Deprenyl
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860142 | |
| Record name | (+/-)-Deprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.54e-02 g/L | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2323-36-6, 14611-51-9 | |
| Record name | (±)-Selegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Deprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEPRENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | Selegiline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery of Deprenyl's Selective MAO-B Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the seminal discovery of (-)-Deprenyl's selective inhibition of the B-form of monoamine oxidase (MAO-B). It collates foundational quantitative data, outlines the key experimental methodologies that enabled this discovery, and presents visual representations of the biochemical pathways and experimental workflows. The discovery, spearheaded by József Knoll and his colleagues in the 1960s, marked a pivotal moment in neuropharmacology, paving the way for new therapeutic strategies in neurodegenerative diseases.
Introduction: The Monoamine Oxidase Landscape
Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics. In 1968, Johnston's work revealed the existence of two distinct forms of MAO, termed MAO-A and MAO-B, distinguished by their substrate specificities and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine and is selectively inhibited by clorgyline.
-
MAO-B primarily acts on phenylethylamine and benzylamine and is potently inhibited by (-)-Deprenyl (selegiline).
The discovery of a selective inhibitor for MAO-B was a significant breakthrough. It allowed for the modulation of specific neurotransmitter pathways without the global suppression of monoamine metabolism, which was associated with the severe side effects of non-selective MAO inhibitors, such as the "cheese effect."
The Discovery of (-)-Deprenyl's Selectivity
Research led by József Knoll and conducted by his team, including Kálmán Magyar, was instrumental in identifying the unique properties of (-)-Deprenyl. Their work, beginning in the early 1960s, initially screened a series of propargylamine derivatives. Through systematic experimentation, they demonstrated that while both enantiomers of Deprenyl, (+)-Deprenyl and (-)-Deprenyl, were potent MAO inhibitors, the (-)-enantiomer possessed a remarkable and previously unseen selectivity for the B-form of the enzyme.
This selectivity was established through a series of in vitro and in vivo experiments, primarily using rat liver and brain homogenates. The researchers compared the inhibitory effects of this compound on the metabolism of various substrates known to be preferentially metabolized by either MAO-A or MAO-B.
Quantitative Analysis of Inhibition
The selectivity of (-)-Deprenyl was quantified by determining its inhibitory concentration (IC50) against the oxidation of MAO-A and MAO-B specific substrates. Early studies established a significant difference in potency, demonstrating that substantially lower concentrations of this compound were required to inhibit MAO-B activity compared to MAO-A.
| Inhibitor | Substrate (Preferred MAO Form) | Tissue Source | IC50 (M) | Selectivity Ratio (A/B) | Reference(s) |
| (-)-Deprenyl | Tyramine (A & B) | Rat Brain | 3.6 x 10⁻⁷ M | Knoll & Magyar (1972) | |
| (-)-Deprenyl | Serotonin (MAO-A) | Rat Brain | 2.0 x 10⁻⁵ M | ~10,000 | Knoll & Magyar (1972), Riederer et al. (2004) |
| (-)-Deprenyl | Phenylethylamine (MAO-B) | Rat Brain | 4.0 x 10⁻⁸ M | Knoll & Magyar (1972) | |
| (-)-Deprenyl | Benzylamine (MAO-B) | Rat Liver | 2.0 x 10⁻⁷ M | Knoll & Magyar (1972) | |
| Clorgyline | Serotonin (MAO-A) | Rat Brain | 4.0 x 10⁻⁹ M | Knoll & Magyar (1972) | |
| Clorgyline | Benzylamine (MAO-B) | Rat Liver | 1.0 x 10⁻⁵ M | Knoll & Magyar (12) |
Table 1: Comparative IC50 values demonstrating the selective inhibition of MAO-B by (-)-Deprenyl.
Core Experimental Protocols
The determination of MAO activity and its inhibition was primarily accomplished using radiochemical assays. The following is a generalized protocol based on the methodologies described in the foundational papers.
Objective: To measure the rate of oxidative deamination of a radiolabeled substrate by MAO in tissue homogenates and to determine the inhibitory potency of compounds like (-)-Deprenyl.
Materials:
-
Tissue: Rat brain or liver.
-
Buffers: 0.1 M or 0.25 M Phosphate buffer (pH 7.4).
-
Substrates (Radiolabeled): ¹⁴C-labelled serotonin (for MAO-A), ¹⁴C-labelled phenylethylamine or ¹⁴C-benzylamine (for MAO-B), ¹⁴C-tyramine (for both).
-
Inhibitors: (-)-Deprenyl, Clorgyline.
-
Reagents: Scintillation fluid, HCl, organic solvents (e.g., toluene, diethyl ether).
-
Equipment: Homogenizer, refrigerated centrifuge, water bath, scintillation counter.
Methodology:
-
Tissue Preparation:
-
Tissues (rat brain or liver) are dissected and homogenized in cold phosphate buffer.
-
The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant, containing mitochondria where MAO is located, is used as the enzyme source.
-
-
Inhibition Assay (Pre-incubation):
-
Aliquots of the tissue homogenate are pre-incubated with various concentrations of the inhibitor (e.g., (-)-Deprenyl) for a set period (e.g., 30 minutes) at 37°C. A control sample with no inhibitor is also prepared. This step allows the irreversible inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding the ¹⁴C-labelled substrate to the pre-incubated homogenate.
-
The mixture is incubated for a specific duration (e.g., 20-30 minutes) at 37°C, during which the MAO enzyme metabolizes the radiolabeled substrate into its corresponding aldehyde and other downstream products.
-
-
Reaction Termination and Product Extraction:
-
The reaction is stopped by adding acid (e.g., 2M HCl), which denatures the enzyme.
-
The deaminated, acidic metabolites are then extracted from the aqueous phase using an organic solvent (e.g., toluene or diethyl ether). The unmetabolized amine substrate remains in the aqueous phase.
-
-
Quantification:
-
An aliquot of the organic solvent layer, containing the radiolabeled metabolites, is transferred to a scintillation vial.
-
Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed and thus to the MAO activity.
-
-
Data Analysis:
-
MAO activity is calculated based on the measured radioactivity.
-
Inhibition curves are generated by plotting the percentage of MAO activity against the logarithm of the inhibitor concentration.
-
The IC50 value—the concentration of inhibitor required to reduce MAO activity by 50%—is determined from this curve.
-
Visualizing the Mechanisms and Workflows
Biochemical Pathway of Monoamine Oxidase
The following diagram illustrates the distinct substrate preferences of MAO-A and MAO-B and the specific point of inhibition by this compound.
Caption: Selective inhibition of MAO-B by (-)-Deprenyl, preventing the metabolism of its preferred substrates.
Experimental Workflow for Determining MAO Inhibition
The diagram below outlines the sequential steps of the radiochemical assay used to quantify the inhibitory effect of this compound.
Caption: Radiochemical assay workflow for measuring MAO inhibition and determining IC50 values.
Conclusion and Impact
The discovery of (-)-Deprenyl's selective and irreversible inhibition of MAO-B was a landmark achievement in pharmacology. The meticulous experimental work of Knoll and his team provided the crucial quantitative evidence and a methodological framework for distinguishing between MAO-A and MAO-B inhibitors. This foundational research directly led to the clinical development of selegiline ((-)-Deprenyl) as a therapeutic agent for Parkinson's disease, where it functions to conserve dopamine levels in the brain by preventing its breakdown by MAO-B. The principles and techniques established during this discovery continue to influence modern drug design and neuropharmacological research.
The Role of Deprenyl (Selegiline) in Neurotransmitter Research and Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the catabolism of dopamine. This guide provides a comprehensive technical overview of this compound's mechanism of action, its significant role in neurotransmitter research, and its intricate relationship with dopamine pathways. It delves into the quantitative aspects of its enzymatic inhibition, its effects on dopamine levels, and its neuroprotective properties beyond MAO-B inhibition. Detailed experimental protocols for key research methodologies are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application in a research and drug development context.
Introduction
First synthesized in the 1960s, this compound ((-)-Deprenyl; Selegiline) has become a cornerstone in neuropharmacological research and a therapeutic agent in the management of Parkinson's disease.[1][2] Its primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase-B (MAO-B), an enzyme concentrated in the brain that is responsible for the degradation of key neurotransmitters, most notably dopamine.[3][4] This selective inhibition allows for the potentiation of dopaminergic neurotransmission, which is crucial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3] Beyond its symptomatic effects, research has unveiled multifaceted neuroprotective roles of this compound, including the suppression of oxidative stress and the inhibition of apoptotic pathways, some of which are independent of its MAO-B inhibitory activity.[5][6] This guide will explore the core technical aspects of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Mechanism of Action
This compound's principal pharmacological action is its highly selective and irreversible inhibition of MAO-B.[1] MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including dopamine and phenylethylamine.[7] By irreversibly binding to MAO-B, this compound prevents the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and enhancing dopaminergic signaling.[8] At standard therapeutic doses (around 10 mg/day), this compound exhibits high selectivity for MAO-B over MAO-A, the latter being primarily responsible for the metabolism of serotonin and norepinephrine.[9][10] This selectivity is crucial for its safety profile, as it avoids the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[11]
However, at higher concentrations (≥20 mg/day), this compound can also inhibit MAO-A.[12] The mechanism of action extends beyond simple enzyme inhibition. This compound has been shown to inhibit dopamine reuptake, further increasing synaptic dopamine concentrations.[13][14] Additionally, its metabolites, which include L-amphetamine and L-methamphetamine, may also contribute to its pharmacological effects, though to a lesser extent than the parent compound.[11][15]
Quantitative Data
The following tables summarize key quantitative data related to this compound's efficacy and pharmacological profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 Value | Selectivity | Reference |
| MAO-B | 51 nM | ~450-fold over MAO-A | [1] |
| MAO-A | 23 µM | - | [1] |
| Dopamine Reuptake (Striatum) | 98.6 µM | - | [14] |
Table 2: Clinical Efficacy of this compound in Parkinson's Disease (Monotherapy)
| Study Duration | Change in Unified Parkinson's Disease Rating Scale (UPDRS) Total Score (Mean Difference vs. Placebo) | Reference |
| 1 Month | -3.56 | [16] |
| 3 Months | -3.32 | [16] |
| 6 Months | -7.46 | [16] |
| 12 Months | -5.07 | [16] |
| 48 Months | -8.78 | [16] |
| 60 Months | -11.06 | [16] |
Table 3: Effect of this compound on Dopamine and its Metabolites in Rat Striatum
| Treatment | Dopamine (DA) | Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) | Reference |
| Control | Baseline | Baseline | Baseline | [17] |
| This compound (10⁻⁴ M) | Increased resting and KCl-induced release | Concentration-dependent decrease | Not specified | [17] |
| Chronic this compound (0.25 mg/kg for 21 days) | Increased extracellular levels | Not specified | Not specified | [18] |
Signaling Pathways
This compound's influence extends to several critical intracellular signaling pathways, primarily revolving around dopamine metabolism and neuroprotection.
Dopamine Metabolism and Signaling
This compound's inhibition of MAO-B directly impacts the dopamine metabolic pathway, leading to an accumulation of dopamine in the presynaptic terminal and synaptic cleft. This enhances the activation of postsynaptic dopamine receptors (D1-D5), initiating downstream signaling cascades that regulate motor control, mood, and cognition.
Neuroprotective Anti-Apoptotic Pathway
Beyond its effects on dopamine levels, this compound exhibits neuroprotective properties by modulating anti-apoptotic pathways. Studies have shown that this compound can increase the expression of the anti-apoptotic protein Bcl-2.[5][13] This protein plays a crucial role in preventing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade. By upregulating Bcl-2, this compound helps to maintain mitochondrial integrity and prevent programmed cell death of neurons.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used in this compound research.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potential of compounds like this compound on MAO-B activity.
Materials:
-
MAO-B enzyme (human recombinant)
-
MAO-B substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound (or other test inhibitors)
-
Positive control inhibitor (e.g., Selegiline)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should be below 1%.
-
Prepare the MAO-B enzyme solution in pre-warmed assay buffer.
-
Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the diluted test compounds or controls (assay buffer for negative control, known inhibitor for positive control) to the respective wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Implant the guide cannula at the desired stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using the fraction collector.
-
Administer this compound to the animal.
-
Continue collecting dialysate samples at the same intervals for a defined period post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
-
Data Analysis:
PET Imaging for MAO-B Occupancy
This protocol details the use of Positron Emission Tomography (PET) with the radiotracer [11C]-L-deprenyl-D2 to measure the in vivo occupancy of MAO-B by this compound in the human brain.
Materials:
-
PET scanner
-
[11C]-L-deprenyl-D2 radiotracer
-
Arterial and venous cannulas
-
Automated blood sampling system
-
Gamma counter
-
This compound for oral administration
Procedure:
-
Baseline Scan:
-
Perform a baseline PET scan on the subject using [11C]-L-deprenyl-D2 to measure MAO-B activity before this compound administration.
-
Insert arterial and venous cannulas for blood sampling and radiotracer injection.
-
Inject a bolus of [11C]-L-deprenyl-D2 intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.
-
-
This compound Administration:
-
Administer a single or multiple doses of this compound to the subject.
-
-
Post-Dosing Scan:
-
Perform a second PET scan at a specified time after this compound administration, following the same procedure as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images and generate time-activity curves for different brain regions.
-
Analyze the time-activity data using a two-tissue compartment model with three rate constants (K1, k2, k3) to estimate the rate of specific binding to MAO-B (k3).
-
Calculate the MAO-B occupancy by this compound using the following formula:
-
Occupancy (%) = [(k3_baseline - k3_postdosing) / k3_baseline] * 100
-
-
This provides a quantitative measure of the extent to which this compound is inhibiting MAO-B in the brain.[2][21][22]
-
Conclusion
This compound's selective and irreversible inhibition of MAO-B has established it as a critical tool in neurotransmitter research and a valuable therapeutic for Parkinson's disease. Its ability to modulate dopamine pathways, coupled with its neuroprotective effects, underscores its complex and multifaceted pharmacological profile. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals. The visualization of its impact on signaling pathways and experimental workflows aims to provide a clear and concise understanding of its mechanism and application. Further research into the non-MAO-B-related mechanisms of this compound will undoubtedly continue to uncover new therapeutic potentials for this remarkable compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using 11C-l-Deprenyl and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic and apoptotic action of (-)-deprenyl and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by this compound of dopamine uptake in rat striatum: a possible correlation between dopamine uptake and acetylcholine release inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delayed development of symptomatic improvement by (--)-deprenyl in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 16. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Release of endogenous dopamine from rat isolated striatum: effect of clorgyline and (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. TPC - Analysis of [C-11]L-deprenyl-D2 [turkupetcentre.net]
- 22. Measurement of cerebral monoamine oxidase B activity using L-[11C]this compound and dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Deprenyl's Role in Aging and Longevity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), was first synthesized by József Knoll in the 1960s.[1] Initially developed as a potential antidepressant, its unique pharmacological profile led to its investigation in the context of neurodegenerative diseases, particularly Parkinson's disease. The seminal early research, primarily from the 1980s and 1990s, uncovered compelling evidence suggesting that Deprenyl could extend the lifespan of various animal models. This discovery sparked significant interest in its potential as an anti-aging therapeutic. This technical guide provides an in-depth analysis of these foundational studies, focusing on the quantitative outcomes, experimental designs, and the proposed mechanisms of action that underpinned this pioneering research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early, influential studies on this compound's effects on the lifespan of laboratory animals.
Table 1: Effects of this compound on Lifespan in Rodents
| Study (Year) | Animal Model | Age at Treatment Start | Dose and Administration | Mean Lifespan Increase (Treated vs. Control) | Maximum Lifespan Increase (Treated vs. Control) |
| Knoll (1988)[2] | Male Wistar Rats | 24 months | 0.25 mg/kg, s.c., 3x/week | 34.6% (197.98 weeks vs. 147.05 weeks) | 37.8% (226 weeks vs. 164 weeks) |
| Knoll et al. (1989)[3] | Male Rats | 24 months | 0.25 mg/kg, s.c., 3x/week | 30.5% (191.91 weeks vs. 147.05 weeks) | 37.8% (226 weeks vs. 164 weeks) |
| Milgram et al. (1990)[4] | Male Fischer 344 Rats | 23-25 months | 0.25 mg/kg, s.c., every other day | ~16% (133.7 days vs. 114.7 days post-treatment) | ~17% (248.4 days vs. 212.1 days post-treatment) |
| Kitani et al. (1993) | Male Fischer 344 Rats | 18 months | 0.5 mg/kg, s.c., 3x/week | 15% increase in life expectancy | Not specified |
| Kitani et al. (1993) | Male Fischer 344 Rats | 24 months | 0.5 mg/kg, s.c., 3x/week | 34% increase in life expectancy | Not specified |
| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 0.25 mg/kg, s.c., 3x/week | Significant increase | Inverse U-shaped dose-response |
| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 0.50 mg/kg, s.c., 3x/week | Significant increase | Inverse U-shaped dose-response |
| Kitani et al. (2006)[5] | Male Fischer 344 Rats | 18 months | 1.0 mg/kg, s.c., 3x/week | Shortened lifespan | Inverse U-shaped dose-response |
Table 2: Effects of this compound on Antioxidant Enzyme Activity
| Study (Year) | Animal Model | Brain Region(s) | Treatment Details | Change in Superoxide Dismutase (SOD) Activity | Change in Catalase (CAT) Activity |
| Knoll (1988)[2] | Male Rats | Striatum | 0.25 mg/kg, s.c., 3x/week (long-term) | Increased | Not specified |
| Kitani et al. (1994)[6] | Male Fischer 344 Rats | Substantia Nigra, Striatum, Cerebral Cortex | Short-term (3 weeks) continuous s.c. infusion | Significantly increased | Significantly increased |
| Kitani et al. (2006)[5] | Old (27-month) Rats | Brain dopaminergic regions | 0.25-2.0 mg/kg/inj., 3x/week for 1 month | Significantly increased (hormetic response) | Significantly increased (hormetic response) |
| Kitani et al. (2006)[5] | Old (27-month) Rats | Brain dopaminergic regions | 4.0 mg/kg/inj., 3x/week for 1 month | Significantly negative response | Significantly negative response |
Experimental Protocols
The following sections detail the methodologies of key early studies. The information is compiled from available abstracts and referenced materials.
Knoll (1988): "The striatal dopamine dependency of life span in male rats"
-
Animal Model: 132 male Wistar rats.[2]
-
Treatment Groups:
-
Study Duration: Treatment was initiated at 24 months of age and continued until the natural death of the animals.[2]
-
Endpoints:
-
Housing and Diet: Standard laboratory conditions (details not specified in abstract).
Milgram et al. (1990): "Maintenance on L-deprenyl prolongs life in aged male rats"
-
Animal Model: Male Fischer 344 rats.[4]
-
Treatment Groups:
-
Study Duration: Treatment was initiated at 23-25 months of age and continued until morbidity (requiring euthanasia) or natural death.[1][4]
-
Endpoints:
Kitani et al. (1994 & 2006): Studies on Dose-Dependency and Antioxidant Enzymes
-
Longevity Study (2006):
-
Antioxidant Enzyme Study (1994 & 2006):
-
Treatment: Short-term (3 weeks to 1 month) s.c. administration of various doses of this compound.[5][6]
-
Tissue Preparation: Brains were dissected, and specific regions (e.g., substantia nigra, striatum) were homogenized.
-
Superoxide Dismutase (SOD) Assay: While the exact early methods are not detailed in the abstracts, a common approach was the spectrophotometric assay based on the inhibition of the reduction of cytochrome c or nitroblue tetrazolium by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Catalase (CAT) Assay: A prevalent method involved monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity in the sample.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanisms of this compound's Pro-Longevity Effects
Early research proposed two primary, potentially interconnected, mechanisms for this compound's anti-aging effects: the inhibition of MAO-B and the upregulation of antioxidant enzymes.
Caption: this compound's MAO-B Inhibition Pathway.
Caption: this compound's Antioxidant Upregulation Pathway.
General Experimental Workflow for Longevity Studies
The workflow for the seminal rodent longevity studies followed a consistent, long-term design.
Caption: General Workflow of Early this compound Longevity Studies.
Conclusion
The early preclinical research on (-)-Deprenyl provided a strong foundation for its consideration as a potential anti-aging compound. The pioneering work of Knoll, corroborated and expanded upon by researchers like Milgram and Kitani, demonstrated a consistent, dose-dependent effect on the lifespan of rodents. The proposed dual mechanisms of enhancing dopaminergic function through MAO-B inhibition and bolstering the brain's antioxidant defenses offered plausible explanations for these striking observations. While the magnitude of the lifespan extension varied between studies—likely due to differences in species, strain, and experimental protocols—the collective evidence pointed towards a significant pro-longevity effect. These foundational studies have paved the way for decades of further research into the neuroprotective and anti-aging properties of this compound and other MAO-B inhibitors.
References
- 1. um.edu.mt [um.edu.mt]
- 2. The striatal dopamine dependency of life span in male rats. Longevity study with (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striatal dopamine, sexual activity and lifespan. Longevity of rats treated with (-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintenance on L-deprenyl prolongs life in aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The necessity of having a proper dose of (-)this compound (D) to prolong the life spans of rats explains discrepancies among different studies in the past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)this compound increases the life span as well as activities of superoxide dismutase and catalase but not of glutathione peroxidase in selective brain regions in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Neuroprotective Properties of Deprenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprenyl (Selegiline), a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a subject of interest in the field of neuropharmacology. Initially developed for the treatment of Parkinson's disease, a growing body of evidence has illuminated its significant neuroprotective properties, independent of its primary mechanism of MAO-B inhibition. This technical guide provides an in-depth overview of the foundational research that has established this compound as a promising neuroprotective agent. We will delve into its multifaceted mechanisms of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Core Mechanisms of Neuroprotection
This compound's neuroprotective effects are not attributed to a single mode of action but rather a synergistic combination of several mechanisms that collectively combat neuronal apoptosis, oxidative stress, and excitotoxicity.
Anti-Apoptotic Effects
A cornerstone of this compound's neuroprotective capacity is its ability to thwart the programmed cell death cascade known as apoptosis. This is achieved through the modulation of key regulatory proteins and signaling pathways.
-
Modulation of the Bcl-2 Protein Family: this compound has been shown to favorably alter the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. An increased Bcl-2/Bax ratio is a critical determinant of cell survival, as it prevents the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[1]
-
Inhibition of Apoptotic Signaling Cascades: Research suggests that this compound can interfere with downstream apoptotic signaling events. Evidence points towards the involvement of a yet-to-be-identified metabolite of this compound in exerting these anti-apoptotic effects.[2]
Antioxidant Properties
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. This compound mitigates oxidative stress through a dual approach:
-
Direct Scavenging of Free Radicals: this compound and its metabolites have been demonstrated to possess free radical scavenging activity.
-
Upregulation of Endogenous Antioxidant Enzymes: this compound treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), in specific brain regions. These enzymes play a crucial role in detoxifying harmful ROS.
Modulation of Neurotrophic Factors
Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. This compound has been found to upregulate the expression of these vital proteins, particularly Brain-Derived Neurotrophic Factor (BDNF). Increased BDNF levels can enhance neuronal resilience and promote synaptic plasticity.
Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Emerging research has identified GAPDH as a novel target for this compound's neuroprotective actions. By binding to GAPDH, this compound may prevent its nuclear translocation, a step implicated in the initiation of apoptotic pathways. This interaction is independent of its MAO-B inhibitory activity.
Quantitative Data from Preclinical and Clinical Studies
The neuroprotective effects of this compound have been quantified in numerous studies. The following tables summarize key findings from in vitro, in vivo, and clinical research.
| In Vitro Studies | |||
| Assay | Cell Line | Treatment/Insult | Key Quantitative Finding |
| Cell Viability (MTT Assay) | SH-SY5Y | Oxidative Stress | Increased cell viability by up to 51% in damaged cells.[1] |
| DNA Damage (Comet Assay) | SH-SY5Y | Peroxynitrite/Nitric Oxide | Almost complete protection from DNA damage. |
| Apoptosis (TUNEL Assay) | Rat Spinal Cord Injury Model | Spinal Cord Injury | Significant reduction in the percentage of apoptotic cells in this compound-treated group (3.48 ± 0.31%) compared to the untreated group (12.53 ± 0.95%).[1] |
| Mitochondrial Membrane Potential (JC-1 Assay) | Brain Mitochondria | Dopamine-induced stress | Attenuated the alteration of membrane potential.[3] |
| Gene Expression (Real-time PCR) | Rat Spinal Cord Injury Model | Spinal Cord Injury | Increased expression of anti-apoptotic genes Nrf2 (2.24 ± 0.25) and Bcl-2 (8.11 ± 0.81) compared to the untreated group (Nrf2: 0.19 ± 0.04; Bcl-2: 1.08 ± 0.08).[1] |
| In Vivo Studies | |||
| Model | Parameter Measured | Treatment | Key Quantitative Finding |
| MPTP Mouse Model of Parkinson's Disease | Striatal Dopamine Levels | MPTP followed by this compound | Chronic this compound administration did not restore depleted neostriatal dopamine levels.[4][5] |
| Adult Rat Brain | Antioxidant Enzyme Activity | Low-Dose this compound (0.0025 mg/kg/day) | Increased Total SOD activity in the cortex (0.74 ± 0.03 U/mg protein) and striatum (0.75 ± 0.02 U/mg protein) compared to control (0.53 ± 0.02 U/mg protein). Increased Catalase activity in the cortex (27.34 ± 3.11 U/mg protein) and striatum (22.22 ± 1.85 U/mg protein) compared to control (10.33 ± 1.01 U/mg protein).[6] |
| Adult Rat Brain | Antioxidant Enzyme Activity | High-Dose this compound (0.25 mg/kg/day) | Reduced SOD activity compared to the low-dose group. Decreased Catalase activity in the striatum (9.85 ± 1.09 U/mg protein) compared to the low-dose group.[6] |
| Clinical Trials (DATATOP) | ||
| Parameter | Treatment Group | Key Quantitative Finding |
| Primary Endpoint (Time to requiring Levodopa) | This compound (10 mg/day) | Significantly delayed the time until disability required Levodopa therapy after a mean of 14 ± 6 months of observation.[7][8] |
| UPDRS Score | Selegiline | Reduced the rate of worsening in various Unified Parkinson's Disease Rating Scale (UPDRS) subscores by approximately half in the first year.[9] |
| Cerebrospinal Fluid (CSF) Homovanillic Acid (HVA) | Selegiline | A significantly greater decline in HVA concentration (9.2 +/- 12.7 ng/mL) compared to subjects not receiving selegiline (3.2 +/- 14.4 ng/mL) after medication withdrawal, indicating persistent MAO inhibition. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on this compound's neuroprotective properties.
Comet Assay for DNA Damage in SH-SY5Y Cells
Objective: To quantitatively assess DNA strand breaks in individual cells following exposure to a genotoxic agent and to evaluate the protective effect of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound (Selegiline)
-
Genotoxic agent (e.g., H₂O₂, peroxynitrite donor SIN-1)
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in complete medium to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Expose the cells to the genotoxic agent for a defined period (e.g., 3 hours with SIN-1). Include a vehicle control and a positive control (genotoxic agent alone).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and allow to dry.
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 1% LMA at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the slides with the DNA staining solution.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using specialized software to quantify parameters such as tail length, tail intensity, and olive tail moment.
-
Western Blot for Bcl-2 and Bax Protein Expression
Objective: To determine the relative protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in neuronal cells following this compound treatment.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound
-
Apoptosis-inducing agent (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Bcl-2 and Bax band intensities to the loading control.
-
Calculate the Bcl-2/Bax ratio for each sample.
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays in Brain Tissue
Objective: To measure the enzymatic activity of SOD and CAT in brain tissue homogenates from animals treated with this compound.
Materials:
-
Brain tissue (e.g., striatum, cortex)
-
Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)
-
SOD assay kit (e.g., based on the inhibition of a water-soluble tetrazolium salt reduction)
-
CAT assay kit (e.g., based on the reaction of H₂O₂ with a chromogen)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for the enzyme assays.
-
Determine the protein concentration of the supernatant.
-
-
SOD Activity Assay:
-
Follow the instructions of the specific SOD assay kit being used.
-
Typically, the assay involves the generation of superoxide radicals by a xanthine/xanthine oxidase system.
-
The superoxide radicals reduce a tetrazolium salt to a colored formazan product.
-
SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition.
-
SOD activity is typically expressed as units per milligram of protein.
-
-
CAT Activity Assay:
-
Follow the instructions of the specific CAT assay kit.
-
These assays are generally based on the reaction of catalase with a known concentration of hydrogen peroxide (H₂O₂).
-
The remaining H₂O₂ is then reacted with a chromogen to produce a colored product.
-
The decrease in H₂O₂ concentration is proportional to the catalase activity.
-
Measure the absorbance at the appropriate wavelength and calculate the catalase activity.
-
Catalase activity is often expressed as units per milligram of protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's neuroprotective actions. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: Experimental workflow for the Comet Assay.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The foundational research on this compound has unequivocally established its neuroprotective potential, which extends beyond its well-documented role as a MAO-B inhibitor. Through its anti-apoptotic, antioxidant, and neurotrophic factor-modulating properties, this compound presents a multifaceted approach to combating the complex pathology of neurodegenerative diseases. The quantitative data from a range of experimental models provide a solid basis for its therapeutic promise. The detailed protocols and pathway visualizations included in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of neuroprotection and exploring the full therapeutic potential of this compound and related compounds. Further investigation into the intricate signaling cascades and the identification of its active metabolites will undoubtedly pave the way for the development of more targeted and effective neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Deprenyl protects human dopaminergic neuroblastoma SH-SY5Y cells from apoptosis induced by peroxynitrite and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. This compound And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. parkinson-study-group.org [parkinson-study-group.org]
Historical overview of Deprenyl's development and pharmacological action
A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive historical overview of the development of Deprenyl, also known as Selegiline, and a detailed examination of its pharmacological action. It is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of this significant monoamine oxidase inhibitor.
Historical Development of this compound
This compound ((-)-Deprenyl or L-Deprenyl), later named Selegiline, was first synthesized in the early 1960s by a team of Hungarian researchers led by Dr. József Knoll at the Semmelweis University in Budapest.[1][2][3] The initial goal of their research was to develop a new type of antidepressant. The racemic mixture of the compound was initially designated E-250.[1][4]
Subsequent research focused on the levorotatory enantiomer, (-)-Deprenyl, which demonstrated a more favorable pharmacological profile.[4] The first publication on E-250 appeared in Hungarian in 1964, followed by an English paper in 1965.[1] Preliminary clinical trials with the racemic mixture in depressed patients were published in German in 1965, with the first English-language paper on its antidepressant efficacy appearing in 1967.[1][5] A significant clinical trial confirming the antidepressant effect of (-)-Deprenyl was published in 1971.[1][5]
A pivotal discovery in the history of this compound was made by Knoll in 1967, when he found that it was a unique monoamine oxidase (MAO) inhibitor that did not potentiate the hypertensive effects of tyramine, a common issue with other MAO inhibitors known as the "cheese effect".[1][6] This discovery highlighted the drug's selective nature. Further research elucidated that this compound is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B).[7][8]
This selectivity for MAO-B led to a shift in its therapeutic focus. In the mid-1970s, Dr. Walther Birkmayer and his team in Vienna initiated the use of this compound in the treatment of Parkinson's disease.[9][10] Their research demonstrated that by inhibiting MAO-B, this compound could spare dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[9][11] This led to its widespread use as an adjunct therapy for Parkinson's disease, often in combination with L-dopa.[12][13]
Pharmacological Action of this compound
This compound's primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[7][8] MAO-B is a key enzyme responsible for the degradation of several important neurotransmitters, most notably dopamine.[14][15]
Selective MAO-B Inhibition
This compound exhibits a high degree of selectivity for MAO-B over its isoenzyme, MAO-A.[13] This selectivity is dose-dependent, with lower doses primarily inhibiting MAO-B.[16] At higher doses, this selectivity can be lost, leading to the inhibition of MAO-A as well.[16][17] The irreversible nature of the inhibition means that the restoration of MAO-B activity requires the synthesis of new enzyme molecules.[18]
Data Presentation: Inhibitory Potency of this compound (Selegiline)
| Enzyme | Inhibitor | IC50 Value | Ki Value | Species | Source |
| MAO-B | Selegiline | 51 nM | - | Human (recombinant) | [13] |
| MAO-A | Selegiline | 23 µM | - | Human (recombinant) | [13] |
| MAO-B | (-)-Deprenyl | 11.25 nmol/l | - | Rat (brain) | [18] |
| MAO-A | (-)-Deprenyl | >1000 µmol/l | - | Rat (hypothalamus) | [19] |
| MAO-B | Rasagiline | 0.014 µM | - | Human (brain) | [20] |
| MAO-A | Rasagiline | 0.7 µM | - | Human (brain) | [20] |
| MAO-B | Safinamide | 0.079 µM | - | Human (brain) | [20] |
| MAO-A | Safinamide | 80 µM | - | Human (brain) | [20] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Dopamine Metabolism and Signaling Pathway
By inhibiting MAO-B, this compound prevents the breakdown of dopamine in the brain.[14][21] This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[16][22] This "dopamine sparing" effect is the primary basis for its therapeutic efficacy in Parkinson's disease.[9][11]
The metabolic pathway of dopamine involves its conversion to 3,4-dihydroxyphenylacetic acid (DOPAC) by MAO, followed by further metabolism by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA).[14][21] this compound's inhibition of MAO-B blocks the initial step in this degradation pathway.
Neuroprotective Effects
Beyond its symptomatic effects, research suggests that this compound may also possess neuroprotective properties.[12][22] These effects are thought to be mediated through several mechanisms, including:
-
Reduction of Oxidative Stress: The metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which can lead to oxidative stress and neuronal damage.[21][22] By inhibiting MAO-B, this compound reduces the production of these harmful byproducts.[22]
-
Induction of Antioxidant Enzymes: this compound has been shown to upregulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[12]
-
Anti-apoptotic Effects: this compound has been found to interfere with apoptotic signaling pathways, thereby protecting neurons from programmed cell death.[7]
Experimental Protocols
The determination of MAO inhibitory activity and selectivity is crucial for the characterization of compounds like this compound. Various in vitro assays are employed for this purpose.
In Vitro Fluorometric MAO Inhibition Assay
This is a common and sensitive method for measuring MAO activity and inhibition. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][23]
Principle: MAO enzymes oxidize their substrates, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)[6][24]
-
Test inhibitor (this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[25]
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate. Then, add the different concentrations of the inhibitor or vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a working solution containing the substrate, fluorescent probe, and HRP in the assay buffer. Add this solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for resorufin) over time (kinetic assay) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC50 value.
Radiochemical Assay for MAO Activity
This method directly measures the conversion of a radiolabeled substrate to its product.[3]
Principle: A radiolabeled substrate (e.g., [¹⁴C]-tyramine) is incubated with the MAO enzyme. After the reaction, the unreacted substrate and the product are separated (e.g., by solvent extraction or chromatography), and the radioactivity of the product is quantified to determine the enzyme activity.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme source (e.g., brain mitochondria), buffer, and the test inhibitor at various concentrations.
-
Incubation: Pre-incubate the mixture to allow for inhibitor binding.
-
Reaction Initiation: Add the radiolabeled substrate to start the reaction and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding acid (e.g., HCl).
-
Product Extraction: Extract the radiolabeled product using an organic solvent (e.g., toluene).
-
Quantification: Measure the radioactivity of the extracted product using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity and inhibition at each inhibitor concentration to determine the IC50 value.
Conclusion
This compound (Selegiline) has a rich history, evolving from a potential antidepressant to a cornerstone therapy for Parkinson's disease. Its pharmacological action as a selective and irreversible MAO-B inhibitor is well-characterized, leading to a "dopamine sparing" effect that provides significant symptomatic relief. Furthermore, its potential neuroprotective properties continue to be an active area of research. A thorough understanding of its historical development, mechanism of action, and the experimental methodologies used to characterize it is essential for researchers and clinicians working in the field of neuropharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An examination of the reliability of the radiochemical assay for monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dopamine - Wikipedia [en.wikipedia.org]
- 15. en.humanmetabolome.com [en.humanmetabolome.com]
- 16. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 17. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 18. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. criver.com [criver.com]
- 25. benchchem.com [benchchem.com]
Unraveling the Neuroprotective Mechanisms of Deprenyl: An In-depth Technical Guide on its Anti-Apoptotic and Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease. Beyond its symptomatic effects, a compelling body of evidence has illuminated its neuroprotective properties, primarily attributed to its anti-apoptotic and antioxidant activities. This technical guide delves into the core mechanisms underlying these effects, presenting a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols for researchers investigating neuroprotective compounds. The information is intended to provide a robust resource for scientists and drug development professionals exploring the therapeutic potential of this compound and similar agents in neurodegenerative diseases.
Introduction
Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function, often culminating in apoptosis, or programmed cell death. A key contributor to this neurodegenerative cascade is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system. This compound has emerged as a compound of significant interest due to its dual capacity to mitigate both apoptotic and oxidative pathways.[1][2] This guide will explore the multifaceted actions of this compound, from its well-established role as an MAO-B inhibitor to its influence on mitochondrial function and gene expression.
Anti-Apoptotic Effects of this compound
This compound exerts its anti-apoptotic effects through several interconnected mechanisms, primarily centered on the regulation of the intrinsic apoptotic pathway.
Modulation of the Bcl-2 Family of Proteins
The Bcl-2 family of proteins plays a pivotal role in regulating apoptosis, with members such as Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic. The ratio of these proteins is a critical determinant of cell fate. This compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bcl-2/Bax ratio helps to stabilize the mitochondrial outer membrane, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.
A study on a rat model of spinal cord injury demonstrated that L-deprenyl treatment significantly increased the mRNA levels of Bcl-2.[4]
Inhibition of Caspase Activation
Caspases are a family of cysteine proteases that execute the apoptotic program. A key executioner caspase is caspase-3. This compound has been observed to suppress the activation of caspase-3, thereby halting the final steps of apoptosis.[3] At low concentrations (10⁻⁹ to 10⁻¹³ M), (-)-deprenyl was found to maintain caspase-3 activity at control levels in serum-deprived A-2058 human melanoma cells.[1] However, at high concentrations (10⁻³ M), it induced very high caspase-3 activity, indicating a dose-dependent biphasic effect.[1]
Signaling Pathways Involved in Anti-Apoptosis
This compound's anti-apoptotic effects are mediated through complex signaling pathways. One key pathway involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including anti-apoptotic proteins.
This compound-mediated activation of the Nrf2/ARE pathway.
Antioxidant Effects of this compound
This compound's antioxidant properties are multifaceted, involving both direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.
Inhibition of Monoamine Oxidase-B (MAO-B)
MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, particularly dopamine. This process generates hydrogen peroxide (H₂O₂), a significant source of ROS in the brain.[2] By irreversibly inhibiting MAO-B, this compound reduces the production of H₂O₂ and subsequent oxidative stress.[2]
Enhancement of Antioxidant Enzyme Activity
This compound has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[5][6] SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and H₂O₂, while CAT decomposes H₂O₂ into water and oxygen. The coordinated upregulation of these enzymes provides a powerful defense against oxidative damage.
Mitochondrial Protection
Mitochondria are the primary site of cellular ROS production and are also highly susceptible to oxidative damage. This compound helps to maintain mitochondrial integrity and function. It has been shown to preserve the mitochondrial membrane potential (ΔΨm), a critical factor for ATP production and cell viability.[7] A collapse in ΔΨm is an early event in apoptosis.
This compound's multifaceted antioxidant mechanisms.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the anti-apoptotic and antioxidant effects of this compound.
Table 1: Effect of this compound on Apoptosis
| Cell Type/Model | Treatment/Concentration | Outcome Measure | Result | Reference |
| A-2058 human melanoma cells | Serum deprivation + 10⁻⁹ - 10⁻¹³ M (-)-deprenyl | Apoptosis | Decreased apoptosis | [1] |
| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | TUNEL-positive cells | Significant reduction in apoptotic cells (3.48 ± 0.31%) compared to untreated (12.53 ± 0.95%) | [4] |
| PC12 cells | Serum and NGF withdrawal + < 10⁻⁹ M (-)-deprenyl | Cell death and DNA fragmentation | Concentration-dependent reduction | [8] |
Table 2: Effect of this compound on Gene Expression
| Model | Treatment/Concentration | Gene | Change in mRNA Levels | Reference |
| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | Bcl-2 | 8.11 ± 0.81 (relative to control) | [4] |
| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | Nrf2 | 2.24 ± 0.25 (relative to control) | [4] |
| Rat model of spinal cord injury | 5 mg/kg L-deprenyl | PGC1α | 17.81 ± 1.22 (relative to control) | [4] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity in Rat Brain
| Brain Region | Treatment | Total SOD Activity (U/mg protein) | Catalase Activity (nmol/min/mg protein) | Reference |
| Cortex | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |
| Low Dose this compound (0.0025 mg/kg/day) | 0.74 ± 0.03 | 27.34 ± 3.11 | [5] | |
| Striatum | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |
| Low Dose this compound (0.0025 mg/kg/day) | 0.75 ± 0.02 | 22.22 ± 1.85 | [5] | |
| Hippocampus (CA1) | Control | 0.53 ± 0.02 | 10.33 ± 1.01 | [5] |
| Low Dose this compound (0.0025 mg/kg/day) | 0.75 ± 0.02 | 16.62 ± 2.15 | [5] |
Table 4: Dose-Dependent Effect of this compound on Antioxidant Enzymes in Young Male Rat Striatum
| Treatment (mg/kg/day for 3 weeks) | Total SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | Reference |
| Saline (Control) | ~3.0 | ~8.5 | [6] |
| 2.0 mg/kg/day (-)-deprenyl | ~9.0 (three-fold increase) | ~14.4 (60% increase) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Workflow:
TUNEL Assay Workflow.
Detailed Steps:
-
Sample Preparation:
-
For cell cultures: Grow cells on coverslips or in culture plates.
-
For tissue sections: Prepare paraffin-embedded or frozen tissue sections.
-
-
Fixation: Fix samples with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-15 minutes at room temperature to allow entry of the labeling reagents.
-
TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP), in a humidified chamber at 37°C for 60 minutes.
-
Detection:
-
If using BrdUTP, follow with an incubation with an anti-BrdU antibody conjugated to a fluorescent dye.
-
If using a directly fluorescently-labeled dUTP, proceed to visualization.
-
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Visualize the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Workflow:
Caspase-3 Activity Assay Workflow.
Detailed Steps:
-
Sample Preparation:
-
Induce apoptosis in cell cultures.
-
Prepare cell or tissue lysates using a lysis buffer provided with the assay kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates to normalize the caspase activity.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to the reaction buffer containing DTT.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement:
-
For colorimetric assays (pNA), measure the absorbance at 405 nm using a microplate reader.
-
For fluorometric assays (AMC), measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: Calculate the caspase-3 activity based on a standard curve generated with a known amount of pNA or AMC.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To assess the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Workflow:
JC-1 Assay Workflow.
Detailed Steps:
-
Cell Preparation: Culture cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates, coverslips).
-
JC-1 Staining: Incubate the live cells with the JC-1 staining solution (typically 1-10 µg/mL) in a CO₂ incubator at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells with assay buffer to remove the excess JC-1 dye.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Red fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~514 nm, Emission ~529 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Antioxidant Enzyme Activity (SOD and Catalase)
Objective: To quantify the activity of superoxide dismutase (SOD) and catalase (CAT) in cell or tissue lysates.
Principle:
-
SOD Assay: The activity of SOD is typically measured by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Catalase Assay: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂), which can be monitored by the decrease in absorbance at 240 nm.
Workflow:
Antioxidant Enzyme Activity Assay Workflow.
Detailed Steps (General):
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer on ice.
-
Protein Quantification: Determine the protein concentration of the homogenates for normalization.
-
SOD Assay:
-
In a reaction mixture, combine the sample with xanthine and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the rate of NBT reduction (increase in absorbance) at a specific wavelength (e.g., 560 nm). The inhibition of this rate is proportional to the SOD activity.
-
-
Catalase Assay:
-
In a quartz cuvette, add the sample to a buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Immediately monitor the decrease in absorbance at 240 nm over time.
-
-
Data Analysis: Calculate the enzyme activity based on standard curves and normalize to the protein concentration.
Conclusion
This compound exhibits significant neuroprotective effects through its dual action as an anti-apoptotic and antioxidant agent. Its ability to modulate the Bcl-2 family of proteins, inhibit caspase activation, reduce oxidative stress via MAO-B inhibition, and enhance endogenous antioxidant defenses underscores its therapeutic potential in neurodegenerative diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of this compound and related compounds. Future research should continue to elucidate the precise molecular targets and signaling pathways of this compound to optimize its therapeutic application.
References
- 1. (-)this compound increases activities of superoxide dismutase and catalase in striatum but not in hippocampus: the sex and age-related differences in the optimal dose in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R(-)-deprenyl potentiates dopamine-induced cytotoxicity toward catecholaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The monoamine oxidase-B inhibitor L-deprenyl protects against 3,4-methylenedioxymethamphetamine-induced lipid peroxidation and long-term serotonergic deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of low and high this compound dose on antioxidant enzyme activities in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. (-)-Deprenyl reduces neuronal apoptosis and facilitates neuronal outgrowth by altering protein synthesis without inhibiting monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Deprenyl reduces PC12 cell apoptosis by inducing new protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Deprenyl's Anti-Apoptotic Mechanism of Action: A Technical Guide
Introduction
L-deprenyl (Selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) widely utilized in the management of Parkinson's disease. Beyond its primary enzymatic inhibition, L-deprenyl exhibits robust neuroprotective properties, a significant portion of which are attributed to its ability to prevent apoptosis (programmed cell death).[1][2] This protective capacity is multifaceted, involving mechanisms that are both dependent on and independent of MAO-B inhibition.[1][3] Low concentrations of L-deprenyl, below the threshold for effective MAO-B inhibition, have been shown to interfere with early apoptotic signaling events, highlighting these independent pathways.[4] This guide provides an in-depth exploration of the core molecular mechanisms through which L-deprenyl exerts its anti-apoptotic effects, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Core Mechanism 1: Mitochondrial Homeostasis and Regulation of Bcl-2 Family Proteins
A central aspect of L-deprenyl's anti-apoptotic function is its ability to maintain mitochondrial integrity and modulate the expression of key apoptosis-regulating proteins.[5] It actively preserves the mitochondrial membrane potential (ΔΨm), a critical factor in cell survival, and prevents the opening of the mitochondrial permeability transition pore (mPTP), which is a key step in the intrinsic apoptotic pathway.[1][2][6] This stabilization prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[6]
Furthermore, L-deprenyl influences the balance of the Bcl-2 family of proteins. It has been shown to upregulate the expression of anti-apoptotic proteins, such as Bcl-2, while decreasing the levels of pro-apoptotic proteins like Bax and caspase-3.[7][8] This shift in the Bcl-2/Bax ratio is a critical determinant in preventing the activation of the downstream caspase cascade and subsequent cell death.
Signaling Pathway: Mitochondrial Protection and Bcl-2 Modulation
Caption: L-deprenyl promotes cell survival by modulating Bcl-2 family proteins and stabilizing mitochondria.
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Result | Reference |
| Bcl-2 Expression | Rats with 3-nitropropionic acid (3-NP)-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant increase in Bcl-2 expression | [8] |
| Bax Expression | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant reduction in Bax expression | [8] |
| Caspase-3 | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant reduction in Caspase-3 levels | [8] |
| Apoptotic Cells | Rat spinal cord injury model | L-deprenyl | 3.48% apoptotic cells vs. 12.53% in untreated group | [7] |
| Caspase 3 Activity | Serum-deprived A-2058 cells | 10⁻⁹ - 10⁻³ M (-)-deprenyl | Maintained Caspase 3 activity at control levels | [9] |
Experimental Protocol: Western Blotting for Bcl-2 and Bax
-
Cell/Tissue Preparation: Dopaminergic cells (e.g., SH-SY5Y) or dissected brain tissue (e.g., striatum) are treated with an apoptotic stimulus (e.g., 3-NP, MPP+) with or without L-deprenyl pre-treatment.
-
Lysis: Cells or tissues are homogenized in RIPA buffer containing a protease inhibitor cocktail to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to the loading control.
Core Mechanism 2: Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Beyond its classical role in glycolysis, GAPDH is implicated in a cell death cascade. Under apoptotic stress, nitric oxide (NO) can S-nitrosylate GAPDH, enabling it to bind to the E3 ubiquitin ligase Siah1.[10] This GAPDH/Siah1 complex translocates to the nucleus, where it mediates protein degradation, leading to apoptosis.[10]
L-deprenyl, at subnanomolar concentrations, directly interferes with this pathway. It has been shown to bind to GAPDH, preventing its S-nitrosylation and subsequent binding to Siah1.[10][11] By blocking the formation and nuclear translocation of this pro-apoptotic complex, L-deprenyl effectively halts this specific death cascade, a mechanism that is independent of MAO-B inhibition.[10][11]
Logical Relationship: GAPDH-Siah1 Apoptotic Cascade
Caption: L-deprenyl prevents apoptosis by inhibiting the formation of the pro-apoptotic GAPDH/Siah1 complex.
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Result | Reference |
| GAPDH/Siah1 Binding | In vitro assay | 0.1 nM this compound | Significant inhibition of GAPDH-Siah1 binding | [10] |
| GAPDH/Siah1 Binding | MPTP-treated mouse striatum | This compound | Inhibition of GAPDH-Siah1 binding in vivo | [10] |
| Cell Death | Etoposide-treated cerebellar granule neurons | This compound | Significant cytoprotective effect (P < 0.01) | [10] |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for GAPDH-Siah1 Interaction
-
Cell Culture and Treatment: Mouse dopaminergic neuronal MN9D cells or similar are cultured. One group is treated with an apoptotic inducer like MPTP to stimulate the GAPDH-Siah1 interaction. Another group is pre-treated with L-deprenyl before MPTP exposure.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing Co-IP buffer (e.g., Tris-HCl, NaCl, EDTA, NP-40) with protease inhibitors to preserve protein-protein interactions.
-
Pre-clearing: The lysate is incubated with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against Siah1 (or GAPDH) overnight at 4°C to form antibody-protein complexes.
-
Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are run on an SDS-PAGE gel and analyzed by Western blotting using an antibody against GAPDH (or Siah1) to detect the co-precipitated protein. The presence of a GAPDH band in the Siah1 immunoprecipitate indicates an interaction, which is expected to be reduced in the L-deprenyl-treated sample.[10]
Core Mechanism 3: Reduction of Oxidative Stress
L-deprenyl's original therapeutic purpose, the inhibition of MAO-B, is itself a significant anti-apoptotic mechanism. MAO-B is a key enzyme in the metabolism of dopamine, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) as byproducts.[12] An overabundance of ROS leads to oxidative stress, which damages cellular components, including mitochondria, and is a potent trigger for apoptosis.[7][13]
By irreversibly inhibiting MAO-B, L-deprenyl reduces the catabolism of dopamine, thereby decreasing the production of ROS and mitigating oxidative stress.[1] This action helps preserve cellular integrity and prevents the initiation of oxidative stress-induced apoptotic pathways.[7] Additionally, L-deprenyl has been shown to up-regulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further enhancing the cell's capacity to neutralize oxidative threats.[1][7][8]
Experimental Workflow: Measuring Oxidative Stress
Caption: Workflow for quantifying L-deprenyl's effect on intracellular reactive oxygen species (ROS).
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Result | Reference |
| Lipid Peroxidation | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant reduction in striatal and cortical lipid peroxidation | [8] |
| Superoxide Dismutase (SOD) Activity | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant increase in SOD activity | [8] |
| Catalase Activity | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant increase in catalase activity | [8] |
| Glutathione (GSH) Level | Rats with 3-NP-induced neurotoxicity | 5 and 10 mg/kg Selegiline | Significant increase in GSH level | [8] |
Experimental Protocol: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed neuronal cells (e.g., PC12) in a 96-well plate or appropriate culture dish and allow them to adhere.
-
L-deprenyl Treatment: Treat the cells with various concentrations of L-deprenyl for a specified pre-incubation period (e.g., 1 hour).
-
DCFDA Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate them with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark at 37°C for 30-60 minutes. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
-
Induction of Oxidative Stress: After washing to remove excess dye, expose the cells to an oxidative stressor (e.g., H₂O₂ or a neurotoxin like 6-hydroxydopamine) for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze individual cells via flow cytometry.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the intensity of the L-deprenyl-treated groups to the group treated with the stressor alone to quantify the reduction in ROS.
References
- 1. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 5. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Deprenyl as an inhibitor of menadione-induced permeability transition in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and antiapoptotic actions of selegiline protect against 3-NP-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic and apoptotic action of (-)-deprenyl and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glyceraldehyde-3-phosphate dehydrogenase, the putative target of the antiapoptotic compounds CGP 3466 and R-(-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of hydroxyl radical formation and protection of nigral neurons by l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Pharmacology of L-Deprenyl: An In-depth Guide to its Interaction with Monoamine Oxidase-B
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-deprenyl (Selegiline), a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a cornerstone in the management of Parkinson's disease and has garnered significant interest for its neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular pharmacology of L-deprenyl, with a specific focus on its intricate interaction with the MAO-B enzyme. We delve into the mechanistic details of its inhibitory action, present key quantitative data, outline detailed experimental protocols for its study, and visualize the complex biological pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of neurodegenerative diseases and enzyme kinetics.
Introduction: L-Deprenyl and its Significance
L-deprenyl, a propargylamine derivative, is a potent and selective inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine.[2][4][5] By selectively inhibiting MAO-B in the brain, L-deprenyl effectively increases the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with Parkinson's disease.[2][6] Beyond its symptomatic relief, L-deprenyl has demonstrated neuroprotective effects, potentially by reducing oxidative stress and interfering with apoptotic signaling pathways.[3][7] This dual action has made it a subject of extensive research, aiming to unravel its full therapeutic potential.
Molecular Mechanism of L-Deprenyl's Interaction with MAO-B
The interaction between L-deprenyl and MAO-B is a multi-step process that culminates in the irreversible inactivation of the enzyme. This process is often referred to as "suicide inhibition" because the enzyme's own catalytic activity transforms L-deprenyl into a reactive species that covalently binds to the enzyme's cofactor.[1]
The key steps in this mechanism are:
-
Reversible Binding: L-deprenyl initially binds non-covalently to the active site of MAO-B.[1][8] This initial interaction is reversible and is governed by the structural affinity of L-deprenyl for the enzyme's substrate cavity.[4]
-
Enzyme-Activated Oxidation: The catalytically active flavin adenine dinucleotide (FAD) cofactor within MAO-B oxidizes the propargylamine group of L-deprenyl.[1]
-
Covalent Adduct Formation: The oxidized, reactive intermediate of L-deprenyl then forms a covalent bond with the N5 atom of the FAD cofactor.[1][9] This covalent modification irreversibly inactivates the enzyme, preventing it from metabolizing its natural substrates.
The selectivity of L-deprenyl for MAO-B over its isoform, MAO-A, is a critical aspect of its pharmacological profile. At therapeutic doses, L-deprenyl shows a high preference for MAO-B, which is crucial for avoiding the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[2][10] This selectivity is attributed to differences in the active site topographies of the two enzyme isoforms.[11]
Quantitative Data on L-Deprenyl and MAO-B Interaction
The interaction between L-deprenyl and MAO-B has been extensively quantified through various biochemical and biophysical methods. The following tables summarize key quantitative data.
| Parameter | Value | Species | Method | Reference |
| IC₅₀ (MAO-B) | 227 ± 36.8 nM | Human | In vitro enzyme assay | [12] |
| IC₅₀ (MAO-A) | >10 µM | Human | In vitro enzyme assay | [12] |
| Selectivity Index (MAO-A/MAO-B) | >44 | Human | In vitro enzyme assay | [12] |
Table 1: Inhibitory Potency of L-Deprenyl
| Parameter | Value | Method | Reference |
| Resolution | 2.20 Å | X-ray Diffraction | [11] |
| PDB ID | 2BYB | X-ray Diffraction | [11] |
| Active Site Cavity Volume | ~700 ų | X-ray Diffraction | [11] |
Table 2: Structural Data of L-Deprenyl in Complex with Human MAO-B
| Parameter | Value | Tissue | Method | Reference |
| Half-life of MAO-B recovery | ~40 days | Human Brain | PET Imaging | [13] |
| Half-life of recovery in brain | ~8-12 days | Rat | Not specified | [14] |
Table 3: In Vivo Enzyme Recovery after L-Deprenyl Administration
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between L-deprenyl and MAO-B.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay is a common method to determine the inhibitory potency (IC₅₀) of compounds against MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[15][16]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
L-deprenyl (Selegiline) as a positive control inhibitor
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and L-deprenyl in MAO-B Assay Buffer. The final solvent concentration should not exceed 1-2%.
-
Plate Setup:
-
Test Wells: Add 10 µL of the diluted test compound solutions.
-
Enzyme Control (100% Activity): Add 10 µL of assay buffer with the same final solvent concentration.
-
Inhibitor Control (Positive Control): Add 10 µL of a known saturating concentration of L-deprenyl.
-
Blank Control (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution (pre-diluted in assay buffer) to all wells except the blank controls.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme, which is particularly important for irreversible inhibitors like L-deprenyl.
-
Reaction Initiation: Add 40 µL of the Substrate/Probe working solution (containing the MAO-B substrate, Amplex Red, and HRP) to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) every 1-2 minutes for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of L-deprenyl for MAO-B.[17][18] This is typically a competition binding assay.
Materials and Reagents:
-
Membrane preparation containing MAO-B (e.g., from human platelets or recombinant sources)
-
Radiolabeled ligand specific for MAO-B (e.g., [³H]-L-deprenyl or another suitable radioligand)
-
Unlabeled L-deprenyl
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled L-deprenyl.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of unlabeled L-deprenyl by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled L-deprenyl concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the molecular pharmacology of L-deprenyl.
Caption: Mechanism of irreversible MAO-B inhibition by L-deprenyl.
Caption: Impact of L-deprenyl on the dopamine metabolism pathway.
Caption: Workflow for an in vitro fluorometric MAO-B inhibition assay.
Neuroprotective and Other Pharmacological Actions
Beyond its direct impact on dopamine levels, L-deprenyl exhibits a range of pharmacological actions that contribute to its neuroprotective profile. These effects are not solely dependent on MAO-B inhibition.[1][7]
-
Reduction of Oxidative Stress: By inhibiting MAO-B, L-deprenyl reduces the production of hydrogen peroxide, a reactive oxygen species generated during the oxidative deamination of monoamines.[15] This helps to mitigate oxidative damage to neurons.
-
Anti-apoptotic Effects: L-deprenyl has been shown to interfere with apoptotic signaling cascades, potentially by modulating the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF.[3][20]
-
Protection against Neurotoxins: L-deprenyl can protect against the neurotoxic effects of compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) by preventing its MAO-B-mediated conversion to the toxic metabolite MPP+.[1][21]
Conclusion
L-deprenyl remains a crucial therapeutic agent and a valuable research tool in the field of neuropharmacology. Its well-defined, selective, and irreversible mechanism of action against MAO-B provides a clear basis for its efficacy in Parkinson's disease. The methodologies outlined in this guide offer a robust framework for the continued investigation of L-deprenyl and the development of novel MAO-B inhibitors. The ongoing exploration of its neuroprotective properties, independent of MAO-B inhibition, opens new avenues for therapeutic strategies aimed at slowing the progression of neurodegenerative disorders. This in-depth technical guide serves to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to advance our understanding and application of this important molecule.
References
- 1. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 3. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 4. Deprenyl and Selective Enzyme Inhibition: An Overview of Scientific Studies | The Longevity Specialists [thelongevityspecialists.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 11. rcsb.org [rcsb.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Slow recovery of human brain MAO B after L-deprenyl (Selegeline) withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Deprenyl's Impact on Mitochondrial Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deprenyl, also known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B). While it is primarily recognized for its application in the treatment of Parkinson's disease, a growing body of evidence highlights its significant neuroprotective effects, which are increasingly attributed to its influence on mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on mitochondria, focusing on its core mechanisms of action, effects on mitochondrial respiration and bioenergetics, and its role in the modulation of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound's primary mechanism of action is the irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of various neurotransmitters, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) as byproducts. By inhibiting MAO-B, this compound effectively reduces the mitochondrial production of ROS, thereby mitigating oxidative stress, a key contributor to mitochondrial dysfunction and cellular damage.[1][2]
Beyond MAO-B inhibition, this compound has been shown to exert protective effects through mechanisms that are independent of its canonical enzymatic target.[2] These include the preservation of mitochondrial membrane potential and the direct inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of apoptosis.[1][3][4]
Signaling Pathway: this compound's Primary Mitochondrial Effects
Caption: this compound's core mechanisms impacting mitochondrial function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on mitochondrial parameters.
Table 1: Effects of this compound on Mitochondrial Enzyme Activity and Respiration
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| MAO-B Activity | Mouse Brain Mitochondria | 20 mg/kg (i.p.) | 55% decrease | [1] |
| Nitric Oxide Synthase (NOS) Activity | Mouse Brain Cytosolic Fractions & SMPs | 20 mg/kg (i.p.) | 40-55% inhibition | [1] |
| Cytochrome Oxidase (Complex IV) Activity | Mouse Brain SMPs | 20 mg/kg (i.p.) | Increased activity | [1] |
| State 3 Oxygen Consumption | Mouse Brain Mitochondria | 20 mg/kg (i.p.) | 51% increase | [1] |
| State 4 Oxygen Consumption | Mouse Brain Mitochondria | 20 mg/kg (i.p.) | No significant change | [1] |
| State 3 Oxygen Consumption (Complex I & II substrates) | Rat Brain Mitochondria | Dose-dependent | Inhibition | [2] |
Table 2: this compound's Impact on Oxidative Stress and Apoptosis
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂) Production | Mouse Brain Mitochondria | 20 mg/kg (i.p.) | Significantly decreased | [1] |
| Superoxide Dismutase (SOD) Activity | Rat and Mouse Striatum | In vivo administration | Increased CuZn-SOD and Mn-SOD | [2] |
| Bcl-2 Protein Expression | Normal Human Uroepithelial Explants | Not specified | Significant increase | [3] |
| Apoptotic Cell Percentage (TUNEL assay) | Rat Spinal Cord Injury Model | In vivo treatment | Significant decrease (from 12.53% to 3.48%) | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mitochondrial effects.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria, which reflects the activity of the electron transport chain.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from brain tissue (e.g., mouse or rat brain) using differential centrifugation.
-
Respirometry: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Reaction Medium: Suspend isolated mitochondria in a respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and fatty acid-free BSA).
-
Substrate Addition:
-
State 2: Add mitochondria to the chamber.
-
State 3 (Active Respiration): Initiate respiration by adding substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) followed by a defined amount of ADP.
-
State 4 (Resting Respiration): Measure oxygen consumption after the phosphorylation of ADP is complete.
-
-
This compound Treatment:
-
In vivo: Administer this compound to the animal model (e.g., 20 mg/kg, i.p.) prior to mitochondrial isolation.[1]
-
In vitro: Add this compound at various concentrations directly to the mitochondrial suspension in the respirometer chamber.
-
-
Data Analysis: Calculate the rate of oxygen consumption in natom O/min/mg mitochondrial protein for each respiratory state.
Experimental Workflow: Mitochondrial Respiration Assay
Caption: Workflow for assessing mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., PC12 cells) and treat with this compound at the desired concentration and duration.
-
Fluorescent Dye Incubation: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or TMRM (Tetramethylrhodamine, methyl ester).
-
JC-1: Forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.
-
TMRM: Accumulates in mitochondria in a potential-dependent manner, with higher fluorescence intensity indicating a higher ΔΨm.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Visualize the cells and capture images of both red and green fluorescence (for JC-1) or red fluorescence (for TMRM).
-
Flow Cytometry: Quantify the fluorescence intensity of a large population of cells.
-
-
Data Analysis:
-
JC-1: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
TMRM: Measure the mean fluorescence intensity. A decrease in intensity indicates a loss of ΔΨm.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
Objective: To determine if this compound can inhibit the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and apoptosis.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source.
-
Swelling Assay:
-
Suspend mitochondria in a buffer containing a low concentration of a permeant salt (e.g., KCl).
-
Monitor the absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling due to water influx.
-
-
Induction of mPTP Opening: Induce mPTP opening using an agent such as high concentrations of Ca²⁺ or an oxidative stressor.
-
This compound Treatment: Pre-incubate the mitochondria with this compound before the addition of the mPTP-inducing agent.
-
Data Analysis: Compare the rate and extent of the decrease in absorbance in the presence and absence of this compound. Inhibition of the absorbance decrease indicates that this compound prevents mPTP opening.
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in response to this compound treatment.
Methodology:
-
Cell/Tissue Lysis: Lyse cells or tissues treated with or without this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the bands and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bcl-2/Bax ratio.
Signaling Pathways and Logical Relationships
This compound's influence on mitochondrial function extends to the intricate signaling cascades that govern cell survival and death. A key aspect of this is its ability to modulate the apoptotic pathway.
Signaling Pathway: this compound's Anti-Apoptotic Action
Caption: this compound's modulation of the Bcl-2 family and the apoptotic cascade.
Conclusion
The evidence strongly suggests that this compound's neuroprotective properties are, to a significant extent, mediated by its positive impact on mitochondrial function. Its ability to reduce oxidative stress through MAO-B inhibition, preserve mitochondrial membrane integrity, inhibit the mitochondrial permeability transition pore, and modulate apoptotic signaling pathways collectively contributes to enhanced neuronal resilience. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other mitochondrial-targeting compounds. Future research should aim to further elucidate the MAO-B-independent mechanisms of this compound and explore its potential in a broader range of neurodegenerative and age-related diseases characterized by mitochondrial dysfunction.
References
- 1. Modulation of brain mitochondrial function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of mouse brain mitochondrial function after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of L-deprenyl, D-deprenyl and MDL72974 on mitochondrial respiration: a possible mechanism leading to an adaptive increase in superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Role of Deprenyl in Mitigating Oxidative Stress in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated significant neuroprotective properties beyond its primary enzymatic inhibition. This technical guide provides an in-depth exploration of this compound's role in modulating oxidative stress in neuronal cells, a key pathological factor in a range of neurodegenerative disorders. We will dissect its molecular mechanisms, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies against neurodegeneration.
Introduction: The Challenge of Oxidative Stress in Neuronal Health
Neuronal cells are particularly vulnerable to oxidative stress due to their high metabolic rate, abundant lipid-rich membranes susceptible to peroxidation, and relatively lower levels of certain antioxidant enzymes compared to other cell types. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leads to widespread cellular damage. This damage encompasses lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal dysfunction and apoptosis (programmed cell death). A growing body of evidence implicates oxidative stress as a central player in the pathogenesis of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.
This compound has emerged as a promising agent in combating neuronal oxidative stress through a multifaceted approach, which will be the central focus of this guide.
Mechanisms of this compound-Mediated Neuroprotection
This compound's neuroprotective effects are attributed to two primary, yet interconnected, mechanisms:
-
MAO-B Inhibition: As its primary pharmacological action, this compound irreversibly inhibits MAO-B. This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of neurotransmitters, particularly dopamine. A significant consequence of this catalytic activity is the production of hydrogen peroxide (H₂O₂), a major source of ROS in dopaminergic neurons.[1] By inhibiting MAO-B, this compound directly curtails this source of oxidative stress.
-
MAO-B Independent Mechanisms: Intriguingly, this compound exerts neuroprotective effects at concentrations lower than those required for complete MAO-B inhibition.[2] These independent actions are a critical area of research and include:
-
Upregulation of Endogenous Antioxidant Enzymes: this compound has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[3][4][5] SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and H₂O₂, while catalase facilitates the decomposition of H₂O₂ into water and oxygen. This enhancement of the cell's natural defense system provides a robust mechanism for neutralizing ROS.
-
Induction of Anti-Apoptotic Proteins: this compound promotes neuronal survival by upregulating the expression of anti-apoptotic proteins, most notably Bcl-2.[6] Bcl-2 family proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself acting to prevent the release of pro-apoptotic factors from the mitochondria.
-
Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the transcription of a battery of antioxidant and cytoprotective genes.[2][7] this compound has been shown to activate this crucial protective pathway.[7]
-
Mitochondrial Protection: this compound helps to maintain mitochondrial integrity and function, which is often compromised under oxidative stress. This includes preserving the mitochondrial membrane potential, a critical factor for ATP production and cell survival.
-
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on markers of oxidative stress and neuronal survival.
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |
| Antioxidant Enzyme Activity | ||||
| Superoxide Dismutase (SOD) | Striatum of young male rats | 2.0 mg/kg/day (s.c. for 3 weeks) | ~3-fold increase in activity | [3][5] |
| Catalase (CAT) | Striatum of young male rats | 2.0 mg/kg/day (s.c. for 3 weeks) | ~60% increase in activity | [3] |
| Anti-Apoptotic Protein Expression | ||||
| Bcl-2 mRNA | Rat hippocampal neural stem cells | 20 µM (pre-treatment for 48h) | ~2.87-fold increase compared to control | [6] |
| Oxidative Stress Markers | ||||
| Glutathione Disulfide (GSSG) | Striatum of mice (induced with haloperidol) | 2.5 mg/kg | 71.9% suppression of the haloperidol-induced rise in GSSG | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on oxidative stress.
Superoxide Dismutase (SOD) Activity Assay
This protocol is adapted from commercially available kits and published literature.[9][10]
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan product. The rate of formazan formation is linearly related to the concentration of superoxide anions. SOD activity is measured by its ability to inhibit this reaction.
Materials:
-
Neuronal cell lysate
-
WST-1 assay buffer
-
Enzyme working solution (containing xanthine oxidase)
-
Dilution buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Culture neuronal cells to the desired density and treat with this compound or vehicle control.
-
Lyse cells in ice-cold 0.1 M Tris-HCl (pH 7.4) containing 0.5% Triton X-100 and protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Add 20 µL of sample (cell lysate) to each well.
-
Add 200 µL of the WST Working Solution to each well.
-
Add 20 µL of Dilution Buffer to blank wells.
-
To initiate the reaction, add 20 µL of the Enzyme Working Solution to each sample and blank well.
-
Incubate the plate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
The SOD activity (inhibition rate %) is calculated using the following formula: SOD Activity (%) = [ (A_blank1 - A_sample) / (A_blank1 - A_blank2) ] x 100 Where A_blank1 is the absorbance of the blank well (with enzyme), A_sample is the absorbance of the sample well, and A_blank2 is the absorbance of the blank well without enzyme.
-
Cellular Glutathione (GSH) Measurement
This protocol is based on the enzymatic recycling method.[11][12]
Principle: This assay measures total glutathione (GSH and GSSG). GSH reacts with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). GSSG is recycled back to GSH by glutathione reductase. The rate of TNB production is directly proportional to the total glutathione concentration.
Materials:
-
Neuronal cell lysate
-
5% Metaphosphoric acid (MPA)
-
Assay Buffer
-
DTNB solution
-
Glutathione Reductase (GR)
-
NADPH solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation (Deproteination):
-
Harvest neuronal cells and resuspend in a known volume of PBS.
-
Add an equal volume of cold 5% MPA to the cell suspension.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at >1,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay:
-
Add 50 µL of the deproteinated sample, standards, and controls to designated wells.
-
Add 50 µL of DTNB solution to each well.
-
Add 50 µL of GR to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Add 50 µL of reconstituted NADPH to each well to start the reaction.
-
Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot a standard curve of ΔA/min versus GSH concentration.
-
Calculate the GSH concentration in the samples from the standard curve.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement using JC-1
This protocol is a standard method for assessing mitochondrial health.[13][14][15][16]
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Materials:
-
Neuronal cells cultured on coverslips or in a 96-well plate
-
JC-1 staining solution (typically 1-10 µM in cell culture medium)
-
Assay buffer or PBS
-
Fluorescence microscope or a fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture neuronal cells to the desired confluence.
-
Treat cells with this compound, vehicle control, or a positive control for depolarization (e.g., CCCP).
-
-
Staining:
-
Remove the culture medium and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Carefully remove the staining solution and wash the cells once or twice with pre-warmed assay buffer or PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry/Plate Reader: Analyze the cells using a flow cytometer or a fluorescence plate reader. Detect green fluorescence (monomers) at an excitation of ~485 nm and emission of ~535 nm, and red fluorescence (J-aggregates) at an excitation of ~540 nm and emission of ~590 nm.
-
-
Quantification:
-
The ratio of red to green fluorescence intensity is calculated to represent the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizing the Pathways: Graphviz Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: this compound's Core Mechanisms of Neuroprotection
References
- 1. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cytoprotective mechanism of anti-parkinsonian drug this compound: PI3K and Nrf2-derived induction of antioxidative proteins (Journal Article) | OSTI.GOV [osti.gov]
- 3. um.edu.mt [um.edu.mt]
- 4. (-)this compound increases activities of superoxide dismutase and catalase in certain brain regions in old male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-) this compound induces activities of both superoxide dismutase and catalase but not of glutathione peroxidase in the striatum of young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cytoprotective mechanism of anti-parkinsonian drug this compound: PI3K and Nrf2-derived induction of antioxidative proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses the oxidant stress associated with increased dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. mmpc.org [mmpc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Deprenyl (Selegiline) in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), in preclinical animal models of Parkinson's disease (PD). This document includes detailed experimental protocols for inducing PD models, administering this compound, and assessing its effects through behavioral, neurochemical, and histological analyses. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound in Parkinson's Disease Research
This compound (Selegiline) is a well-established therapeutic agent for Parkinson's disease. Its primary mechanism of action is the selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby alleviating motor symptoms associated with PD.[2][3] Beyond its symptomatic effects, preclinical studies suggest that this compound may also possess neuroprotective properties, potentially by reducing oxidative stress and up-regulating anti-apoptotic molecules that promote cell survival.[4]
Animal models are indispensable tools for investigating the therapeutic potential and underlying mechanisms of this compound. The most commonly employed are neurotoxin-based models, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model, which replicate key pathological features of PD, including the progressive loss of dopaminergic neurons in the substantia nigra.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in animal models of Parkinson's disease.
Table 1: Effects of this compound on Striatal Dopamine Levels
| Animal Model | This compound Dosage | Treatment Duration | Change in Striatal Dopamine (DA) Levels | Reference |
| MPTP-lesioned Mice | Not Specified | Not Specified | ▲ 123% increase immediately after treatment termination | [1] |
| MPTP-lesioned Mice | Not Specified | Not Specified | ▲ 78% increase one week after treatment termination | [1] |
| MPTP-undamaged Mice | Not Specified | Not Specified | ▲ 31% increase immediately after treatment termination | [1] |
| MPTP-undamaged Mice | Not Specified | Not Specified | ▲ 24% increase one week after treatment termination | [1] |
| MPTP-lesioned Mice | 0.1 mg/kg, once weekly | 16 weeks | No significant alteration in the rate of DA restoration | [6] |
| MPTP-lesioned Rats | 10 mg/kg, i.p. (pre-treatment) | Single dose | Prevented MPTP-induced loss of striatal DA | [4] |
Table 2: Effects of this compound on Behavioral Outcomes
| Animal Model | This compound Dosage | Behavioral Test | Outcome | Reference |
| MPTP-lesioned Mice | 10.0 mg/kg, s.c. (pre-treatment) | Open Field Test | Alleviated MPTP-induced hypokinesia (locomotion and rearing) | [7] |
| MPTP-lesioned Mice | 0.25 mg/kg, s.c. (pre-treatment) | Open Field Test | Did not affect MPTP-induced deficits | [7] |
| Monoamine-depleted Rats | Not Specified (non-selective doses) | Levodopa-induced Locomotor Activity | Potentiated the antiparkinsonian action of levodopa | [8] |
Table 3: Effects of this compound on Histological Markers
| Animal Model | This compound Dosage | Histological Marker | Outcome | Reference |
| MPTP-lesioned Mice | Not Specified | Tyrosine Hydroxylase (TH) immunoreactivity in Substantia Nigra | Increased TH immunoreactivity | [9] |
| MPTP-lesioned Mice | Not Specified | Number of TH-positive neurons in Substantia Nigra | Rescued dying neurons | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound in rodent models of Parkinson's disease.
Induction of Parkinson's Disease Animal Models
a) MPTP Mouse Model
This protocol describes the sub-acute administration of MPTP to induce a consistent lesion of the nigrostriatal pathway in mice.
-
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate personal protective equipment (PPE) for handling neurotoxins
-
-
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.
-
Administer MPTP hydrochloride at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the injection every 2 hours for a total of four injections in one day.
-
House the animals in a well-ventilated area with appropriate safety precautions for handling neurotoxins.
-
Behavioral testing and subsequent analyses are typically performed 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.
-
b) 6-OHDA Rat Model
This protocol details the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) of rats to create a hemiparkinsonian model.
-
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
-
Procedure:
-
Prepare a fresh solution of 6-OHDA in cold sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Drill a small burr hole in the skull over the target injection site. For the MFB, typical coordinates relative to bregma are: AP -4.4 mm, ML -1.2 mm, DV -7.8 mm. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the injection needle to the target coordinates.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 0.5 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover.
-
Behavioral testing, such as apomorphine- or amphetamine-induced rotation, is typically performed 2-3 weeks post-surgery to assess the extent of the lesion.
-
This compound (Selegiline) Administration
This compound can be administered through various routes, with dosages and schedules varying depending on the study's objectives.
-
Routes of Administration:
-
Subcutaneous (s.c.) Injection: Dissolve this compound hydrochloride in sterile saline. Inject the solution under the loose skin on the back of the neck.
-
Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile saline. Inject the solution into the peritoneal cavity.
-
Oral Gavage: Dissolve or suspend this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). Administer the solution directly into the stomach using a gavage needle.
-
Drinking Water: For chronic administration, this compound can be dissolved in the animals' drinking water.
-
-
Dosage: Dosages in preclinical studies typically range from 0.25 mg/kg to 10 mg/kg daily, depending on the animal model and the intended effect (symptomatic relief vs. neuroprotection).[7]
Behavioral Assessments
a) Open Field Test
This test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is often equipped with an automated tracking system (video camera and software).
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record and analyze parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
b) Rotarod Test
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training Phase: Acclimate the animals to the rotarod by placing them on the stationary rod for a short period. Then, train them at a low, constant speed (e.g., 4 RPM) for several trials until they can stay on for a predetermined duration (e.g., 60-120 seconds).
-
Testing Phase: Place the animal on the rotarod, which then accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set time (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15-30 minutes.
-
c) Apomorphine-Induced Rotation Test (for 6-OHDA model)
This test is used to quantify the extent of the unilateral dopaminergic lesion.
-
Materials:
-
Apomorphine hydrochloride
-
Sterile saline
-
-
Procedure:
-
Administer apomorphine (a dopamine agonist) to the 6-OHDA-lesioned rat (typically 0.05-0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record its rotational behavior (full 360° turns) for 30-60 minutes.
-
Count the number of contralateral rotations (turns away from the lesioned side). A significant number of contralateral rotations (typically >7 full turns per minute) indicates a successful lesion.
-
Neurochemical Analysis
High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine
This method is used to quantify the levels of dopamine and its metabolites in the striatum.
-
Procedure:
-
Tissue Collection: Rapidly dissect the striata from the brain on ice.
-
Homogenization: Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Determine the concentrations of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing the peak areas to those of known standards.
-
Histological Analysis
Tyrosine Hydroxylase (TH) Immunohistochemistry
This technique is used to visualize and quantify dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut coronal sections (e.g., 30-40 µm) of the midbrain, including the substantia nigra, using a cryostat or vibratome.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH).
-
Wash and then incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods to obtain an unbiased estimate of the total number of dopaminergic neurons.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. [The effect of chronic treatment of this compound in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects from MPTP-induced Parkinson-like syndrome and glutathione oxidation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic L-deprenyl does not alter the restoration of striatal dopamine in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP-induced deficits in motor activity: neuroprotective effects of the spintrapping agent, alpha-phenyl-tert-butyl-nitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of levodopa responses by this compound (selegiline): an electrophysiological and behavioral study in the rat relevant to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rescue of dying neurons by (R)-deprenyl in the MPTP-mouse model of Parkinson's disease does not include restoration of neostriatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rescue of dying neurons: a new action for this compound in MPTP parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprenyl (Selegiline) Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for administering Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), in various rodent models for preclinical research. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and related compounds in models of neurodegenerative diseases and cognitive dysfunction.
Introduction to this compound in Rodent Models
This compound is a widely studied compound in neuroscience research due to its neuroprotective and cognitive-enhancing properties.[1][2][3] In preclinical studies, rodent models are essential for elucidating the mechanisms of action of this compound and for the development of novel therapeutic strategies.[1] Commonly employed models include neurotoxin-based models of Parkinson's disease, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model, as well as models of Alzheimer's disease and cognitive aging.[1][4][5][6] These models replicate key pathological features of the respective human conditions, including neuronal loss and behavioral deficits.[1]
Data Presentation: Quantitative Effects of this compound in Rodent Models
The following tables summarize quantitative data from various studies on the effects of this compound in different rodent models.
Table 1: Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| 1-10 mg/kg | Subcutaneous (s.c.) | Single administration | Dose-dependently reduced immobility time in the forced swimming test.[7] |
| 10 mg/kg | Subcutaneous (s.c.) | Single administration | Shortened the extended immobility time in the tail suspension test.[8] |
| 0.3-10 mg/kg | Subcutaneous (s.c.) | Single administration | Markedly inhibited MAO-B activity in the cerebrum (89.8–93.4%).[8] |
| 10 mg/kg | Subcutaneous (s.c.) | Single administration | Increased dopamine (DA) content in the striatum and hippocampus.[7] |
| 10 mg/kg | Subcutaneous (s.c.) | Repeated (daily for 3 days) | Reduced immobility time in the forced swimming test.[7][9] |
Table 2: Effects of this compound in the 6-OHDA Rat Model of Parkinson's Disease
| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| 0.25 mg/kg | Subcutaneous (s.c.) | Daily for 42 days | Did not alter the sensitivity of dopamine receptors to apomorphine.[10] |
Table 3: Effects of this compound in a Rat Model of Alzheimer's Disease (Aβ1-42 induced)
| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| 0.5 mg/kg/day | Oral Gavage | 30 consecutive days | Improved spatial cognitive decline in the Barnes maze test.[4][5][6] |
| 0.5 mg/kg/day | Oral Gavage | 30 consecutive days | Reduced oxidative stress (increased total thiol groups, decreased malondialdehyde).[5] |
| 0.5 mg/kg/day | Oral Gavage | 30 consecutive days | Suppressed neuronal loss in the hippocampal dentate gyrus and CA1 regions.[4][5][6] |
Table 4: Effects of this compound on Other Endpoints in Rodents
| Dosage | Administration Route | Rodent Model | Treatment Duration | Key Quantitative Outcomes |
| 1, 2, and 4 mg/kg | Oral Gavage | Rat model of transient global ischemia | Three times a week for 28 days | Significant recovery in cognitive behavior and reduction in oxidative stress biomarkers.[11] |
| 0.0025 mg/kg | Intraperitoneal (i.p.) | Healthy male rats | 30 days | Increased sperm count, testosterone, and FSH levels.[12] |
| 10 mg/kg/injection | Subcutaneous (s.c.) | Healthy mice and rats | Triple injection (24, 5, and 1 hr prior to testing) | Reduced immobility time in the forced swim test (mice) and tail suspension test (rats).[13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce a Parkinson's-like phenotype in mice through the administration of MPTP.[1]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline
-
Male C57BL/6 mice
-
Heating pad or lamp
Procedure:
-
Handle MPTP in a chemical fume hood with appropriate personal protective equipment (PPE) as it is a neurotoxin.
-
Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., for a 15-20 mg/kg dose).[14]
-
Administer MPTP to mice via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of up to 20 mg/kg at 2-hour intervals.[15]
-
Keep the mice warm during and after the injection period to prevent hypothermia, a known side effect of MPTP.
-
Behavioral testing and neurochemical analyses are typically performed 7 days after the final MPTP injection, allowing for the stabilization of dopaminergic neurodegeneration.[15]
6-OHDA-Induced Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA.[1]
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% ascorbic acid in sterile saline)
-
Desipramine (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Thirty minutes prior to 6-OHDA infusion, administer desipramine (e.g., 25 mg/kg, i.p.) to protect noradrenergic neurons.[1]
-
Anesthetize the rat and secure it in a stereotaxic frame.[1]
-
Dissolve 6-OHDA in cold ascorbic acid-saline solution immediately before use to prevent oxidation. A typical concentration is 4 µg/µl.[1]
-
Perform a craniotomy over the target brain region (e.g., the medial forebrain bundle or the striatum).[1]
-
Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe. The volume and flow rate will depend on the specific target and desired lesion severity.[1]
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.[1]
-
Suture the incision and allow the animal to recover.
-
Behavioral testing, such as apomorphine- or amphetamine-induced rotation tests, is typically performed 2-3 weeks post-surgery to assess the extent of the lesion.[1]
Alzheimer's Disease Rat Model (Aβ1-42 Induced)
Objective: To induce cognitive deficits and Alzheimer's-like pathology in rats via intracerebroventricular injection of amyloid-beta 1-42 (Aβ1-42).
Materials:
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Adult male rats
Procedure:
-
Prepare aggregated Aβ1-42 by dissolving the peptide in an appropriate solvent and incubating it to form oligomers or fibrils, which are considered the neurotoxic species.
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target ventricle.
-
Inject a specific amount of Aβ1-42 (e.g., 5 µg) into the cerebral ventricle using a Hamilton syringe.[4][5][6]
-
Slowly infuse the solution and leave the needle in place for a few minutes before retraction.
-
Suture the incision and allow for a recovery period.
-
This compound or vehicle treatment can be initiated post-surgery. In one study, oral administration of this compound (0.5 mg/kg/day) was performed for 30 consecutive days.[4][5][6]
-
Cognitive function is assessed using behavioral tests like the Barnes maze.[4][5]
Behavioral Assessments
a. Forced Swim Test (FST)
Objective: To assess depression-like behavior (behavioral despair).
Procedure:
-
Place a mouse in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
The test duration is typically 6 minutes. The duration of immobility (floating passively) is scored during the last 4 minutes of the test.
-
An increase in immobility time is interpreted as a sign of depression-like behavior.
b. Tail Suspension Test (TST)
Objective: To assess depression-like behavior.
Procedure:
-
Suspend a mouse by its tail using adhesive tape, at a height where it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
The duration of immobility is recorded. Increased immobility is indicative of a depression-like state.
c. Barnes Maze Test
Objective: To assess spatial learning and memory.
Procedure:
-
The apparatus is a circular platform with holes around the circumference, one of which leads to a dark escape box.
-
The rat or mouse is placed in the center of the brightly lit platform and is motivated to find the escape hole.
-
The latency to find the escape hole and the number of errors (poking into non-escape holes) are recorded over several training trials.
-
A probe trial is conducted where the escape box is removed, and the time spent in the target quadrant (where the escape box was located) is measured to assess memory retention.[4][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound's neuroprotective effects.
Caption: General experimental workflow for this compound studies in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. Drugs [bio-protocol.org]
- 10. Long-term administration of (-)this compound (selegiline), a compound which facilitates dopaminergic tone in the brain, leaves the sensitivity of dopamine receptors to apomorphine unchanged - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selegiline (L-Deprenyl) Mitigated Oxidative Stress, Cognitive Abnormalities, and Histopathological Change in Rats: Alternative Therapy in Transient Global Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of R-(-)-deprenyl administration on reproductive parameters of rat males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selegiline ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Neurotoxin-Induced Animal Models in the Study of Parkinson’s Disease-Related Depression: Profile and Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprenyl (Selegiline) Dosage in Selective MAO-B Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Deprenyl (selegiline) for selective in vivo inhibition of monoamine oxidase-B (MAO-B). This document includes quantitative data on dosage across species, detailed experimental protocols for assessing selectivity and efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, also known as selegiline, is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] At lower doses, it exhibits high selectivity for MAO-B over MAO-A, making it a valuable tool in neuroscience research and a therapeutic agent for Parkinson's disease.[1][2] This selectivity is crucial, as MAO-B is a key enzyme in the metabolism of dopamine in the brain.[1] By inhibiting MAO-B, this compound increases dopaminergic neurotransmission, which is beneficial in conditions characterized by dopamine deficiency.[1] However, at higher doses, this compound can lose its selectivity and inhibit MAO-A, which can lead to undesirable side effects such as the "cheese effect," a hypertensive crisis precipitated by the ingestion of tyramine-rich foods. Therefore, determining the appropriate dosage to achieve selective MAO-B inhibition is critical for both research and clinical applications.
Data Presentation: this compound Dosage for Selective MAO-B Inhibition
The following table summarizes the in vivo dosages of this compound required for selective MAO-B inhibition in various species. It is important to note that the route of administration and the specific formulation can significantly influence the required dosage and the resulting selectivity.
| Species | Route of Administration | Selective MAO-B Inhibitory Dosage | Notes |
| Human | Oral (Conventional) | 5-10 mg/day | At 10 mg/day, this compound is a selective, irreversible inhibitor of MAO-B.[2] Higher doses may lead to the loss of selectivity. |
| Oral (Zydis - Orally Disintegrating) | 1.25 mg/day | This formulation bypasses first-pass metabolism, achieving therapeutic effects at a lower dose.[3] | |
| Transdermal | 6 mg/24 hours | Bypasses first-pass metabolism, leading to different pharmacokinetic and pharmacodynamic profiles. | |
| Rat | Subcutaneous (s.c.) | 0.25 mg/kg | This dose has been shown to be effective in various studies. |
| Intraperitoneal (i.p.) | 3-30 mg/kg | A dose-dependent increase in spontaneous locomotor activity has been observed in this range.[4] | |
| Mouse | Subcutaneous (s.c.) | 0.25 mg/kg | A commonly used dose in preclinical studies. |
| Cat | Subcutaneous (s.c.) | 0.25 mg/kg | Effective in achieving selective MAO-B inhibition. |
| Dog | Subcutaneous (s.c.) | 0.25 mg/kg | Demonstrates selective MAO-B inhibition at this dosage. |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the selective MAO-B inhibitory effects of this compound in vivo.
Positron Emission Tomography (PET) Imaging of MAO-B Occupancy
PET imaging with the radiotracer [11C]-L-deprenyl allows for the in vivo quantification of MAO-B activity and occupancy in the brain.[5][6][7]
Objective: To visualize and quantify the binding of this compound to MAO-B in the brain of a living subject.
Materials:
-
PET scanner
-
[11C]-L-deprenyl radiotracer
-
Anesthetized subject (animal model or human)
-
Arterial line for blood sampling (for full quantitative analysis)
-
Data analysis software
Protocol:
-
Subject Preparation: Anesthetize the subject and position them in the PET scanner. For quantitative studies, an arterial line is placed for blood sampling to determine the arterial input function.
-
Radiotracer Administration: Inject a bolus of [11C]-L-deprenyl intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Blood Sampling (Optional but recommended for quantification): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain (e.g., striatum, thalamus, cortex).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using a two-tissue compartmental model to estimate the rate of [11C]-L-deprenyl trapping, which is proportional to MAO-B activity.[8]
-
MAO-B occupancy by this compound can be calculated by comparing the binding potential of the radiotracer before and after this compound administration.
-
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular dopamine and its metabolites in specific brain regions of freely moving animals.
Objective: To assess the effect of this compound on dopamine levels in the brain.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 10-20 minutes for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p., s.c., or oral).
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours to monitor the changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
Assessment of Locomotor Activity
Changes in locomotor activity can be an indirect measure of altered dopaminergic function.
Objective: To evaluate the behavioral effects of this compound-induced changes in dopamine levels.
Materials:
-
Open field arena
-
Video tracking system and software
Protocol:
-
Acclimation: Place the animal in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
This compound Administration: Administer this compound or vehicle control at the desired dose and route.
-
Open Field Test: At the time of expected peak drug effect, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set period (e.g., 30-60 minutes) using the video tracking system.
-
Data Analysis: Analyze the recorded video for various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors
-
In Vivo Electrophysiology of Dopaminergic Neurons
This technique directly measures the firing rate and pattern of dopaminergic neurons.
Objective: To determine the effect of this compound on the electrical activity of dopamine-producing neurons.
Materials:
-
Anesthetized animal preparation
-
Stereotaxic frame
-
Recording microelectrodes
-
Amplifier and data acquisition system
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region containing dopaminergic neurons (e.g., the substantia nigra pars compacta or ventral tegmental area).
-
Electrode Placement: Slowly lower a recording microelectrode into the target region until the characteristic firing pattern of a dopaminergic neuron is identified.
-
Baseline Recording: Record the baseline firing rate and pattern of the neuron for a stable period.
-
This compound Administration: Administer this compound systemically.
-
Post-Treatment Recording: Continue to record the neuronal activity to observe any changes in firing rate or pattern.
-
Data Analysis: Analyze the recorded spike trains to determine changes in firing frequency, burst firing, and other electrophysiological parameters.
Mandatory Visualizations
Dopaminergic Synapse Signaling Pathway
The following diagram illustrates the mechanism by which this compound enhances dopaminergic signaling.
Caption: Mechanism of this compound action at the dopaminergic synapse.
Experimental Workflow for Determining Optimal this compound Dosage
This diagram outlines the logical steps for an in vivo study aimed at identifying the optimal dose of this compound for selective MAO-B inhibition.
Caption: Workflow for in vivo dose-finding studies of this compound.
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. TPC - Analysis of [C-11]L-deprenyl-D2 [turkupetcentre.net]
Application Notes and Protocols for Studying Deprenyl's Effects on Neurotransmitter Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental models and protocols for investigating the effects of Deprenyl (Selegiline), a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), on neurotransmitter dynamics. The information is intended to guide researchers in designing and executing robust preclinical and clinical studies.
Introduction to this compound and its Mechanism of Action
This compound is a widely used therapeutic agent, particularly in the management of Parkinson's disease.[1] Its primary mechanism of action is the selective and irreversible inhibition of MAO-B, an enzyme crucial for the degradation of several key neurotransmitters.[2][3] In humans, dopamine is a significant substrate for MAO-B.[3] By inhibiting this enzyme, this compound increases the synaptic availability of dopamine, thereby potentiating dopaminergic neurotransmission.[4] Beyond its symptomatic effects, this compound is also investigated for its potential neuroprotective properties.[2][3]
Experimental Models for Studying this compound
A variety of experimental models are employed to elucidate the multifaceted effects of this compound on neurotransmitter systems.
In Vivo Models
Animal models are indispensable for studying the systemic effects of this compound. Rodent models, particularly rats and mice, are commonly used.[5][6] Neurotoxin-induced models of Parkinson's disease, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are particularly relevant for mimicking the dopaminergic deficit observed in the human condition and assessing the neuroprotective potential of this compound.[2][6]
In Vitro Models
In vitro preparations are essential for dissecting the molecular mechanisms of this compound's action. These include:
-
Isolated Brain Tissue Preparations: Brain slices and synaptosomes are used to study neurotransmitter release and uptake in a controlled environment.[7]
-
Cell Cultures: Neuronal cell lines (e.g., PC12, SH-SY5Y) are valuable for investigating the cellular and molecular effects of this compound, including its influence on signaling pathways and cell survival.[8]
-
Enzyme Assays: Purified or recombinant MAO-A and MAO-B enzymes are used to determine the inhibitory potency and selectivity of this compound and its analogs.[9][10]
Key Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Quantification
In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12]
Protocol: In Vivo Microdialysis in Rat Striatum
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-350g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).[13]
-
Place the animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[13]
-
Secure the cannula with dental cement and allow the animal to recover for 24-48 hours.[14]
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14]
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).
-
Administer this compound (e.g., 0.25 mg/kg, s.c.) or vehicle.[15]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Neurotransmitter Detection
FSCV is an electrochemical technique that offers sub-second temporal resolution for measuring the release and uptake of electroactive neurotransmitters like dopamine.[16][17]
Protocol: Ex Vivo FSCV in Mouse Brain Slices
-
Brain Slice Preparation:
-
Rapidly decapitate a mouse and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.[16]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Place a brain slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Position a carbon-fiber microelectrode in the target brain region.[18]
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s) to the electrode.[19]
-
Electrically or optogenetically stimulate dopamine release and record the resulting changes in current.[20]
-
Establish a stable baseline of dopamine release.
-
Bath-apply this compound at the desired concentration and record the effects on stimulated dopamine release.
-
-
Data Analysis:
-
Calibrate the electrode with known concentrations of dopamine to convert the current signal to concentration.[18]
-
Analyze parameters such as peak dopamine concentration, uptake rate, and release rate.
-
In Vitro MAO-B Inhibition Assay
This assay determines the potency of this compound in inhibiting MAO-B activity.
Protocol: Fluorometric MAO-B Inhibition Assay
-
Reagents:
-
Human recombinant MAO-B enzyme.
-
A suitable substrate for MAO-B (e.g., benzylamine).
-
A detection reagent that produces a fluorescent signal upon reaction with the product of the MAO-B reaction (e.g., Amplex Red).
-
This compound at various concentrations.
-
A known MAO-B inhibitor as a positive control (e.g., selegiline itself).[9]
-
-
Procedure:
-
Pre-incubate the MAO-B enzyme with different concentrations of this compound or control in a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.[10]
-
Data Presentation
Quantitative Effects of this compound on Neurotransmitter Levels
| Experimental Model | Brain Region | This compound Dose/Concentration | Neurotransmitter | Change from Baseline/Control | Citation |
| Male Wistar Rats | Striatum | 0.25 mg/kg, s.c. (daily for 4 weeks) | Dopamine Turnover Rate | Increased | [15] |
| Male Wistar Rats | Striatum | 0.25 mg/kg, s.c. (daily for 4 weeks) | Dopamine Uptake | Reduced | [15] |
| Male Wistar Rats | Locus Coeruleus | 0.05 - 0.25 mg/kg, s.c. (daily for 21 days) | Norepinephrine Release | Enhanced | [5] |
| Male Wistar Rats | Raphe Nucleus | 0.05 - 0.25 mg/kg, s.c. (daily for 21 days) | Serotonin Release | Diminished | [5] |
| Aging C57BL Mice | Striatum | In drinking water for 14 days | Dopamine | No change | [6] |
| Aging C57BL Mice | Cerebral Cortex | In drinking water for 14 days | Norepinephrine | No change | [6] |
| Aging C57BL Mice | Striatum | In drinking water for 14 days | Serotonin | Decreased | [6] |
| Parkinsonian Patients | - | 10 mg/day (for 1 month) | Levodopa Requirement | Decreased by 24% (oral) and 16% (IV) | [21] |
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's primary mechanism of action.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow.
References
- 1. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple, small dose administration of (-)this compound enhances catecholaminergic activity and diminishes serotoninergic activity in the brain and these effects are unrelated to MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on monoamine oxidase and neurotransmitters in the brains of MPTP-treated aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Deprenyl inhibits tyramine-induced noradrenaline release, but not tyramine-induced dopamine release or potassium-induced noradrenaline release, from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The effect of repeated doses of (-) this compound on the dynamics of monoaminergic transmission. Comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [researchdiscovery.drexel.edu]
- 18. protocols.io [protocols.io]
- 19. rsc.org [rsc.org]
- 20. protocols.io [protocols.io]
- 21. This compound effects on levodopa pharmacodynamics, mood, and free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of Deprenyl (Selegiline)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vitro experiments to evaluate the neuroprotective properties of Deprenyl (Selegiline). The protocols detailed below cover essential assays to assess neuronal viability, apoptosis, and oxidative stress, key mechanisms implicated in this compound's neuroprotective action.
Introduction
This compound (Selegiline) is a selective inhibitor of monoamine oxidase-B (MAO-B) widely used in the management of Parkinson's disease.[1][2] Beyond its symptomatic effects related to dopamine potentiation, a growing body of evidence from both in vitro and in vivo studies suggests that this compound exerts direct neuroprotective effects.[3][4][5] These protective actions are attributed to its ability to mitigate oxidative stress, inhibit apoptosis, and preserve mitochondrial function, with some effects being independent of its MAO-B inhibitory activity and linked to its propargylamine structure.[4][6][7]
This document outlines a systematic approach to characterize the neuroprotective profile of this compound using established cell-based models of neuronal injury.
General Experimental Workflow
A standard workflow for assessing the neuroprotective effects of this compound involves exposing a neuronal cell culture to a neurotoxin to induce cell death and evaluating this compound's capacity to prevent or reduce this damage.
In Vitro Models of Neurodegeneration
The selection of an appropriate in vitro model is crucial for investigating specific facets of neurodegeneration.
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Widely used due to their dopaminergic characteristics, especially after differentiation. They are a reliable model for studying Parkinson's disease-related neurotoxicity.[3]
-
PC12 (Rat Pheochromocytoma): Another common cell line that, upon differentiation with nerve growth factor (NGF), acquires a neuronal phenotype. It is often used in studies of neuroprotection and neurotoxicity.[1][8]
-
-
Primary Neuronal Cultures:
-
Mesencephalic Dopaminergic Neurons: These are highly relevant for Parkinson's disease research as they are the primary cell type affected.[6] However, they are more challenging to culture than cell lines.
-
Cortical or Hippocampal Neurons: Useful for studying broader neuroprotective effects against excitotoxicity or oxidative stress.[9][10]
-
-
Neurotoxin-Induced Models:
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of the neurotoxin MPTP, it specifically targets and damages dopaminergic neurons by inhibiting mitochondrial complex I, inducing oxidative stress.[11][12]
-
6-OHDA (6-hydroxydopamine): A neurotoxin that is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species (ROS) and causes cell death.[10]
-
Hydrogen Peroxide (H₂O₂): A direct inducer of oxidative stress, useful for studying the antioxidant properties of a compound.[8]
-
Glutamate: Used to model excitotoxicity, a mechanism of neuronal damage implicated in various neurodegenerative conditions.[6][10]
-
Quantitative Data on Neuroprotective Effects
The following tables summarize expected quantitative outcomes from in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in a Model of MPP+-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µM) | Treatment Duration (h) | Cell Viability (% of Control) |
|---|---|---|---|---|
| SH-SY5Y | 1 mM MPP+ | 0 | 24 | 52.4 ± 4.1 |
| SH-SY5Y | 1 mM MPP+ | 0.1 | 24 | 65.8 ± 3.9 |
| SH-SY5Y | 1 mM MPP+ | 1 | 24 | 78.2 ± 5.3 |
| SH-SY5Y | 1 mM MPP+ | 10 | 24 | 85.1 ± 4.7 |
Table 2: Effect of this compound on Apoptosis in a Model of 6-OHDA-Induced Neurotoxicity
| Cell Line | Toxin | This compound Concentration (µM) | Treatment Duration (h) | Caspase-3 Activity (% of Toxin Alone) |
|---|---|---|---|---|
| PC12 | 100 µM 6-OHDA | 0 | 12 | 100 |
| PC12 | 100 µM 6-OHDA | 0.1 | 12 | 75.3 ± 6.2 |
| PC12 | 100 µM 6-OHDA | 1 | 12 | 58.9 ± 5.5 |
| PC12 | 100 µM 6-OHDA | 10 | 12 | 42.6 ± 4.8 |
Table 3: Effect of this compound on Intracellular ROS Levels in a Model of H₂O₂-Induced Oxidative Stress
| Cell Line | Toxin | This compound Concentration (µM) | Treatment Duration (h) | ROS Levels (% of Toxin Alone) |
|---|---|---|---|---|
| SH-SY5Y | 200 µM H₂O₂ | 0 | 4 | 100 |
| SH-SY5Y | 200 µM H₂O₂ | 1 | 4 | 81.7 ± 7.1 |
| SH-SY5Y | 200 µM H₂O₂ | 10 | 4 | 63.5 ± 6.4 |
| SH-SY5Y | 200 µM H₂O₂ | 50 | 4 | 55.2 ± 5.9 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce the neurotoxin (e.g., 1 mM MPP+) to the wells containing this compound.
-
Include control wells: cells with vehicle only, cells with toxin only, and cells with this compound only.
-
Incubate for the desired duration (e.g., 24 hours) before proceeding with endpoint assays.
-
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[10][13]
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
-
LDH Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[13][14]
-
After treatment, carefully collect a sample of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The assay involves an enzymatic reaction that leads to a color change, measured by absorbance.
-
The amount of LDH released is proportional to the number of dead cells.
-
Apoptosis Assays
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[15][16]
-
Following treatment, lyse the cells according to the protocol of a commercially available caspase-3 activity assay kit.
-
The assay typically uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-3.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
The signal intensity is directly proportional to the level of caspase-3 activity.
-
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][17]
-
Culture and treat cells on glass coverslips.
-
After treatment, fix the cells with paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Use a commercial TUNEL assay kit to enzymatically label the free 3'-OH termini of fragmented DNA with fluorescently labeled nucleotides.
-
Visualize the stained cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Oxidative Stress Assays
-
Intracellular ROS Assay: The accumulation of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).[18][19]
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCF-DA solution (e.g., 10 µM) for 30 minutes at 37°C. DCF-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. This compound has been shown to up-regulate its activity.[5]
-
Prepare cell lysates after the treatment period.
-
Measure SOD activity using a colorimetric assay kit.
-
These kits are typically based on the inhibition of a superoxide-generating system by SOD in the sample. The resulting color change is inversely proportional to the SOD activity.
-
Signaling Pathways and Mechanisms
This compound's neuroprotective effects are mediated through multiple signaling pathways. Its anti-apoptotic action often involves the modulation of the Bcl-2 family of proteins, leading to the preservation of mitochondrial integrity. Its antioxidant effects can be linked to the activation of the Nrf2-ARE pathway.
References
- 1. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Selegiline (R-deprenyl) in Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroproof.com [neuroproof.com]
- 13. neuroproof.com [neuroproof.com]
- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Apoptosis Assays [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Video: Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 [jove.com]
Methodologies for Assessing Deprenyl's Impact on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprenyl (Selegiline), a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is a drug with a complex pharmacological profile that extends beyond its primary enzymatic target. A growing body of evidence suggests that this compound exerts significant effects on mitochondrial function, particularly on mitochondrial respiration. These effects are of considerable interest in the context of neurodegenerative diseases, such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature. This document provides detailed application notes and protocols for assessing the multifaceted impact of this compound on mitochondrial respiration, intended for researchers, scientists, and professionals in drug development. The methodologies described herein cover the measurement of oxygen consumption, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
Key Mitochondrial Parameters and this compound's Influence
Mitochondrial respiration is a complex process involving the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) to generate ATP. This compound has been shown to modulate several key aspects of this process.
Oxygen Consumption Rate (OCR)
The rate at which mitochondria consume oxygen is a direct measure of the activity of the electron transport chain. Studies have shown that this compound can have a dose-dependent effect on oxygen consumption. For instance, L-deprenyl has been observed to inhibit oxygen consumption (state 3) in the presence of complex I (pyruvate and malate) and complex II (succinate) substrates in isolated mitochondria[1]. Conversely, other studies have reported that this compound treatment can lead to an increase in state 3 oxygen uptake, suggesting an improvement in mitochondrial respiratory function[2][3].
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is the electrochemical gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis. This compound has been shown to protect against mitochondrial depolarization induced by various stressors[2][4]. It can attenuate the collapse of membrane potential, thereby preserving mitochondrial integrity[5][6].
Reactive Oxygen Species (ROS) Production
Mitochondria are the primary source of cellular ROS, which are byproducts of oxidative phosphorylation[7][8][9]. Excessive ROS production can lead to oxidative stress and cellular damage. This compound, through its inhibition of MAO-B, can decrease the production of hydrogen peroxide (H₂O₂), a major ROS[2][3]. This reduction in oxidative burden is considered a key aspect of its neuroprotective effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on mitochondrial respiration parameters.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| State 3 Respiration (Complex I Substrates) | Isolated rat brain mitochondria | Dose-dependent | Inhibition | [1] |
| State 3 Respiration (Complex II Substrates) | Isolated rat brain mitochondria | Dose-dependent | Inhibition | [1] |
| State 3 Oxygen Uptake | Intact mouse brain mitochondria | 20 mg/kg (i.p.) | 51% Increase | [2] |
| State 3 Oxygen Uptake | Intact mouse brain mitochondria | 25 µM | 60% Increase | [3] |
| State 4 Respiration | Intact mouse brain mitochondria | 20 mg/kg (i.p.) | No significant change | [2] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Parameter | Model System | Stressor | This compound Treatment | Observed Effect | Reference |
| ΔΨm | Differentiated PC12 cells | Trophic support withdrawal | Present | Reduced proportion of mitochondria with decreased ΔΨm | [4] |
| Calcium-induced depolarization | Intact mouse brain mitochondria | Calcium | 20 mg/kg (i.p.) | Protection against depolarization | [2] |
| Membrane potential collapse | Isolated liver mitochondria | Menadione | Present | Inhibition of collapse | [5] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂) Production | Intact mouse brain mitochondria | 20 mg/kg (i.p.) | Significant decrease | [2] |
| Hydrogen Peroxide (H₂O₂) Production | Intact mouse brain mitochondria | 0.5 and 1 µM | Decreased rates | [3] |
| Superoxide Dismutase (SOD) Activity | Rat and mice striatum | L-deprenyl administration | Increase in CuZn- and Mn-SOD | [1] |
Experimental Protocols
This section provides detailed methodologies for assessing the impact of this compound on key mitochondrial functions.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration in live cells or isolated mitochondria[10][11][12][13]. The "Mito Stress Test" is a standard assay to determine key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest (e.g., neuronal cell lines, primary neurons) or isolated mitochondria.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Drug Preparation: Prepare fresh solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium at the desired final concentrations.
-
Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.
-
Load Sensor Cartridge: Load the prepared this compound and inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent cationic dyes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to measure ΔΨm[14][15].
Materials:
-
Fluorescent microscope or plate reader with fluorescence capabilities.
-
Cells of interest cultured on glass-bottom dishes or in microplates.
-
Fluorescent dye for ΔΨm measurement (e.g., Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), or JC-1).
-
This compound stock solution.
-
FCCP or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
Procedure:
-
Cell Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated controls and positive controls (FCCP/CCCP).
-
Dye Loading: Incubate the cells with the ΔΨm-sensitive dye at a low, non-quenching concentration (e.g., 20-100 nM for TMRM/TMRE) in the dark at 37°C for 20-30 minutes.
-
Washing: Gently wash the cells with pre-warmed medium or buffer to remove excess dye.
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images of the cells. The intensity of the fluorescence within the mitochondria is proportional to the ΔΨm.
-
Plate Reader: Measure the fluorescence intensity of the cell population in each well.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is calculated.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Cell-permeable fluorescent probes are used to detect intracellular ROS levels.
Materials:
-
Fluorescent microscope or plate reader.
-
Cells of interest.
-
ROS-sensitive fluorescent probe (e.g., Dihydroethidium (DHE) for superoxide, or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for hydrogen peroxide).
-
This compound stock solution.
-
A positive control for ROS induction (e.g., Antimycin A or H₂O₂).
-
Appropriate cell culture medium or buffer.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with the ROS-sensitive probe (e.g., 5-10 µM DCFH-DA) in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.
-
Data Analysis: Quantify the fluorescence intensity and normalize to control conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and the experimental workflows described.
References
- 1. The effect of L-deprenyl, D-deprenyl and MDL72974 on mitochondrial respiration: a possible mechanism leading to an adaptive increase in superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of mouse brain mitochondrial function after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of brain mitochondrial function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Deprenyl as an inhibitor of menadione-induced permeability transition in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of R-(-)-deprenyl and harmaline on dopamine- and peroxynitrite-induced membrane permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species production by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprenyl (Selegiline) in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprenyl, also known as Selegiline, is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B).[1] Beyond its well-established role in the treatment of Parkinson's disease, this compound has demonstrated significant neuroprotective and neurotrophic properties in a variety of in vitro and in vivo models.[2][3] These effects are often independent of its MAO-B inhibitory activity and are attributed to its ability to suppress apoptosis, reduce oxidative stress, and promote neuronal survival and outgrowth.[4][5] Primary neuronal cell cultures are invaluable tools for investigating the mechanisms of neurodegeneration and for screening potential neuroprotective compounds. This document provides detailed application notes and protocols for the use of this compound in primary neuronal cell cultures to study its neuroprotective and neurotrophic effects.
Mechanism of Action
This compound's neuroprotective effects are multifaceted. While its inhibition of MAO-B reduces the production of reactive oxygen species generated during dopamine metabolism, its protective actions are broader.[6] this compound has been shown to up-regulate anti-apoptotic proteins like Bcl-2 and antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4][5] It also plays a role in maintaining mitochondrial integrity and function, which is crucial for neuronal survival.[6][7] Furthermore, this compound can enhance the expression of neurotrophic factors like Nerve Growth Factor (NGF), contributing to its pro-survival and neurite-promoting activities.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound in neuronal cell cultures.
Table 1: Neuroprotective Effects of this compound on Neuronal Survival and Apoptosis
| Cell Type | Insult/Model | This compound Concentration | Outcome | Quantitative Effect |
| Primary mesencephalic and striatal co-cultures | MPP+ (0.5 µM) | 1 µM | Increased dopaminergic neuron survival | Increased number of tyrosine hydroxylase immunoreactive cells[8] |
| Rat fetal nigral neurons | Natural cell death | 0.1, 1, 10 µM | Increased survival of dopaminergic neurons | Increased number of TH-positive profiles[3] |
| Rat spinal cord injury model (in vivo) | Spinal cord injury | Not specified | Reduced apoptosis | Percentage of apoptotic cells decreased from 12.53 ± 0.95% to 3.48 ± 0.31%[4] |
| Rat mesencephalic neurons | CSF from Parkinson's disease patients | 0.125-0.250 µM | Enhanced neuronal survival | Increased number of tyrosine hydroxylase (TH)-positive neurons[9][10] |
Table 2: Effects of this compound on Gene Expression and Mitochondrial Function
| Cell Type/Model | This compound Concentration | Parameter Measured | Quantitative Effect |
| Rat spinal cord injury model (in vivo) | Not specified | mRNA levels of anti-apoptotic genes | PGC1α: 17.81 ± 1.22 (vs. 1.69 ± 0.13 in untreated); Nrf2: 2.24 ± 0.25 (vs. 0.19 ± 0.04 in untreated); Bcl-2: 8.11 ± 0.81 (vs. 1.08 ± 0.08 in untreated)[4] |
| Rat spinal cord injury model (in vivo) | Not specified | mRNA level of pro-apoptotic gene Mst1 | 0.2 ± 0.03 (vs. 1.51 ± 0.17 in untreated)[4] |
| Mouse brain mitochondria (in vivo) | 20 mg/kg | State 3 oxygen uptake | 51% increase[6] |
| Mouse brain mitochondria (in vivo) | 20 mg/kg | MAO activity | 55% decrease[6] |
| Mouse brain mitochondria (in vivo) | 20 mg/kg | Nitric oxide synthase (NOS) activity | 40-55% inhibition[6] |
Table 3: Effects of this compound on Neurite Outgrowth
| Cell Type | This compound Concentration | Outcome |
| Cultured rat spinal ventral horn neurons | Not specified | Enhanced neurite outgrowth[3] |
| PC12 cells | Not specified | Facilitates neuronal outgrowth[4] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for the isolation and culture of primary neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates, coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and remove the cortices in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to further dissociate the cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal® complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/poly-L-ornithine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Cultures are typically ready for experimental treatment after 3-5 days in vitro (DIV).
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound (Selegiline hydrochloride), stock solution prepared in sterile water or DMSO.
-
Complete Neurobasal® medium
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10-100 mM) in an appropriate solvent. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) should always be included.
-
Neuroprotection Assay (Pre-treatment):
-
At DIV 3-5, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle.
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
After the pre-treatment period, introduce the neurotoxic insult (e.g., MPP+, glutamate, oxidative stress agent) to the cultures, either in the continued presence or absence of this compound.
-
Incubate for the duration of the insult (e.g., 24 hours).
-
Proceed with endpoint analysis (e.g., cell viability assay, immunocytochemistry).
-
-
Neuroprotection Assay (Co-treatment):
-
At DIV 3-5, simultaneously expose the cultures to the neurotoxic insult and the desired concentrations of this compound or vehicle.
-
Incubate for the duration of the insult (e.g., 24 hours).
-
Proceed with endpoint analysis.
-
-
Neuroprotection Assay (Post-treatment/Rescue):
-
At DIV 3-5, expose the cultures to the neurotoxic insult for a specific duration (e.g., 6-24 hours).
-
Remove the insult-containing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle.
-
Incubate for a further period (e.g., 24-48 hours).
-
Proceed with endpoint analysis.
-
-
Neurite Outgrowth Assay:
-
At DIV 2-3, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix the cells and proceed with immunocytochemistry for neuronal markers (e.g., βIII-tubulin, MAP2) to visualize and quantify neurite length and branching.
-
Protocol 3: Assessment of Neuronal Viability and Apoptosis
Materials:
-
Treated primary neuronal cultures
-
MTT, MTS, or PrestoBlue™ cell viability reagents
-
TUNEL assay kit for apoptosis detection
-
Antibodies for immunocytochemistry (e.g., anti-active Caspase-3, anti-Bcl-2, anti-Bax)
-
Fluorescence microscope
Procedure:
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen viability reagent.
-
Briefly, add the reagent to the culture wells and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
-
-
TUNEL Assay:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Perform the TUNEL staining according to the kit manufacturer's instructions.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
-
Immunocytochemistry for Apoptotic Markers:
-
Fix and permeabilize the cells as described above.
-
Block non-specific binding sites with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against active Caspase-3, Bcl-2, or Bax overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Image and analyze the fluorescence intensity or the ratio of Bcl-2/Bax expression.
-
Mandatory Visualization
References
- 1. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances neurite outgrowth in cultured rat spinal ventral horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of melatonin and this compound against MPTP-induced mitochondrial damage and DA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of mouse brain mitochondrial function after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selegiline is neuroprotective in primary brain cultures treated with 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Application Notes and Protocols: Measuring Deprenyl's Effect on Dopamine Turnover
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various techniques used to measure the effect of Deprenyl (Selegiline) on dopamine turnover. This compound is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of dopamine.[1][2][3][4][5] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, a mechanism central to its therapeutic effects in Parkinson's disease and major depressive disorder.[1][2][3]
Dopamine Metabolism and this compound's Mechanism of Action
Dopamine is a key neurotransmitter in the brain, and its metabolism is tightly regulated. Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B.[1] While both can metabolize dopamine, MAO-B is the predominant form in the human striatum.[6] this compound selectively and irreversibly inhibits MAO-B, leading to reduced breakdown of dopamine and consequently higher levels of this neurotransmitter in the brain.[1][3][4][5] This inhibition also affects the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[7][8]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on MAO-B activity, dopamine levels, and its metabolites from various studies.
Table 1: Effect of this compound on MAO-B Activity
| Technique | Subject | This compound Dose | % MAO-B Inhibition | Reference |
| PET with [11C]-L-deprenyl-D2 | Humans (Alzheimer's patients & elderly controls) | 20 mg (as active comparator) | 46-79% in different brain regions | [9] |
| Biochemical Assay | In vitro (human recombinant MAO-B) | 0.0068 µM (IC50) | 50% | [10] |
| In vivo behavioral analysis (PEA-induced hyperactivity) | Rat | 0.25 mg/kg s.c. | Long-lasting (enzyme activity needs >1 week to restore) | [11] |
Table 2: Effect of this compound on Dopamine and Metabolite Levels
| Technique | Subject/Model | this compound Treatment | Change in Dopamine | Change in DOPAC | Change in HVA | Reference | |---|---|---|---|---|---| | In vivo Microdialysis | Rat striatum | Chronic (21 days, 0.25 mg/kg s.c.) | Elevated basal levels | Decreased | Decreased |[7] | | In vivo Microdialysis | Marmoset striatum | Chronic (2 weeks, 0.1 mg/kg i.p.) with L-dopa/carbidopa | ~7-fold increase | - | - |[6] | | HPLC | MPTP mouse model of Parkinson's | 10 mg/kg | Reduced turnover rate | Reduced ratio to DA | Reduced ratio to DA |[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Microdialysis for Measuring Dopamine and Metabolites
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[13]
Protocol:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).[13] Allow the animal to recover for 24-48 hours.[13]
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.[13]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[13]
-
Baseline Collection: Collect baseline dialysate samples for a predetermined period (e.g., every 20 minutes for 1-2 hours) to establish stable baseline levels of dopamine and its metabolites.[14][15]
-
This compound Administration: Administer this compound at the desired dose and route.
-
Post-Treatment Collection: Continue collecting dialysate samples at regular intervals to monitor the time-course of this compound's effect.
-
Sample Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, DOPAC, and HVA.[8][14][15][16][17]
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
FSCV is an electrochemical technique that allows for the real-time, sub-second detection of dopamine release and uptake in brain tissue.[18][19][20]
Protocol:
-
Electrode Preparation: Fabricate carbon-fiber microelectrodes.
-
Brain Slice Preparation (ex vivo): Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome.[18][21]
-
Recording Setup: Place the brain slice in a recording chamber perfused with oxygenated aCSF. Position a stimulating electrode to evoke dopamine release and a carbon-fiber recording electrode to detect it.[21]
-
Voltammetric Scans: Apply a triangular waveform potential to the recording electrode (e.g., from -0.4 V to +1.3 V and back at 400 V/s) at a high frequency (e.g., 10 Hz).[19][22]
-
Data Acquisition: Record the resulting current, which is proportional to the concentration of dopamine at the electrode surface. Background-subtracted cyclic voltammograms are used to identify dopamine based on its characteristic oxidation and reduction peaks.[19]
-
Pharmacological Manipulation: After establishing a stable baseline of evoked dopamine release, apply this compound to the perfusion bath to observe its effects on dopamine dynamics.
-
Calibration: Calibrate the electrode with known concentrations of dopamine to quantify the measured signals.[18][21]
Positron Emission Tomography (PET) for MAO-B Activity
PET imaging with a specific radiotracer, such as [11C]-L-deprenyl or its deuterium-substituted analog [11C]-L-deprenyl-D2, allows for the in vivo quantification of MAO-B activity in the human brain.[9][23][24][25][26][27]
Protocol:
-
Baseline Scan: Perform a baseline dynamic PET scan on the subject after intravenous injection of the radiotracer (e.g., [11C]-L-deprenyl-D2) to measure initial MAO-B enzyme activity.[9]
-
Drug Administration: Administer the MAO-B inhibitor (this compound) to the subject over a specified period.
-
Follow-up Scan: Conduct a second PET scan after the treatment period to measure the post-treatment MAO-B activity.[9]
-
Arterial Blood Sampling: Continuously sample arterial blood during the scans to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.[23]
-
Data Analysis: Use a tracer kinetic model (e.g., a two-tissue compartment model) to analyze the PET data and calculate the rate constant for the irreversible binding of the radiotracer to MAO-B (k3), which is an index of MAO-B activity.[23][27] The percentage of MAO-B inhibition can then be calculated by comparing the k3 values from the baseline and follow-up scans.
Biochemical Assay for MAO-B Activity
This in vitro method directly measures the enzymatic activity of MAO-B in tissue homogenates or using recombinant enzymes.
Protocol:
-
Enzyme Source Preparation: Prepare human recombinant MAO-B or homogenates from brain tissue.[10]
-
Incubation: Pre-incubate the enzyme preparation with the test compound (this compound) or vehicle in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a specific time (e.g., 15 minutes) at 37°C.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate for MAO-B, such as kynuramine or a luminogenic substrate.[10][28]
-
Reaction Termination: Stop the reaction after a defined incubation period (e.g., 60 minutes).[10]
-
Product Quantification: Measure the amount of product formed. This can be done spectrofluorimetrically by detecting the formation of 4-hydroxyquinoline from kynuramine, or through a bioluminescent signal in coupled enzyme assays like the MAO-Glo™ Assay.[10][28]
-
Data Analysis: Calculate the percentage of MAO-B inhibition by comparing the enzyme activity in the presence of this compound to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can also be determined.[10]
References
- 1. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of selegiline on dopamine concentration in the striatum of a primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo measurement of dopamine and its metabolites by intracerebral dialysis: changes after d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron emission tomography measurement of brain MAO-B inhibition in patients with Alzheimer’s disease and elderly controls after oral administration of sembragiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Recovery of MAO-B enzyme activity after (-)this compound (selegiline) pretreatment, measured in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. besjournal.com [besjournal.com]
- 15. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous measurement of dopamine and its metabolites, 5-hydroxytryptamine, 5-hydroxyindoleacetic acid and tryptophan in brain tissue using liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. protocols.io [protocols.io]
- 22. rsc.org [rsc.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of cerebral monoamine oxidase B activity using L-[11C]this compound and dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
Application Notes and Protocols: Use of Deprenyl in MPTP-Induced Models of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a Parkinsonian-like syndrome in various animal models. This makes the MPTP-induced model a cornerstone for studying the pathogenesis of Parkinson's disease (PD) and for the preclinical evaluation of potential neuroprotective and therapeutic agents. Deprenyl (Selegiline), a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), has been extensively studied for its neuroprotective effects in this model. These application notes provide detailed protocols and quantitative data on the use of this compound in MPTP-induced neurotoxicity models, intended to guide researchers in designing and executing their studies.
The primary neuroprotective mechanism of this compound in the context of MPTP-induced neurotoxicity is the inhibition of MAO-B.[1][2] This enzyme is responsible for the conversion of MPTP to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), within glial cells in the central nervous system.[3] By inhibiting MAO-B, this compound effectively prevents the formation of MPP+ and subsequent neuronal damage.[1] Beyond this primary mechanism, research suggests that this compound may exert neuroprotective effects through MAO-B independent pathways, including the suppression of oxidative stress and anti-apoptotic actions.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on biochemical and behavioral endpoints in MPTP-treated animal models.
Table 1: Effect of this compound on Striatal Dopamine (DA) Levels in MPTP-Treated Mice
| Treatment Group | Striatal DA Levels (% of Control) | Reference |
| MPTP | 41% (1 week post-MPTP) | [6] |
| MPTP + Chronic L-deprenyl (0.1 mg/kg, weekly) | No significant alteration in DA restoration rate | [6] |
| MPTP | 78% (16 weeks post-MPTP) | [6] |
| MPTP-lesioned mice + this compound | 123% increase immediately after treatment termination | [2] |
| MPTP-lesioned mice + this compound | 78% increase one week after treatment termination | [2] |
| Undamaged mice + this compound | 31% increase immediately after treatment termination | [2] |
| Undamaged mice + this compound | 24% increase one week after treatment termination | [2] |
| MPTP | 50% of control | [7] |
| MPTP + this compound | Recovery to near-normal levels | [7] |
Table 2: Effect of this compound on Behavioral Outcomes in MPTP-Treated Animals
| Behavioral Test | Animal Model | MPTP Effect | This compound + MPTP Effect | Reference |
| Open Field Activity (Rearing) | Mice | Significant reduction | Prevention of loss-of-rearing | [8] |
| Motor Activity | Rats | Alteration in various behavioral markers | No alteration in indexes of motor activity | [9] |
| L-DOPA induced rotational movements | Hemiparkinsonian monkey | N/A | Effective in controlling side effects | [2] |
| Tail Suspension Test (Immobility) | Mice | Extended immobility time | Shortened immobility time | [10] |
Experimental Protocols
Protocol 1: Acute MPTP-Induced Neurotoxicity in Mice and Neuroprotective Evaluation of this compound
This protocol describes an acute regimen for inducing dopaminergic neurodegeneration in mice using MPTP and a pre-treatment strategy with this compound to assess its neuroprotective efficacy.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)
-
Saline (0.9% NaCl), sterile
-
This compound (Selegiline)
-
Vehicle for this compound (e.g., saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment (syringes, needles, animal cages, etc.)
Procedure:
-
Animal Handling and Acclimation:
-
House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week for acclimation before starting the experiment.
-
-
Experimental Groups:
-
Group 1: Control (Vehicle for this compound + Saline)
-
Group 2: MPTP (Vehicle for this compound + MPTP)
-
Group 3: this compound + MPTP (this compound + MPTP)
-
Group 4: this compound (this compound + Saline)
-
-
This compound Administration:
-
MPTP Induction:
-
Prepare MPTP-HCl solution in sterile saline. A typical acute dosing regimen involves two intraperitoneal injections of 30 mg/kg MPTP, administered 2 hours apart.[11]
-
Administer the corresponding volume of saline to the control and this compound-only groups.
-
-
Post-Induction Monitoring and Tissue Collection:
-
Monitor the animals for any adverse effects.
-
Sacrifice the mice at a predetermined time point after the final MPTP injection (e.g., 4, 8, 24, or 48 hours for acute changes, or 7-21 days for more stable lesions).[3][11]
-
Rapidly dissect the brains and isolate the striatum and substantia nigra for neurochemical or histological analysis.
-
Protocol 2: Behavioral Assessment - Open Field Test
The open field test is used to evaluate spontaneous locomotor activity and exploratory behavior, which are often impaired in MPTP-treated animals.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Habituation:
-
Gently place each mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
-
Data Acquisition:
-
Data Analysis:
-
Compare the behavioral parameters between the different experimental groups. MPTP treatment is expected to reduce locomotor and rearing activity, while effective neuroprotective agents like this compound should ameliorate these deficits.[8]
-
Protocol 3: Neurochemical Analysis - HPLC for Dopamine and Metabolites
High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.
Materials:
-
Dissected brain tissue (striatum)
-
Homogenization buffer (e.g., perchloric acid solution)
-
HPLC system with an electrochemical detector
-
Standards for DA, DOPAC, and HVA
Procedure:
-
Tissue Preparation:
-
Weigh the frozen striatal tissue.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the monoamines using a reverse-phase column.
-
Detect DA, DOPAC, and HVA using an electrochemical detector set at an appropriate oxidative potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DA, DOPAC, and HVA.
-
Calculate the concentrations of the analytes in the tissue samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue.
-
Visualizations
Caption: Mechanism of MPTP neurotoxicity and this compound's protective action.
References
- 1. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of chronic treatment of this compound in animal models of Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-(-)-Deprenyl inhibits monocytic THP-1 cell neurotoxicity independently of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic L-deprenyl does not alter the restoration of striatal dopamine in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effects of melatonin and this compound against MPTP-induced mitochondrial damage and DA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. This compound protects from MPTP-induced Parkinson-like syndrome and glutathione oxidation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Deprenyl to Study CREB/BDNF and Akt/GSK3 Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprenyl, also known as Selegiline, is a selective inhibitor of monoamine oxidase B (MAO-B) traditionally used in the management of Parkinson's disease.[1] Emerging research has highlighted its neuroprotective properties, which extend beyond its enzymatic inhibition. These protective effects are attributed to its ability to modulate critical intracellular signaling pathways, including the CREB/BDNF and Akt/GSK3 cascades.[1][2] These pathways are fundamental in regulating neuronal survival, synaptic plasticity, and apoptosis. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate these signaling pathways in a research setting.
The cAMP response element-binding protein (CREB) is a transcription factor that, upon phosphorylation, promotes the expression of genes crucial for neuronal function, including Brain-Derived Neurotrophic Factor (BDNF).[1] The Akt/GSK3 signaling pathway is a pivotal cascade that governs cell survival and apoptosis, with Akt (Protein Kinase B) phosphorylating and inhibiting Glycogen Synthase Kinase 3 (GSK3), thereby preventing apoptosis.[1] Studies have indicated that this compound can positively influence these pathways, offering a valuable pharmacological tool for their study.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound (Selegiline) on key proteins within the CREB/BDNF and Akt/GSK3 signaling pathways, as determined by Western blot analysis in a rat model of methamphetamine-induced neurotoxicity.[1]
Table 1: Effect of this compound on the CREB/BDNF Signaling Pathway [1]
| Treatment Group | p-CREB/Total CREB Ratio (Fold Change vs. Control) | BDNF Protein Level (Fold Change vs. Control) |
| Control (Methamphetamine-treated) | 1.00 | 1.00 |
| This compound (5 mg/kg) + Methamphetamine | 1.52 | 1.45 |
| This compound (10 mg/kg) + Methamphetamine | 1.98 | 1.89 |
Table 2: Effect of this compound on the Akt/GSK3 Signaling Pathway [1]
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Total GSK3β/β-actin Ratio (Fold Change vs. Control) |
| Control (Methamphetamine-treated) | 1.00 | 1.00 |
| This compound (5 mg/kg) + Methamphetamine | 1.63 | 0.68 |
| This compound (10 mg/kg) + Methamphetamine | 2.21 | 0.43 |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Experimental Protocols
Western Blot Analysis of CREB, Akt, and GSK3β Phosphorylation
This protocol is a general guideline and may require optimization for specific experimental conditions.
a. Sample Preparation (Cell Lysates)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Incubation and Clarification: Incubate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody diluted in blocking buffer. Recommended starting dilutions:
-
Phospho-CREB (Ser133): 1:1000
-
Total CREB: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-GSK3β (Ser9): 1:1000
-
Total GSK3β: 1:1000
-
β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:2000 - 1:5000 in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
ELISA for BDNF Protein Quantification
This protocol is based on a standard sandwich ELISA procedure and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described for Western blotting, ensuring the lysis buffer is compatible with the ELISA kit.
-
Standard and Sample Addition: Prepare a standard curve according to the kit instructions. Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells four times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-BDNF antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of HRP-conjugated streptavidin solution and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the BDNF concentration in the samples by interpolating from the standard curve.
Real-Time Quantitative PCR (qRT-PCR) for BDNF mRNA Expression
This protocol outlines the general steps for quantifying BDNF mRNA levels.
a. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
b. qRT-PCR
-
Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for BDNF and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Example BDNF Primers (Rat):
-
Forward: 5'-CAG GGG CAT AGA CAA AAG G-3'
-
Reverse: 5'-CTT ATG AAT CGC CAG TGA A-3'
-
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in BDNF mRNA expression, normalized to the housekeeping gene.
Conclusion
This compound serves as a valuable pharmacological agent for elucidating the intricate roles of the CREB/BDNF and Akt/GSK3 signaling pathways in neuroprotection. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms underlying this compound's therapeutic potential and for the broader study of these critical neuronal signaling cascades. Rigorous adherence to optimized protocols and careful data analysis are paramount for obtaining reproducible and meaningful results.
References
Troubleshooting & Optimization
Technical Support Center: Deprenyl (Selegiline) Dosage and MAO Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal Deprenyl (Selegiline) dosage to achieve selective MAO-B inhibition while avoiding significant MAO-A inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the basis for this compound's selectivity for MAO-B?
This compound, also known as selegiline, demonstrates selective inhibition of monoamine oxidase-B (MAO-B) due to its structural affinity for the enzyme.[1] It binds covalently and irreversibly to MAO-B, inactivating it. At lower therapeutic doses, its interaction with monoamine oxidase-A (MAO-A) is minimal, allowing for the selective study and therapeutic targeting of MAO-B.[1] MAO-B is primarily responsible for the metabolism of neurotransmitters like phenylethylamine and benzylamine, whereas MAO-A metabolizes serotonin and norepinephrine.[1]
Q2: At what dosage does this compound begin to inhibit MAO-A?
The selectivity of this compound for MAO-B is dose-dependent. While conventional oral doses of 5-10 mg per day are considered selective for MAO-B, higher doses can lead to the inhibition of MAO-A.[2][3] Formulations that bypass first-pass metabolism, such as the orally disintegrating tablet (Zydis Selegiline) and the transdermal patch (Emsam), can result in higher plasma concentrations of selegiline.[4] This increased bioavailability can lead to significant MAO-A inhibition even at seemingly low doses. For instance, a 10 mg dose of Zydis selegiline has been shown to significantly inhibit brain MAO-A.[2][4][5][6]
Q3: What is the "cheese effect" and how does it relate to this compound dosage?
The "cheese effect" refers to a hypertensive crisis that can occur when an individual taking a non-selective monoamine oxidase inhibitor (MAOI) consumes foods rich in tyramine, such as aged cheeses.[7] MAO-A in the gastrointestinal tract is responsible for breaking down tyramine. If MAO-A is inhibited, tyramine can enter the bloodstream and cause a dangerous increase in blood pressure.[7][8] At selective MAO-B inhibitory doses (typically 10 mg/day orally), this compound does not significantly inhibit intestinal MAO-A, thus avoiding the "cheese effect".[9][10] However, at higher doses where MAO-A is also inhibited, dietary restrictions may become necessary.[3]
Q4: How do different formulations of this compound affect its selectivity?
Different formulations of this compound can significantly impact its selectivity due to differences in bioavailability.
-
Conventional Oral Tablets: A significant portion of the drug is metabolized in the liver during first-pass metabolism, leading to lower systemic concentrations of selegiline. The standard 10 mg/day dose is generally selective for MAO-B.[2]
-
Orally Disintegrating Tablets (Zydis Selegiline): This formulation is absorbed through the buccal mucosa, bypassing first-pass metabolism and resulting in higher plasma levels of selegiline compared to conventional tablets at the same dose.[4][5][6] This can lead to a loss of selectivity and inhibition of MAO-A at lower nominal doses.[2][4][5][6]
-
Transdermal Patch (Emsam): This formulation also avoids first-pass metabolism, leading to sustained plasma concentrations and non-selective inhibition of both MAO-A and MAO-B, which is the therapeutic goal for its use in depression.[11]
Troubleshooting Guide
Issue: Observing unexpected MAO-A inhibition in an experiment designed for selective MAO-B inhibition.
Possible Causes and Solutions:
-
This compound Concentration is Too High:
-
Troubleshooting: Review the concentration of this compound being used. Even at concentrations intended to be selective, experimental conditions can influence activity.
-
Solution: Perform a dose-response curve to determine the precise IC50 values for both MAO-A and MAO-B in your specific assay system. Refer to the quantitative data table below for typical IC50 values.
-
-
Incorrect Formulation Choice for the Desired Outcome:
-
Troubleshooting: Confirm the formulation of this compound being used in your experiments.
-
Solution: For selective MAO-B inhibition, ensure you are using a standard oral formulation or have adjusted the concentration of a higher bioavailability formulation accordingly.
-
-
Assay Specificity Issues:
-
Troubleshooting: Verify the specificity of your MAO-A and MAO-B activity assays.
-
Solution: Use selective inhibitors as controls. For MAO-A, use clorgyline. For MAO-B, this compound (selegiline) itself at a low concentration can be used as a positive control for inhibition.
-
Quantitative Data: this compound (Selegiline) IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against MAO-A and MAO-B from various sources. Lower IC50 values indicate greater potency.
| Enzyme | IC50 Value | Selectivity (MAO-A IC50 / MAO-B IC50) | Reference |
| MAO-A | 23 µM | ~450-fold | [5] |
| MAO-B | 51 nM | [5] | |
| MAO-A | >100 µM | >5000 | [7] |
| MAO-B | 0.02 µM | [7] | |
| MAO-A | 2.99 nM (Clorgyline) | [12] | |
| MAO-B | 7.04 nM (this compound) | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate and enzyme source.
Experimental Protocols
Detailed Methodology for In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (Selegiline)
-
Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a working solution of the positive control inhibitor, Clorgyline, for the MAO-A assay.
-
Prepare the MAO-A and MAO-B enzyme solutions in assay buffer to the desired final concentration.
-
Prepare the substrate working solution containing the MAO substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solutions, positive control (Clorgyline for MAO-A), or assay buffer (for no-inhibitor control) to the wells of the 96-well plate.
-
Add 50 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.[7]
-
Initiate the reaction by adding 40 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
-
Visualizations
Signaling Pathway: this compound's Effect on Monoamine Metabolism
Caption: Dose-dependent inhibition of MAO-A and MAO-B by this compound.
Experimental Workflow: In Vitro MAO Inhibition Assay
References
- 1. (-)this compound (Selegiline): past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. arigobio.cn [arigobio.cn]
Technical Support Center: Managing Adverse Effects of Deprenyl (Selegiline) in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deprenyl (selegiline) in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Gastrointestinal Issues
Question: My rodents are experiencing a loss of appetite, vomiting, and/or diarrhea after several weeks of this compound administration. How can I manage these side effects without compromising the study?
Answer:
Gastrointestinal (GI) disturbances are among the more common side effects observed with long-term this compound administration.[1] Here is a stepwise approach to manage these issues:
-
Dose Adjustment: The first step is to consider a dose reduction. If GI side effects persist, you can discontinue this compound for a few days and then re-start at a lower dose.[1] It is crucial to document any dose adjustments and the corresponding changes in adverse effects and experimental outcomes.
-
Dietary Modification:
-
Palatability: Enhance the palatability of the standard chow by moistening it with water or adding a small amount of a highly palatable food item. Ensure this does not interfere with the experimental design.
-
Dietary Fiber: For diarrhea, consider supplementing the diet with a source of soluble fiber, such as psyllium, to help firm the stool. Consult with a veterinarian for appropriate dosing.
-
-
Hydration: Dehydration is a significant concern with vomiting and diarrhea.[1]
-
Monitor for signs of dehydration (e.g., skin tenting, sunken eyes, decreased urine output).
-
Provide a supplemental source of hydration, such as a hydrogel or a water bottle with a sipper tube that is easily accessible.
-
In severe cases, subcutaneous fluid administration may be necessary. A veterinarian should be consulted for the appropriate type and volume of fluids.
-
-
Pharmacological Intervention (with veterinary consultation):
-
Anti-emetics: For persistent vomiting, anti-emetic medications may be considered. It is critical to select a drug that does not interact with this compound or confound the experimental results. Metoclopramide should be used with caution as it can increase the risk of serotonin syndrome when combined with selegiline.[1]
-
Anti-diarrheals: In cases of severe diarrhea, anti-diarrheal medications may be used. Loperamide can be considered, but its use should be carefully evaluated for any potential impact on the central nervous system and interaction with this compound.
-
Experimental Protocol: Management of Severe Diarrhea in Rodents
This protocol should be implemented in consultation with a veterinarian.
-
Isolate the animal: To prevent potential spread if an infectious agent is involved and to allow for close monitoring.
-
Discontinue this compound: Temporarily halt this compound administration.
-
Fluid Therapy: Administer subcutaneous fluids (e.g., Lactated Ringer's solution) to correct dehydration. The volume and frequency should be determined by a veterinarian based on the animal's weight and degree of dehydration.
-
Dietary Management: Provide a highly digestible, low-fat diet.
-
Pharmacological Intervention: If deemed necessary by a veterinarian, administer an appropriate anti-diarrheal agent.
-
Monitoring: Closely monitor the animal's weight, hydration status, fecal consistency, and overall clinical condition.
-
Reintroduction of this compound: Once the diarrhea has resolved and the animal is stable, this compound can be gradually reintroduced at a lower dose.
Central Nervous System (CNS) Stimulation
Question: My animals are exhibiting hyperactivity, restlessness, and repetitive behaviors after long-term this compound treatment. What can I do to mitigate these effects?
Answer:
CNS stimulation is a known side effect of this compound, partly due to its metabolites, which include amphetamine and methamphetamine-like substances.[1]
-
Dose and Timing of Administration:
-
Dose Reduction: As with GI issues, the first step is to evaluate if a lower dose of this compound can maintain the desired therapeutic effect while reducing CNS stimulation.
-
Timing: Administering this compound earlier in the light cycle (for diurnal animals) or at the beginning of the dark cycle (for nocturnal animals) can help align the period of peak CNS stimulation with the animal's natural active period.
-
-
Environmental Enrichment:
-
Provide a stimulating and enriched environment to allow for the expression of natural behaviors. This can include running wheels, climbing structures, and nesting material. This may help channel the increased activity in a non-stereotypical manner.
-
-
Social Housing:
-
If the study design allows, house animals socially. Social interaction can be a form of enrichment and may help reduce stress and abnormal behaviors. However, it is crucial to monitor for any increase in aggression.
-
-
Pharmacological Intervention (with veterinary consultation):
-
In severe cases of agitation or anxiety that do not respond to other measures, anxiolytic medication might be considered. The choice of agent must be carefully weighed to avoid interactions with this compound and interference with the study's endpoints. Benzodiazepines may be an option, but their sedative effects could impact behavioral assessments.
-
Experimental Protocol: Managing Hyperactivity in Mice
-
Behavioral Assessment: Quantify the hyperactivity using an open-field test to establish a baseline and monitor the effectiveness of interventions.
-
Dose Adjustment: Reduce the this compound dose by 25-50% and re-evaluate behavior after a stabilization period (e.g., one week).
-
Environmental Modification: Introduce new enrichment items into the cage.
-
Monitoring: Continue to monitor locomotor activity and for the emergence of any other adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of long-term this compound administration in animal studies?
A1: The most frequently reported adverse effects include gastrointestinal issues such as vomiting, diarrhea, and loss of appetite, as well as CNS stimulation leading to restlessness, hyperactivity, and repetitive behaviors.[1] In dogs, rare side effects like deafness and tremors have also been observed.
Q2: Are there species-specific differences in the adverse effect profile of this compound?
A2: Yes, while the general profile of side effects is similar, the incidence and severity can vary between species. For instance, much of the detailed clinical data comes from canine studies due to its veterinary use.[1] Rodent studies often focus on neuroprotective and cognitive effects, with less detailed reporting on clinical side effects. It's important to carefully monitor the specific species used in your research for any unexpected reactions.
Q3: Can long-term this compound administration affect the dopamine system beyond MAO-B inhibition?
A3: Yes. Chronic this compound administration can lead to changes in dopamine transporter (DAT) expression and may alter the sensitivity of dopamine receptors.[2][3] Some studies suggest that long-term treatment does not significantly change the sensitivity of dopamine receptors to agonists like apomorphine.[4]
Q4: What is Serotonin Syndrome and how can it be avoided?
A4: Serotonin Syndrome is a potentially life-threatening condition caused by excessive serotonin levels in the brain.[1] It can manifest as an elevated heart rate, tremors, dilated pupils, difficulty breathing, elevated body temperature, and high blood pressure.[1] To avoid this, do not co-administer this compound with other MAO inhibitors or drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs) and certain opioids like meperidine.[1][5]
Q5: How should I handle and prepare this compound for administration in animal studies?
A5: this compound (selegiline hydrochloride) can be dissolved in sterile saline for subcutaneous or intraperitoneal injections. For oral administration, it can be dissolved or suspended in a suitable vehicle like water or 0.5% carboxymethylcellulose and administered via gavage. Dosages in rodent models typically range from 1 to 10 mg/kg for subcutaneous injection and around 1.0 mg/kg/day for oral administration.
Data Presentation
Table 1: Dose-Dependent Adverse Effects of Selegiline in a 6-Month Beagle Study
| Dose Group (mg/kg/day) | Multiple of Max. Recommended Dose | Salivation | Decreased Pupillary Response | Decreased Body Weight |
| 1.0 | 0.5x | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| 2.0 | 1x | Not Statistically Significant | Not Statistically Significant | Not Statistically Significant |
| 3.0 | 1.5x | Statistically Significant | Statistically Significant | Statistically Significant |
| 6.0 | 3x | Statistically Significant | Statistically Significant | Statistically Significant |
*Data adapted from a laboratory safety study of Anipryl® (selegiline hydrochloride).
Table 2: Incidence of Adverse Events in Dogs Treated with Anipryl® in Clinical Trials (n=404)
| Adverse Event | Percentage of Dogs Reporting Event (%) |
| Restlessness/Agitation | 4.0 |
| Vomiting | 4.0 |
| Disorientation | 4.0 |
| Diarrhea | 4.0 |
| Diminished Hearing | 4.0 |
| Anorexia | 4.0 |
| Anemia | 4.0 |
| Stiffness | 4.0 |
| Polydipsia | 4.0 |
Note: The reported percentages are for adverse events that led to discontinuation of therapy, dismissal from the study, or a dose reduction.
Experimental Protocols
Open-Field Test for Locomotor Activity Assessment
Objective: To assess general locomotor activity and anxiety-like behavior in rodents. This can be used to quantify hyperactivity as a side effect of this compound.
Materials:
-
Open-field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats)
-
Video camera mounted above the arena
-
Video tracking software
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the test to acclimate to the environment.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Test Initiation: Gently place the animal in the center of the arena and start the video recording.
-
Test Duration: Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Data Collection: The tracking software will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the data between treatment groups to assess differences in locomotor activity and anxiety-like behavior.
Measurement of MAO-B Activity in Rodent Brain Tissue
Objective: To determine the level of monoamine oxidase-B (MAO-B) inhibition in brain tissue following this compound administration.
Materials:
-
Brain tissue homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
-
MAO-B specific substrate (e.g., benzylamine or phenylethylamine)
-
Assay buffer
-
Commercially available MAO activity assay kit (e.g., from Abcam or BioVision)
Procedure:
-
Tissue Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenization: Homogenize the tissue in a suitable assay buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and obtain the supernatant containing the mitochondrial fraction where MAO-B is located.
-
Protein Quantification: Determine the protein concentration of the supernatant to normalize the enzyme activity.
-
Enzyme Assay:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, the supernatant is incubated with an MAO-B specific substrate.
-
The product of the enzymatic reaction is then measured using a spectrophotometer or fluorometer.
-
-
Data Analysis: Calculate the MAO-B activity per milligram of protein and compare the activity between control and this compound-treated groups to determine the percentage of inhibition.
Mandatory Visualization
Caption: Dopamine signaling pathway and the action of this compound.
Caption: Workflow for managing adverse effects in animal studies.
References
- 1. Selegiline (L-Deprenyl) Hydrochloride (Anipryl, Eldepryl, Carbex) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selegiline prevents long-term changes in dopamine efflux and stress immobility during the second and third weeks of abstinence following opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term administration of (-)this compound (selegiline), a compound which facilitates dopaminergic tone in the brain, leaves the sensitivity of dopamine receptors to apomorphine unchanged - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-DEPRENYL - Mar Vista Animal Medical Center [marvistavet.com]
Technical Support Center: Optimizing Deprenyl (Selegiline) for Neuroprotection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Deprenyl (Selegiline) concentration in neuroprotective cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective action?
This compound's neuroprotective effects are complex and multifactorial. While it is well-known as a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), which reduces oxidative stress from dopamine metabolism, its protective properties extend beyond this function.[1][2][3] Research has shown that this compound can also prevent apoptosis (programmed cell death) independently of MAO-B inhibition.[4][5] This is achieved by modulating the expression of pro- and anti-apoptotic proteins, binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and up-regulating antioxidant enzymes like superoxide dismutase and catalase.[3][4]
Q2: What is a good starting concentration range for this compound in a neuroprotection assay?
The optimal concentration of this compound is highly dependent on the cell type, the neurotoxin used, and the experimental duration. However, a common starting point is the low micromolar (µM) to high nanomolar (nM) range. Studies have demonstrated neuroprotective effects across a very broad spectrum, from as low as 10⁻¹³ M up to 20 µM.[6][7] It is critical to perform a dose-response curve to determine the optimal concentration for your specific model.
Q3: Does this compound become toxic at high concentrations?
Yes, this compound can exhibit a biphasic effect, where it is protective at low concentrations but can induce apoptosis or cytotoxicity at high concentrations.[6][8] For example, one study noted a decline in cell viability when concentrations were increased from 20 µM to 40 µM in neural stem cells.[7] Another study observed cytotoxic effects at 10⁻⁶ M (1 µM) in a monocytic cell line after a 48-hour treatment.[9] Therefore, establishing a therapeutic window through cytotoxicity assays is an essential preliminary step.
Q4: How long should I pre-incubate cells with this compound before adding a neurotoxin?
Pre-incubation times reported in the literature vary, typically ranging from a few hours to 48 hours. A 48-hour pre-treatment with this compound has been shown to be effective before exposing cells to toxins like H₂O₂ or MPP+.[7][10] This pre-incubation period allows the drug to initiate intracellular protective processes.[11] The ideal time should be optimized for your specific experimental setup.
Data on this compound Concentrations for Neuroprotection
The following tables summarize effective concentrations of this compound and common neurotoxins used in various in vitro studies.
Table 1: Effective Neuroprotective Concentrations of this compound
| Cell Type/Model | This compound Concentration | Observation |
| Neuro-ectodermal cells (PC12, M1) | 10⁻¹³ M to 10⁻⁹ M | Potent inhibition of apoptosis.[6] |
| Fetal rat brain cultures | 1 nM to 100 nM | Reduced cell damage post-ischemia.[12] |
| Rat mesencephalic neurons | 0.125 µM to 0.250 µM | Averted neurotoxic effects.[1] |
| Primary mouse mesencephalic cultures | 1 µM | Increased dopamine content and cell number.[10] |
| Rat neural stem cells (NSCs) | 20 µM | Optimal protection against H₂O₂-induced death.[7] |
Table 2: Example Concentrations of Co-administered Neurotoxins
| Neurotoxin | Concentration | Cell Type/Model |
| MPP+ | 0.5 µM | Primary mouse mesencephalic cultures[10] |
| Hydrogen Peroxide (H₂O₂) | 125 µM | Rat neural stem cells (NSCs)[7] |
Experimental Protocols & Methodologies
General Protocol for Assessing Neuroprotection
This protocol outlines a standard workflow for testing the neuroprotective effects of this compound against a neurotoxin.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, PC12, or primary neurons) in multi-well plates (e.g., 96-well) at a density that ensures they are in a logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
This compound Pre-treatment: Prepare a stock solution of this compound (Selegiline Hydrochloride) in sterile water or ethanol.[13] Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired pre-treatment period (e.g., 24-48 hours).
-
Toxin-Induced Injury: Following pre-treatment, introduce the neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂) to the wells. The toxin can be added directly to the this compound-containing medium or the medium can be replaced with fresh medium containing both this compound and the toxin.
-
Incubation: Incubate the cells for a period sufficient to induce measurable cell death in the toxin-only control group (typically 24-48 hours).
-
Assessment of Cell Viability: Quantify cell viability using a standard assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan product.[14]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of lost cell integrity.[12]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Live/Dead Staining: Uses fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visually distinguish live from dead cells.
-
Signaling Pathways
This compound's neuroprotective effects are mediated through multiple pathways that converge on the inhibition of apoptosis. A key mechanism involves the regulation of proteins that control mitochondrial integrity.[4][15]
Troubleshooting Guide
Problem: I'm not observing a neuroprotective effect.
High variability or a lack of a protective effect can stem from several factors. Use this guide to troubleshoot common issues.
References
- 1. Selegiline protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selegiline and neuroprotection [selegiline.com]
- 4. Neuroprotection by this compound and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 10. Selegiline is neuroprotective in primary brain cultures treated with 1-methyl-4-phenylpyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoprotection by this compound and tolcapone in a cell culture model of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Deprenyl's Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deprenyl (Selegiline) in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
This compound (also known as Selegiline or L-deprenyl) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the breakdown of dopamine. By inhibiting MAO-B, this compound increases dopamine levels, which is a primary mechanism for its therapeutic effects in Parkinson's disease.[1] In a research setting, it is often used to investigate neuroprotection, apoptosis, and dopamine metabolism.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of your this compound stock solutions, it is recommended to store them at -20°C for up to one month and at -80°C for up to six months. It is crucial to minimize repeated freeze-thaw cycles. For daily experimental use, it is best to prepare fresh working solutions from your frozen stock.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be sensitive to light. It is advisable to store stock solutions and handle working solutions in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil) to prevent photodegradation.
Q4: What are the primary degradation products of this compound?
The main degradation product of this compound in solution is methamphetamine.[4] Under conditions of oxidative stress, other degradation products may also form. In a biological context, such as in vivo or in cell cultures with metabolic activity, this compound is metabolized by cytochrome P450 enzymes into metabolites including desmethylselegiline, levoamphetamine, and levomethamphetamine.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no cellular response to this compound treatment. | Degradation of this compound in working solutions or cell culture media. | 1. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. Assess stability in your media: The stability of this compound can be affected by the components of your cell culture medium (e.g., serum, pH). It is recommended to perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). 3. Minimize exposure to light: Protect your this compound solutions from light at all stages of your experiment. |
| Variability in results between different experimental batches. | Inconsistent handling of this compound solutions. | 1. Standardize solution preparation: Ensure that the same protocol for preparing and diluting this compound is used for every experiment. 2. Control for media components: The composition of your cell culture medium, especially the lot and concentration of fetal bovine serum (FBS), can influence the stability and activity of this compound. Use the same batch of FBS for a set of related experiments if possible. |
| Unexpected cellular effects observed. | Activity of this compound metabolites. | 1. Consider metabolite effects: Be aware that the metabolites of this compound (desmethylselegiline, levoamphetamine, and levomethamphetamine) can be pharmacologically active and may contribute to the observed cellular effects.[1] 2. Use a stable analogue (if available): For certain applications, a more stable analogue of this compound might be considered if the effects of metabolites are a concern. |
Data on this compound Stability
| Condition | Parameter | Value | Source |
| Aqueous Solution (pH 7, 105°C) | Degradation Product | Methamphetamine | [4] |
| Aqueous Solution (0.1M HCl, 80°C, 6 hrs) | Degradation | No significant degradation observed | |
| Aqueous Solution (0.1M NaOH, 80°C, 6 hrs) | Degradation | No significant degradation observed | |
| Aqueous Solution (3% H₂O₂, room temp, 15 mins) | Degradation | Degradation observed | |
| Stock Solution (-20°C) | Stability | Up to 1 month | |
| Stock Solution (-80°C) | Stability | Up to 6 months | |
| In Vivo (Human, single oral dose) | Elimination Half-Life | ~1.5 - 2 hours | [1][5] |
| In Vivo (Rat brain, subcutaneous) | Half-Life | ~4.5 hours | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability and degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, light-protected microcentrifuge tubes
-
HPLC system with UV or MS detector
-
HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH 4.0)
-
Perchloric acid or methanol for protein precipitation
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.
-
Store in small aliquots at -80°C, protected from light.
-
-
Spiking this compound into Cell Culture Media:
-
Prepare two sets of your complete cell culture medium: one with and one without serum (e.g., 10% FBS).
-
Warm the media to 37°C.
-
Spike the media with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Prepare a "time zero" sample by immediately proceeding to step 4.
-
Incubate the remaining spiked media in a cell culture incubator (37°C, 5% CO₂) in light-protected tubes.
-
-
Sample Collection:
-
Collect aliquots of the incubated media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately process the samples as described below or store them at -80°C until analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Protein Precipitation (for media containing serum):
-
To a 100 µL aliquot of cell culture medium, add 200 µL of ice-cold methanol or 100 µL of 0.4 M perchloric acid.[7]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Filtration:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 206 nm[8]
-
Injection Volume: 20 µL
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound prepared in the same cell culture medium and processed identically to the samples.
-
Calculate the concentration of this compound remaining at each time point.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation profile.
-
Calculate the half-life (t₁/₂) of this compound in your specific cell culture medium under your experimental conditions.
-
Visualizations
Signaling Pathways of this compound
This compound's neuroprotective effects are attributed to both its primary function as a MAO-B inhibitor and its influence on anti-apoptotic signaling pathways.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for determining the stability of this compound in your cell culture medium.
Caption: Workflow for assessing this compound stability.
Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting inconsistent experimental results with this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cores.emory.edu [cores.emory.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reconsidering Deprenyl Dosing Schedules for Enhanced Neuroprotective Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective effects of Deprenyl (Selegiline). Our aim is to help you navigate common experimental challenges and optimize your dosing schedules for enhanced neuroprotective outcomes.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected neuroprotective effect of this compound in our neuronal cell culture model. What could be the reason?
A1: Several factors could contribute to a lack of neuroprotective effect. Consider the following:
-
Dose Selection: The neuroprotective effects of this compound are often observed at concentrations significantly lower than those required for MAO-B inhibition.[1][2] High concentrations may even induce apoptosis.[2] We recommend performing a dose-response curve to identify the optimal neuroprotective concentration for your specific cell type and neurotoxic insult.
-
Metabolism: this compound's neuroprotective activity may be mediated by its metabolites.[2][3] Ensure your in vitro system has the necessary metabolic competency. Co-culturing with liver microsomes or using metabolically active cell lines might be necessary.
-
Timing of Administration: The timing of this compound administration relative to the neurotoxic insult is critical. Pre-treatment is often more effective than post-treatment.[4]
-
Choice of Neurotoxin: this compound has shown efficacy against a range of neurotoxins, including MPTP, 6-hydroxydopamine, and DSP-4.[4][5] However, its effectiveness can vary depending on the mechanism of the toxin.
Q2: We are observing unexpected cytotoxicity with this compound treatment in our experiments. How can we mitigate this?
A2: this compound can exhibit a biphasic effect, with high concentrations being cytotoxic.[2] To address this:
-
Lower the Dose: As mentioned, neuroprotection is often achieved at nanomolar to picomolar concentrations.[2][6] A comprehensive dose-response analysis is crucial.
-
Purity of the Compound: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Metabolite Effects: this compound is metabolized to L-methamphetamine and L-amphetamine, which could have their own pharmacological effects.[7] Consider the potential contribution of these metabolites to the observed cytotoxicity.
-
Cell Line Sensitivity: Different neuronal cell lines may have varying sensitivities to this compound. Consider testing on multiple cell lines to find the most suitable model.
Q3: Our results for this compound's neuroprotective effects are inconsistent across experiments. How can we improve reproducibility?
A3: Inconsistent results can be frustrating. To improve reproducibility, focus on standardizing your experimental parameters:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
This compound Preparation: Prepare fresh this compound solutions for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Ensure that the timing of treatments and the parameters of your viability and apoptosis assays are strictly controlled.
-
Control Groups: Include appropriate positive and negative controls in every experiment to monitor for variability in your assay system.
Troubleshooting Guides
Guide 1: Optimizing In Vitro Neuroprotection Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No observable neuroprotection | Incorrect this compound concentration. | Perform a dose-response curve (e.g., 10⁻¹³ M to 10⁻⁶ M) to identify the optimal concentration.[2][6] |
| Inappropriate timing of treatment. | Test different pre-treatment and co-treatment schedules relative to the neurotoxic insult. | |
| Cell model lacks metabolic activity. | Consider using primary neurons, co-cultures with glial cells, or supplementing with liver S9 fractions. | |
| High background cell death | Harsh neurotoxin concentration. | Titrate the neurotoxin to induce sub-maximal cell death (e.g., 50-70%) to create a window for observing neuroprotection. |
| Suboptimal cell culture conditions. | Ensure proper maintenance of cell cultures, including regular media changes and monitoring for contamination. | |
| Variability between replicates | Inconsistent cell seeding. | Use a hemocytometer or automated cell counter for accurate cell seeding. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Guide 2: Addressing In Vivo Dosing Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of neuroprotective effect in animal models | Suboptimal dose or route of administration. | The route of administration significantly impacts bioavailability and metabolism.[1] Compare oral, subcutaneous, and intraperitoneal routes. Long-term treatment may require dose reduction.[2] |
| Short treatment duration. | Neuroprotective effects in vivo may require chronic administration.[2] | |
| High inter-animal variability. | Increase the number of animals per group to achieve sufficient statistical power. Ensure consistent handling and housing conditions. | |
| Adverse behavioral effects observed | Dose is too high, leading to amphetamine-like effects. | Reduce the dose. The standard daily dose for MAO-B inhibition is 10 mg/day in humans, but neuroprotection may be achieved at lower doses.[8] |
| Metabolites of this compound. | Be aware that metabolites like L-methamphetamine can cause side effects.[7] |
Data Presentation
Table 1: Summary of Effective this compound Doses in Preclinical Models
| Model System | Effective Dose/Concentration | Observed Neuroprotective Effect | Reference |
| Rat Spinal Cord Injury (in vivo) | 5 mg/kg, intraperitoneal, daily for 7 days | Improved motor function, reduced apoptosis, increased expression of Nrf2, Bcl-2, and PGC1α. | [9] |
| Old C57BL Mice (in vivo) | 0.25-0.5 mg/kg, subcutaneous, 3 times a week for 3 months | Increased superoxide dismutase (SOD) and catalase (CAT) activities in the substantia nigra and striatum. | [2] |
| Rat Model of Alzheimer's Disease (in vivo) | 0.5 mg/kg/day, oral, for 30 days | Improved spatial cognitive decline. | [10] |
| Cultured Rat Cortical Astrocytes (in vitro) | 10 pM - 1 nM | Induced Nerve Growth Factor (NGF) mRNA expression and protein content. | [6] |
| Human Melanoma Cells (M-1) (in vitro) | 10⁻¹³ M | Inhibition of apoptosis. | [4] |
| PC12 Cells (in vitro) | 10⁻⁹ to 10⁻¹³ M | Inhibition of apoptosis induced by serum withdrawal. | [2] |
| Rat Mesencephalic Neurons (in vitro) | 0.125-0.250 µM | Averted neurotoxic effects of CSF from Parkinson's disease patients. | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare fresh dilutions of this compound in serum-free medium. Replace the culture medium with the this compound solutions at various concentrations (e.g., 10⁻¹³ M to 10⁻⁶ M) and incubate for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM 6-hydroxydopamine or 1 mM MPP⁺) for another 24 hours. Include a vehicle control group (no toxin) and a toxin-only group.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Assessment of Apoptosis using TUNEL Assay in an Animal Model of Spinal Cord Injury
-
Animal Model: Induce a contusion spinal cord injury in adult rats.
-
This compound Treatment: Administer this compound (e.g., 5 mg/kg, i.p.) or saline vehicle daily for a specified period (e.g., 7 days) post-injury.[9]
-
Tissue Preparation: At the end of the treatment period (e.g., 28 days post-injury), perfuse the animals with 4% paraformaldehyde.[9] Dissect the spinal cord and prepare cryosections.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on the spinal cord sections according to the manufacturer's protocol to detect apoptotic cells.
-
Microscopy and Quantification: Visualize the stained sections using a fluorescence microscope. Count the number of TUNEL-positive cells in the rostral, central, and caudal regions of the lesion site.
-
Statistical Analysis: Compare the number of apoptotic cells between the this compound-treated and saline-treated groups using an appropriate statistical test (e.g., t-test). A significant reduction in TUNEL-positive cells in the treated group indicates an anti-apoptotic effect.[9]
Mandatory Visualizations
References
- 1. Cytoprotection by this compound and tolcapone in a cell culture model of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long term treatment with (-)this compound reduces the optimal dose as well as the effective dose range for increasing antioxidant enzyme activities in old mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound rescues dopaminergic neurons in organotypic slice cultures of neonatal rat mesencephalon from N-methyl-D-aspartate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Selegiline enhances NGF synthesis and protects central nervous system neurons from excitotoxic and ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selegiline protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Refining Deprenyl Dosage for Lifespan Extension Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deprenyl (Selegiline) in lifespan extension studies in rats.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for lifespan extension in rats?
A1: The optimal dosage of this compound for lifespan extension in rats typically follows an inverse U-shaped dose-efficacy relationship.[1][2][3] Studies have shown that lower to moderate doses are more effective than higher doses. Specifically, dosages of 0.25 mg/kg and 0.5 mg/kg , administered subcutaneously three times a week, have been shown to significantly prolong the lifespan of male F344 rats.[1][4] Conversely, a higher dose of 1.0 mg/kg resulted in a shorter lifespan compared to control rats.[1][2]
Q2: What is the most common and effective route of administration for this compound in these studies?
A2: The most frequently reported and effective route of administration in rat lifespan studies is subcutaneous (s.c.) injection .[1][4][5] This method allows for controlled and consistent delivery of the compound. While oral administration is possible, subcutaneous injection is often preferred for its efficiency in rodent studies.[6]
Q3: At what age should this compound treatment be initiated for optimal results?
A3: Many successful lifespan extension studies with this compound in rats initiated treatment in aged animals. For example, studies have started treatment at 18 months and 24 months of age in Fischer 344 rats.[1][4][7] Starting treatment at an older age has been associated with a greater effect size on lifespan extension.[8][9]
Q4: What are the primary mechanisms through which this compound is thought to extend lifespan?
A4: The primary mechanism of this compound is the selective and irreversible inhibition of monoamine oxidase-B (MAO-B).[10][11] This inhibition leads to increased levels of dopamine in the brain.[10] Additionally, this compound has been shown to increase the activity of antioxidant enzymes, specifically superoxide dismutase (SOD) and catalase (CAT), in dopaminergic brain regions.[1][12] This antioxidant effect is believed to play a causal role in its life-prolonging effects.[1]
Q5: Are there any known adverse effects of long-term this compound administration in rats?
A5: High doses of this compound can have adverse effects and may even shorten lifespan.[1][7] One study reported that a high dose of 1.0 mg/kg administered three times a week to male F-344 rats led to a shortened lifespan.[13] It is crucial to adhere to the optimal dose range to avoid these detrimental effects.
Troubleshooting Guides
Issue: Inconsistent or no significant lifespan extension observed.
-
Dosage Optimization:
-
Problem: The dosage used may be too high or too low. This compound exhibits a hormetic (biphasic) dose-response.[1]
-
Solution: Ensure the dosage is within the optimal range of 0.25 mg/kg to 0.5 mg/kg for subcutaneous administration, three times a week.[1][4] Higher doses (e.g., 1.0 mg/kg) can be less effective or even detrimental.[1]
-
-
Route of Administration:
-
Problem: The chosen administration route may lead to inconsistent absorption or bioavailability.
-
Solution: Subcutaneous injection is the most validated and reliable method for consistent results in rat studies.[1][4][5] If using other methods like oral gavage, ensure proper technique and consider potential differences in bioavailability.[6]
-
-
Rat Strain and Sex:
-
Age at Treatment Initiation:
Issue: Observed adverse effects or toxicity.
-
High Dosage:
-
Solution Preparation and Stability:
-
Problem: Improperly prepared or stored this compound solution may lead to degradation products with toxic effects.
-
Solution: Prepare this compound (Selegiline hydrochloride) solutions fresh using sterile saline.[14] Store the stock solution under appropriate conditions and for the recommended duration to ensure stability.
-
Data Presentation
Table 1: Summary of this compound Dosages and Lifespan Effects in Male Rats
| Rat Strain | Age at Treatment Start | Dosage | Administration Route & Frequency | Mean Lifespan Increase | Reference |
| F344/DuCrj | 18 months | 0.25 mg/kg | s.c., 3 times/week | Significant increase | [1] |
| F344/DuCrj | 18 months | 0.5 mg/kg | s.c., 3 times/week | Significant increase | [1] |
| F344/DuCrj | 18 months | 1.0 mg/kg | s.c., 3 times/week | Decreased lifespan | [1] |
| Unspecified | 2 years | 0.25 mg/kg | s.c., 3 times/week | ~30% increase in mean lifespan | [5] |
| Fischer 344 | 18 months | 0.5 mg/kg | s.c., 3 times/week | 15% from 18 months | [4] |
| Fischer 344 | 24 months | 0.5 mg/kg | s.c., 3 times/week | 34% from 24 months | [4][7] |
| F344/DuCrj | 18 months | 0.25 mg/kg | s.c., 3 times/week | 8.1% | [2] |
| F344/DuCrj | 18 months | 0.5 mg/kg | s.c., 3 times/week | 5.6% | [2] |
Experimental Protocols
1. Preparation of this compound (Selegiline Hydrochloride) Solution for Subcutaneous Injection
-
Materials:
-
Selegiline hydrochloride powder
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of Selegiline hydrochloride powder using a calibrated analytical balance under aseptic conditions.
-
Dissolve the powder in a known volume of sterile saline to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of Selegiline hydrochloride in 10 mL of sterile saline.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
For working solutions, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 0.25 mg/kg dose in a 500g rat, you would need to inject 0.125 mg. If your solution is 0.25 mg/mL, you would inject 0.5 mL).
-
Store the stock solution as recommended by the manufacturer, typically protected from light and at a controlled temperature. It is advisable to prepare fresh working solutions regularly.
-
2. Lifespan and Healthspan Assessment
-
Lifespan Assessment:
-
Record the date of birth and date of death for each rat.
-
Calculate the mean, median, and maximum lifespan for each experimental group.
-
Construct survival curves (e.g., Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival distributions between groups.
-
-
Healthspan Assessment (to be performed at regular intervals):
-
General Health: Monitor body weight, food and water intake, and conduct regular visual inspections for signs of illness (e.g., changes in fur, posture, activity level).
-
Behavioral Tests:
-
Motor Function: Use tests like the rotarod to assess balance and coordination, and grip strength tests to measure muscle strength.
-
Cognitive Function: Employ tasks such as the Morris water maze or novel object recognition to evaluate learning and memory.
-
-
Physiological and Biochemical Markers:
-
Collect blood samples to analyze biochemical markers of aging, such as inflammatory cytokines, markers of oxidative stress, and metabolic parameters.
-
At the end of the study, collect tissues (e.g., brain) to measure MAO-B activity and the levels of antioxidant enzymes (SOD, CAT).
-
-
Mandatory Visualizations
References
- 1. A toolbox for the longitudinal assessment of healthspan in ageing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R-deprenyl: pharmacological spectrum of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of antioxidant enzyme activities by this compound. Implications for life span extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] A toolbox for the longitudinal assessment of healthspan in aging mice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of healthspan in aging mice: Introducing FAMY and GRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aging-related markers in rat urine revealed by dynamic metabolic profiling using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. academic.oup.com [academic.oup.com]
- 14. (R)-(-)-Deprenyl hydrochloride (Selegiline hydrochloride), MAO-B selective inhibitor (CAS 14611-52-0) | Abcam [abcam.com]
Technical Support Center: Long-Term Deprenyl (Selegiline) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term experiments with Deprenyl (Selegiline).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3][4][5][6][7] MAO-B is an enzyme that breaks down neurotransmitters, primarily dopamine. By inhibiting MAO-B, this compound increases the concentration of dopamine in the brain, which is thought to be the main mechanism behind its therapeutic effects in conditions like Parkinson's disease.[1][8][9] Some studies suggest that this compound may also have neuroprotective effects that are independent of its MAO-B inhibition.[10][11]
Q2: We are planning a long-term study. How do we determine the optimal starting dose?
Determining the optimal starting dose for a long-term this compound study is critical and depends on several factors. Research has shown that the optimal dose can vary significantly based on the species, strain, age, and sex of the animal model.[12] For example, the dose required to induce antioxidant enzymes can differ between male and female rats of the same strain.[12] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions. A key finding from long-term studies is that the optimal dose for certain effects, such as increasing antioxidant enzyme activities, may be 5 to 10 times lower than the optimal dose identified in short-term (e.g., 3-week) studies.[13][14] Therefore, starting with a lower dose than what is reported in acute or short-term experiments is a prudent approach for long-term investigations.
Q3: Does the optimal dosage of this compound change over the course of a long-term treatment?
Yes, evidence strongly suggests that the optimal dosage of this compound can decrease with long-term administration for specific biological effects.[13][14] One study in old mice demonstrated that after three months of treatment, a lower dose was more effective at increasing antioxidant enzyme activities (SOD and CAT) in various brain regions compared to higher doses that were effective in short-term treatments.[13] This suggests a potential for drug accumulation or long-term adaptive changes in the system. Researchers should consider incorporating multiple dosage groups and periodic re-evaluation of dose-response relationships in their long-term experimental designs.
Q4: What are the known metabolites of this compound and are they active?
This compound is metabolized into desmethylselegiline, levoamphetamine, and levomethamphetamine.[2][8] Desmethylselegiline is known to possess some MAO-B inhibitory properties, although to a lesser extent than the parent compound.[8] The amphetamine metabolites are generally considered to have weak physiological activity at the typical therapeutic doses of this compound used for MAO-B inhibition.
Q5: How long does it take for MAO-B activity to return to baseline after discontinuing this compound treatment?
This compound is an irreversible inhibitor of MAO-B, meaning it forms a covalent bond with the enzyme.[2] Recovery of MAO-B activity, therefore, depends on the synthesis of new enzyme. Studies have shown that it can take approximately two weeks for platelet MAO-B activity to return to baseline values after cessation of treatment.[8] This long-lasting effect should be considered when designing washout periods in crossover studies or when interpreting data after treatment has ended.
Troubleshooting Guides
Issue 1: Diminished or Loss of Efficacy Over Time
-
Problem: The initial positive effects of this compound treatment appear to decrease or disappear after several months of continuous administration.
-
Possible Cause: As observed in some clinical studies with Parkinson's patients, the initial improvement in symptoms can diminish over time.[15][16] This could be due to disease progression in disease models or a down-regulation of the drug's intended effect. Another critical factor to consider is that the optimal dose may have decreased with long-term treatment.
-
Troubleshooting Steps:
-
Re-evaluate Dosage: Based on findings that the optimal dose can decrease over time,[13][14] consider if the current dose is now in the supra-optimal or even inhibitory range for the desired effect. If your experimental design allows, test lower doses in a subset of your animals to see if efficacy is restored.
-
Assess MAO-B Inhibition: If possible, measure MAO-B activity in a relevant tissue (e.g., brain tissue, platelets) to confirm that the drug is still effectively inhibiting its target.
-
Analyze Disease/Aging Progression: In models of neurodegenerative disease or aging, the underlying pathology may be advancing to a point where the benefits of this compound are no longer apparent. Ensure you have appropriate time-matched control groups to differentiate between loss of drug efficacy and natural disease progression.
-
Issue 2: Inconsistent or Unexpected Results Across Different Animal Groups
-
Problem: You are observing high variability in your results, or the effects of this compound are not consistent with published literature.
-
Possible Cause: The optimal dose of this compound is highly sensitive to the specific characteristics of the animal model.[12] Factors such as species, strain, sex, and age can significantly influence the dose-response relationship.
-
Troubleshooting Steps:
-
Review Model System Parameters: Carefully document the species, strain, sex, and age of your animals. Compare these with the published studies you are referencing. Any differences could explain the divergent results.
-
Conduct a Dose-Response Study: If you have not already done so, it is highly recommended to perform a dose-response study within your specific animal model to identify the optimal dose for the intended biological outcome.
-
Control for Environmental Factors: Ensure that all experimental groups are housed under identical conditions (e.g., diet, light-dark cycle, handling) as these can influence physiological responses.
-
Issue 3: Adverse Effects or Toxicity Observed at Higher Doses
-
Problem: Animals in the high-dose this compound group are showing signs of toxicity, unexpected behavioral changes, or increased mortality.
-
Possible Cause: While this compound is selective for MAO-B at lower doses, it can inhibit MAO-A at higher concentrations.[2] Inhibition of MAO-A can lead to the "cheese effect" (hypertensive crisis) if tyramine-rich food is consumed and can also increase the risk of serotonin syndrome if administered with other serotonergic agents.[17] Furthermore, some studies have reported that high doses of this compound in long-term studies can lead to reduced lifespan in animals.[14]
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose or discontinuing the high-dose group if significant adverse effects are observed.
-
Dietary Review: Ensure the animal diet is free from high levels of tyramine.
-
Review Concomitant Medications: If other drugs are being administered, check for potential interactions, especially with serotonergic compounds.
-
Literature Consultation: Review the literature for toxicity studies of this compound in your specific animal model to determine if the observed effects have been previously reported.
-
Data Presentation
Table 1: Impact of Long-Term vs. Short-Term this compound Treatment on Optimal Dosage for Antioxidant Enzyme Activity in Mice
| Treatment Duration | Optimal Dose (mg/kg, s.c., 3x/week) | Effect on SOD and CAT Activity | Reference |
| 3 weeks | Not specified, but higher than long-term | Significant increase | [13] |
| 3 months | 0.5 mg/kg | Most effective increase | [13] |
| 3 months | 0.25 mg/kg | Effective, but less than 0.5 mg/kg | [13] |
| 3 months | 1.0 mg/kg | Negligible effect | [13] |
Table 2: Pharmacokinetic Parameters of Oral Selegiline (10 mg)
| Parameter | Value | Reference |
| Bioavailability | ~10% | [8] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | [8] |
| Elimination Half-life (single dose) | ~1.5 hours | [8] |
| Elimination Half-life (multiple doses) | Increased by at least 4-fold | [8] |
| Effect of Food | At least a 3-fold increase in Cmax and AUC | [8] |
Experimental Protocols
Protocol 1: Evaluation of Long-Term this compound Effects on Antioxidant Enzymes in Aged Mice
-
Objective: To determine the optimal dose of this compound for increasing superoxide dismutase (SOD) and catalase (CAT) activities in the brains of aged mice after long-term administration.
-
Animal Model: 26-month-old male C57BL mice.
-
Treatment Groups:
-
Control: Saline injections.
-
This compound Group 1: 0.25 mg/kg.
-
This compound Group 2: 0.5 mg/kg.
-
This compound Group 3: 1.0 mg/kg.
-
-
Administration: Subcutaneous (s.c.) injections administered three times a week for three months.
-
Endpoint Analysis:
-
At 29 months of age, animals are sacrificed.
-
Brain regions (substantia nigra, striatum, cerebral cortex, hippocampus, cerebellum) are dissected.
-
Tissue homogenates are prepared.
-
SOD and CAT enzyme activities are measured using established biochemical assays.
-
-
Reference: This protocol is adapted from the study by Carrillo et al., as described in the search results.[13]
Mandatory Visualization
Caption: this compound's mechanism of action via MAO-B inhibition.
Caption: Workflow for optimizing this compound dosage in long-term studies.
Caption: Troubleshooting logic for diminished this compound efficacy.
References
- 1. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 7. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 8. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Are The Benefits Of Low-Dose this compound? - Life Extension [lifeextension.com]
- 11. This compound in the treatment of Parkinson's disease: clinical effects and speculations on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benbest.com [benbest.com]
- 13. Long term treatment with (-)this compound reduces the optimal dose as well as the effective dose range for increasing antioxidant enzyme activities in old mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound- A Multi-Functional Anti-Aging Drug | Antiaging Systems [antiaging-systems.com]
- 15. neurology.org [neurology.org]
- 16. Long-term efficacy and safety of this compound (selegiline) in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
Technical Support Center: Troubleshooting Inconsistent Results in Deprenyl-Based Behavioral Studies
Welcome to the technical support center for researchers utilizing Deprenyl (Selegiline) in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a high degree of variability in the behavioral effects of this compound between individual animals. What are the potential causes?
A1: Inconsistent results in this compound behavioral studies can stem from several factors. A primary reason is the significant inter-individual variation in drug metabolism. This compound is a prodrug metabolized in the liver to its active metabolites, including L-methamphetamine and L-amphetamine, which themselves have psychoactive effects.[1][2][3][4] The rate of this conversion can differ between animals, leading to variable plasma concentrations of active compounds and, consequently, inconsistent behavioral outcomes.[5]
Additionally, consider the following:
-
Age and Strain: The age and genetic strain of the animals can significantly influence baseline behavior and drug metabolism.[6][7][8]
-
Route and Timing of Administration: The method and timing of this compound administration will affect its absorption and metabolism, and thus the onset and duration of its behavioral effects.[5]
Q2: Our results with this compound are not consistent across different behavioral tests. Why might this be the case?
A2: this compound has a complex pharmacological profile, and its effects can be context-dependent.[5][9] While it is primarily known as a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), it also possesses neuroprotective and anti-apoptotic properties that are not directly linked to MAO-B inhibition.[5][10][11][12] The multifaceted nature of this compound's mechanism of action means it can influence different neural circuits and behaviors in distinct ways. For example, its effects on motor activity may be more pronounced than its effects on anxiety-like behavior in certain paradigms.[6][13]
Q3: We are seeing conflicting dose-response effects. Sometimes higher doses seem less effective. Why is this?
A3: The dose-response relationship for this compound can be complex and is not always linear. At lower doses, this compound is a highly selective inhibitor of MAO-B.[14][15] However, at higher doses, its selectivity for MAO-B decreases, and it can also inhibit MAO-A.[16] This loss of selectivity can lead to different, and sometimes opposing, behavioral effects.[17] Some studies have even reported a biphasic, or "U-shaped," dose-response curve, where intermediate doses are more effective than either very low or very high doses.[2][11]
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity
If you are observing inconsistent effects of this compound on locomotor activity, consider the following troubleshooting steps:
-
Standardize Administration Time: Administer this compound at the same time each day to account for circadian rhythms that can influence both baseline activity and drug metabolism.[18]
-
Control for Metabolism: Be aware that this compound is metabolized into L-methamphetamine, which can increase locomotor activity.[1] This effect can vary between animals.
-
Consider Age: The effects of this compound on motor activity can be more pronounced in aged animals.[6] Ensure your experimental groups are age-matched.
Issue 2: Inconsistent Effects in Anxiety Models (e.g., Elevated Plus Maze)
When results in anxiety-related behavioral tests are variable, review the following:
-
Animal Handling: Ensure all animals are handled consistently and habituated to the testing room to minimize stress-induced variability.[19][20]
-
Test Conditions: Standardize lighting conditions and the time of day for testing, as these can impact anxiety-like behaviors.[18]
-
Dose Selection: The anxiolytic or anxiogenic effects of this compound can be dose-dependent. A dose-response study may be necessary to identify the optimal dose for your specific model and strain.
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Rodent Behavioral Studies
| Species/Strain | Dose Range | Route of Administration | Behavioral Test | Observed Effect | Reference |
| Aged Male Rats | 0.25 - 2.0 mg/kg | Subcutaneous | Active & Passive Avoidance | Facilitated acquisition and retention | [6] |
| Aged Male Rats | 0.25 - 2.0 mg/kg | Subcutaneous | Open Field | Increased ambulation and rearing | [6] |
| Rats | 3 - 30 mg/kg | Intraperitoneal | Spontaneous Locomotor Activity | Dose-dependent increase | [1] |
| Dogs | 1 mg/kg | Oral (chronic) | Cognitive Function | Improved, but with considerable subject variability | [21] |
| Rats | 1 - 2 mg/kg | Subcutaneous | Amphetamine-induced Stereotypy | Decreased stereotypy | [13] |
| Rats | 20 mg/kg | Subcutaneous | Apomorphine-induced Stereotypy | Reduced stereotypy | [13] |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from established methods to assess hippocampal-dependent spatial learning.[22][23][24][25][26]
1. Apparatus Setup:
- A circular pool (approximately 100-150 cm in diameter) filled with water made opaque with non-toxic white paint.
- Water temperature maintained at 21-24°C.
- A hidden escape platform submerged 1-2 cm below the water surface.
- Prominent visual cues placed around the room.
2. Pre-Training/Habituation:
- Allow mice to habituate to the testing room for at least 30-60 minutes before the first trial.
- On the first day, some protocols include a visible platform trial to ensure animals are not visually impaired and can learn the basic task of finding the platform.
3. Training Trials:
- Gently place the mouse into the water facing the wall of the tank at one of four predetermined start locations (e.g., North, South, East, West).
- Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.
- If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
- Allow the mouse to remain on the platform for 15-30 seconds.
- Conduct 4 trials per day for 5 consecutive days.
4. Probe Trial:
- 24 hours after the final training trial, remove the platform from the pool.
- Place the mouse in the pool at a novel start location and allow it to swim for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is a standard method for assessing anxiety in rodents.[19][20][27][28][29]
1. Apparatus Setup:
- A plus-shaped maze elevated above the floor (typically 50-80 cm).
- Two open arms and two closed arms (with high walls).
- The maze should be situated in a dimly lit room.
2. Procedure:
- Habituate the animal to the testing room for at least 30-60 minutes prior to testing.
- Place the mouse in the center of the maze, facing one of the closed arms.
- Allow the animal to explore the maze freely for 5 minutes.
- A video tracking system records the time spent in and the number of entries into the open and closed arms.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for potential antidepressant compounds.[30][31][32][33][34]
1. Apparatus Setup:
- A transparent cylindrical container (e.g., 30 cm height, 12-20 cm diameter) filled with water (24-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
2. Procedure:
- Gently place the animal into the water-filled cylinder.
- The total test duration is typically 6 minutes.
- Record the animal's behavior, with a focus on the last 4 minutes of the test.
- Measure the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
Visualizations
Caption: this compound's primary mechanism of action: MAO-B inhibition.
Caption: A general experimental workflow for a this compound behavioral study.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound (selegiline), a selective MAO-B inhibitor with active metabolites; effects on locomotor activity, dopaminergic neurotransmission and firing rate of nigral dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. A comparison of drug-seeking behavior maintained by d-amphetamine, l-deprenyl (selegiline) and d-deprenyl under a second-order schedule in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 6. Behavioral effects of this compound in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Johns Hopkins Research Review: Parkinson’s Drug Shown to Extend Lifespan Across Mammalian Species [nad.com]
- 8. L-Deprenyl Extends Lifespan Across Mammalian Species: A Meta-Analysis of 22 Longevity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of (-) this compound (selegiline) on different behavioral changes induced by dopamine agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological basis of the therapeutic effect of (-)this compound in age-related neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and Selective Enzyme Inhibition: An Overview of Scientific Studies | The Longevity Specialists [thelongevityspecialists.com]
- 16. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A controlled study of the antidepressant efficacy and side effects of (-)-deprenyl. A selective monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Elevated plus maze protocol [protocols.io]
- 20. scispace.com [scispace.com]
- 21. The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mmpc.org [mmpc.org]
- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 29. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. animal.research.wvu.edu [animal.research.wvu.edu]
- 31. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 32. m.youtube.com [m.youtube.com]
- 33. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Dependent Effects of Deprenyl on Antioxidant Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent effects of Deprenyl (Selegiline) on antioxidant enzymes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing an increase in antioxidant enzyme activity after this compound treatment. What could be the issue?
A1: Several factors could contribute to this. Consider the following:
-
Dose: The effects of this compound on antioxidant enzymes are highly dose-dependent. Both excessive and insufficient doses can be ineffective or even lead to adverse effects, such as a decrease in enzyme activities.[1][2] The optimal dose varies significantly depending on the animal species, strain, sex, and age.[2][3][4]
-
Duration of Treatment: The duration of this compound administration is a critical factor. Some studies report significant increases in enzyme activities after 2-3 weeks of repeated administration.[1] However, long-term treatment may require a reduction in the optimal dose.[5]
-
Animal Model: The response to this compound can differ between species (e.g., rats, mice, dogs) and even strains.[1][3]
-
Brain Region Specificity: this compound's effects are often selective to specific brain regions, particularly dopaminergic areas like the striatum and substantia nigra.[6][7][8] Ensure you are analyzing the correct tissue.
-
Age and Sex of Animals: The optimal dose for increasing antioxidant enzyme activities can differ between male and female animals and can change with age.[4]
Q2: We are seeing conflicting results in the literature regarding the effect of this compound on Glutathione Peroxidase (GPx). Does this compound affect GPx activity?
A2: The majority of studies suggest that this compound does not significantly increase the activity of Glutathione Peroxidase (GPx), while it does increase the activities of Superoxide Dismutase (SOD) and Catalase (CAT).[4][9][10] If you are observing changes in GPx activity, it would be prudent to re-verify your experimental conditions and consider potential confounding factors.
Q3: What is the proposed mechanism for this compound's effect on antioxidant enzymes?
A3: this compound is known to be a selective irreversible inhibitor of monoamine oxidase-B (MAO-B).[11][12][13] While its MAO-B inhibitory action is a key part of its therapeutic effect in Parkinson's disease, its influence on antioxidant enzymes is thought to be a separate, neuroprotective mechanism.[11][14] By inducing the expression of antioxidant enzymes like SOD and CAT, this compound helps to combat oxidative stress.[11][14] This action is believed to contribute to its anti-apoptotic and neuroprotective properties.[14][15] Some studies suggest that this effect may be mediated by a yet-unidentified metabolite of this compound.[11][14]
Q4: Can this compound's effect on antioxidant enzymes be observed in vitro?
A4: Yes, studies on mesencephalic slice cultures have shown that Selegiline can increase SOD1 and SOD2 activities at concentrations as low as 10⁻⁸ M and 10⁻¹⁰ M, respectively.[6] This indicates a direct effect on neural tissue that can be modeled in vitro.
Data Summary
The following tables summarize the dose-dependent effects of this compound on antioxidant enzyme activities as reported in various studies.
Table 1: In Vivo Studies on Rodents
| Animal Model | This compound Dose | Duration | Brain Region | Effect on SOD Activity | Effect on CAT Activity | Reference |
| Male Wistar Rats | 0.0025 mg/kg/day (LDD) | 30 days | Cortex, Striatum, Hippocampus | Increased | Increased | [16] |
| Male Wistar Rats | 0.25 mg/kg/day (HDD) | 30 days | Striatum | Reduced (compared to LDD) | Decreased (compared to LDD) | [16] |
| 25-week-old Rats | 2 mg/kg | Not Specified | Striatum | Increased (SOD2) | Increased | [6] |
| Old Male C57BL Mice | 0.5 mg/kg (3x/week) | 3 months | Substantia Nigra, Striatum, Cortex | Increased | Increased | [5] |
| Old Male C57BL Mice | 1.0 mg/kg (3x/week) | 3 months | Substantia Nigra, Striatum, Cortex | Negligible effect | Negligible effect | [5] |
| Young Male Fischer-344 Rats | 2.0 mg/kg/day | 3 weeks | Striatum | 3-fold increase | 60% increase | [9] |
Table 2: In Vitro Studies
| Model | This compound Concentration | Effect on SOD Activity | Reference |
| Mesencephalic Slice Cultures | 10⁻⁸ M | Increased (SOD1) | [6] |
| Mesencephalic Slice Cultures | 10⁻¹⁰ M | Increased (SOD2) | [6] |
Experimental Protocols
1. Measurement of Superoxide Dismutase (SOD) Activity
This protocol is a generalized procedure based on commonly used methods for determining SOD activity in brain tissue homogenates.
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant for the SOD assay.
-
-
Assay Principle: The assay is based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color reaction.
-
Procedure:
-
Prepare a reaction mixture containing the sample supernatant, xanthine, and NBT in a suitable buffer.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a copper chloride solution).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of NBT reduction and determine the SOD activity, often expressed as units per milligram of protein.
-
2. Measurement of Catalase (CAT) Activity
This protocol outlines a common method for measuring CAT activity.
-
Tissue Preparation: Follow the same tissue preparation steps as for the SOD assay.
-
Assay Principle: The assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically.
-
Procedure:
-
Add the sample supernatant to a quartz cuvette containing a phosphate buffer.
-
Add a known concentration of H₂O₂ to initiate the reaction.
-
Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂. Activity is typically expressed as units per milligram of protein.
-
Visualizations
Experimental workflow for assessing this compound's effects on antioxidant enzymes.
Proposed signaling pathway for this compound's neuroprotective effects.
References
- 1. Pharmacological modifications of endogenous antioxidant enzymes with special reference to the effects of this compound: a possible antioxidant strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selegiline [ l-deprenyl ] , superoxide dismutase (SOD) and life-extension [selegiline.com]
- 3. CAN this compound (SELEGILINE) EXTEND HUMAN LIFESPAN? [benbest.com]
- 4. (-)this compound increases the life span as well as activities of superoxide dismutase and catalase but not of glutathione peroxidase in selective brain regions in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term treatment with (-)this compound reduces the optimal dose as well as the effective dose range for increasing antioxidant enzyme activities in old mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selegiline ( l-deprenyl, Eldepryl ) and Superoxide Dismutase ( SOD ) [biopsychiatry.com]
- 8. The ability of (-)this compound to increase superoxide dismutase activities in the rat is tissue and brain region selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
- 10. This compound and longevity [selegiline.com]
- 11. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical actions of l-deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [History of this compound--the first selective inhibitor of monoamine oxidase type B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 15. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of low and high this compound dose on antioxidant enzyme activities in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deprenyl and Rasagiline in Neuroprotection
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Deprenyl (selegiline) and rasagiline, both selective and irreversible monoamine oxidase-B (MAO-B) inhibitors, have long been subjects of extensive research for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Parkinson's disease. While both drugs share a common mechanism of action in augmenting dopaminergic neurotransmission, a growing body of evidence from preclinical studies suggests they possess distinct neuroprotective properties that are independent of MAO-B inhibition. This guide provides a comprehensive and objective comparison of their neuroprotective efficacy, supported by experimental data from key in vivo and in vitro studies.
Quantitative Data Comparison
The following tables summarize quantitative data from head-to-head comparative studies of this compound (selegiline) and rasagiline in various experimental models of neurodegeneration.
Table 1: In Vitro Neuroprotection against Dexamethasone-Induced Apoptosis
| Parameter | Control | Dexamethasone | Dexamethasone + Rasagiline | Dexamethasone + Selegiline | Key Finding |
| Cell Viability (SH-SY5Y cells) | 100% | ~65%[1] | Increased by ~60% (relative to Dexamethasone group)[1] | Significantly increased (quantitative value not specified)[1] | Rasagiline demonstrated a more pronounced effect in preventing cell death in this model.[1] |
| MAO-B Catalytic Activity Reduction (SH-SY5Y cells) | N/A | N/A | ~70%[1] | ~50%[1] | Rasagiline is a more potent inhibitor of MAO-B activity at the tested concentrations.[1] |
| Apoptotic DNA Damage (TUNEL assay) | Baseline | Increased | Highest prevention | Significant prevention | Both drugs prevent apoptotic DNA damage, with rasagiline showing the highest level of prevention.[1][2] |
Table 2: In Vivo Neuroprotection in the MPTP-Induced Primate Model of Parkinsonism
| Parameter | MPTP Control Group | This compound + MPTP | Rasagiline + MPTP | Key Finding |
| Dopaminergic Cell Loss in Substantia Nigra | ~40% loss of tyrosine hydroxylase-positive cells[3] | Markedly attenuated[3] | Markedly attenuated[3] | No significant difference was observed between this compound and rasagiline in protecting against dopaminergic cell loss in this model.[3] |
| Striatal Dopamine Levels | 98% depletion[3] | Markedly attenuated depletion[3] | Markedly attenuated depletion[3] | Both drugs provided equal protection against the depletion of striatal dopamine.[3] |
| Motor Impairment | Significant reduction in motor activity[3] | Markedly attenuated impairment[3] | Markedly attenuated impairment[3] | Both drugs were equally effective in mitigating motor deficits.[3] |
Table 3: In Vivo Neuroprotection and Neurorestoration in the Lactacystin-Induced Mouse Model
| Parameter | Lactacystin Control Group | This compound + Lactacystin | Rasagiline + Lactacystin | Key Finding |
| Neuroprotection (Drug administered before toxin) | Significant neurodegeneration | Significant neuroprotective effect[4] | Significant neuroprotective effect[4] | Both drugs demonstrated protective capabilities against lactacystin-induced neurodegeneration.[4] |
| Neurorestoration (Drug administered after toxin) | Ongoing neurodegeneration | No significant restorative effect[4] | Significant restorative effect[4] | Rasagiline, but not this compound, was able to restore the nigrostriatal degeneration after the insult had occurred, suggesting a more potent disease-modifying effect in this model.[4] |
Table 4: Induction of Pro-Survival Factors in MPTP Mouse Model
| Parameter | MPTP Control Group | This compound (1.0 mg/kg/day) + MPTP | Rasagiline + MPTP | Key Finding |
| GDNF mRNA Fold Increase | Baseline | 2.10-fold[5] | Upregulated (specific fold-change not provided in comparative studies) | Selegiline significantly increases GDNF mRNA. Rasagiline is also known to upregulate GDNF. |
| BDNF mRNA Fold Increase | Baseline | 2.75-fold[5] | Upregulated (specific fold-change not provided in comparative studies) | Selegiline significantly increases BDNF mRNA. Rasagiline has also been shown to increase BDNF expression.[6] |
| GDNF Protein Level Increase | Baseline | 143.53%[5] | Upregulated (specific percentage not provided in comparative studies) | Selegiline treatment leads to a significant increase in GDNF protein. |
| BDNF Protein Level Increase | Baseline | 157.05%[5] | Significantly increased[6] | Both drugs have been shown to increase levels of this critical neurotrophic factor. |
Experimental Protocols
1. In Vitro Model: Dexamethasone-Induced Apoptosis in Human Neuroblastoma (SH-SY5Y) and Glioblastoma (1242-MG) Cells
-
Objective: To compare the protective effects of rasagiline and selegiline against glucocorticoid-induced neuronal cell death.
-
Cell Culture: Human neuroblastoma SH-SY5Y and glioblastoma 1242-MG cells were cultured in standard conditions.
-
Induction of Apoptosis: Apoptosis was induced by treating the cells with 10 µM dexamethasone.
-
Drug Treatment: Cells were co-treated with dexamethasone and either rasagiline (0.25 nM), selegiline (0.25 nM), or 1-R-aminoindan (1 µM) for 96 hours.
-
Assessment of Cell Viability: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density was measured at 572 nm.
-
Measurement of MAO-B Activity: The catalytic activity of MAO-B was determined to assess the inhibitory effects of the drugs.
-
Apoptosis Detection: DNA fragmentation, a hallmark of apoptosis, was visualized and quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The percentage of TUNEL-positive cells was determined by fluorescent microscopy.[7]
2. In Vivo Model: MPTP-Induced Neurotoxicity in Common Marmosets
-
Objective: To compare the neuroprotective efficacy of high doses of selegiline and rasagiline in a non-human primate model of Parkinson's disease.
-
Animal Model: Common marmosets (Callithrix jacchus) were used.
-
Toxin Administration: Animals received subcutaneous injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride at a dose of 2 mg/kg body weight daily for four consecutive days.
-
Drug Administration: Daily subcutaneous treatment with either rasagiline (10 mg/kg) or selegiline (10 mg/kg) was initiated four days prior to MPTP exposure and continued for seven days after the final MPTP injection.
-
Behavioral Assessment: Motor activity was assessed using a clinical rating scale and computerized locomotor activity measurements.
-
Histological Analysis: The number of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra pars compacta was quantified.
-
Biochemical Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured to assess the extent of dopamine depletion.[3]
3. In Vivo Model: Lactacystin-Induced Dopaminergic Degeneration in Mice
-
Objective: To compare the neuroprotective and neurorestorative effects of rasagiline and selegiline in a mouse model of proteasomal dysfunction.
-
Animal Model: C57BL/6 male mice were used.
-
Toxin Administration: The ubiquitin-proteasome system inhibitor lactacystin (1.25 µ g/side ) was microinjected bilaterally into the medial forebrain bundle.
-
Drug Administration:
-
Neuroprotection Protocol: Daily intraperitoneal (i.p.) injections of rasagiline (0.2 mg/kg) or selegiline (1 mg/kg) were initiated 7 days before lactacystin microinjection and continued for up to 28 days.
-
Neurorestoration Protocol: Daily i.p. injections of rasagiline (0.2 mg/kg) or selegiline (1 mg/kg) were initiated 7 days after lactacystin microinjection and continued for up to 28 days.
-
-
Outcome Measures: The integrity of the nigrostriatal pathway was assessed to determine the extent of neurodegeneration and restoration. Proteasomal activity was also measured.[4]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and rasagiline are mediated through complex signaling pathways that extend beyond their MAO-B inhibitory activity. These pathways often converge on the regulation of apoptosis and the expression of pro-survival factors.
Caption: Simplified signaling pathways for this compound and rasagiline.
Caption: General experimental workflow for in vivo comparative studies.
Conclusion
Both this compound (selegiline) and rasagiline demonstrate significant neuroprotective properties in a variety of preclinical models. In the MPTP primate model, which mimics certain aspects of Parkinson's disease, both drugs show comparable efficacy in protecting dopaminergic neurons and preserving motor function.[3] However, studies in the lactacystin-induced model of proteasomal dysfunction suggest that rasagiline may possess superior neurorestorative capabilities.[4] In vitro studies also point towards a more potent anti-apoptotic effect of rasagiline at equimolar concentrations.[1]
The neuroprotective mechanisms of both drugs are multifaceted and involve the induction of key pro-survival proteins such as Bcl-2 and neurotrophic factors like GDNF and BDNF. While both drugs upregulate these factors, the precise signaling pathways and the magnitude of their effects may differ. A notable distinction is that rasagiline is not metabolized to amphetamine-like substances, which may have implications for its long-term therapeutic profile.
This comparative analysis underscores the importance of utilizing a range of experimental models to fully elucidate the neuroprotective profiles of therapeutic candidates. While both this compound and rasagiline are valuable molecules in the context of neuroprotection, the evidence suggests that rasagiline may offer additional advantages, particularly in scenarios of ongoing neuronal degeneration. Further head-to-head studies with standardized methodologies are warranted to definitively delineate their comparative efficacy and to guide the development of next-generation neuroprotective therapies.
References
- 1. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 4. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BDNF levels are increased by aminoindan and rasagiline in a double lesion model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Neurochemical Comparison: The Selective MAO-B Inhibitor Deprenyl Versus Non-Selective MAO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed neurochemical comparison between the selective monoamine oxidase-B (MAO-B) inhibitor, Deprenyl (selegiline), and classical non-selective MAO inhibitors such as phenelzine and tranylcypromine. By examining their differential effects on enzyme inhibition, neurotransmitter metabolism, and associated signaling pathways, this document aims to offer a clear, data-driven resource for researchers in neuropharmacology and drug development.
Executive Summary
This compound's selectivity for MAO-B at therapeutic doses allows for a more targeted modulation of the dopaminergic system with a lower risk of the hypertensive crises associated with non-selective MAO inhibitors. Non-selective inhibitors, by acting on both MAO-A and MAO-B, produce a broader increase in monoamine neurotransmitters, including serotonin and norepinephrine, which underlies their use as antidepressants but also contributes to a greater side-effect profile. Beyond enzymatic inhibition, this compound exhibits distinct neuroprotective properties through anti-apoptotic mechanisms that are not as clearly defined for non-selective inhibitors.
Data Presentation: Comparative Inhibitory Activity and Neurochemical Effects
The following tables summarize quantitative data from various neurochemical studies, offering a side-by-side comparison of this compound and common non-selective MAO inhibitors.
Table 1: In Vitro Inhibitory Activity against MAO-A and MAO-B
This table presents the half-maximal inhibitory concentrations (IC50) of various MAO inhibitors against both MAO isoforms. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher SI indicating greater selectivity for MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| This compound (Selegiline) | 23,000 | 51 | ~451 | [1] |
| Phenelzine | Data not consistently reported as IC50 | Data not consistently reported as IC50 | Non-selective | [2] |
| Tranylcypromine | Data not consistently reported as IC50 | Data not consistently reported as IC50 | Non-selective | |
| Rasagiline | 700 (human brain) | 14 (human brain) | ~50 | [1] |
| Mao-B-IN-18 | 14,000 | 52 | ~269 | [1] |
Note: IC50 values can vary between studies based on experimental conditions. Phenelzine and tranylcypromine are well-established non-selective inhibitors, and specific IC50 ratios are not as central to their characterization as their broad-spectrum activity.
Table 2: In Vivo Effects on Striatal Neurotransmitter Levels
This table summarizes the observed changes in extracellular levels of key monoamine neurotransmitters in the striatum of animal models following administration of this compound or non-selective MAO inhibitors.
| Inhibitor | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Species/Model | Key Findings & Reference |
| This compound (Selegiline) | Significant Increase | Minimal to no change | Minimal to no change | Primate | Chronic low-dose administration dramatically increased extracellular DA levels.[1] |
| Phenelzine | Increase | Significant Increase | Significant Increase | Rat | Chronic administration leads to an initial increase in NE and 5-HT, which may adapt over time.[3] |
| Tranylcypromine | Increase | Significant Increase | Significant Increase | Rat | Brain concentrations of 5-HT and NE were considerably elevated.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the comparative study of MAO inhibitors.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against MAO-A and MAO-B.
Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of a non-fluorescent substrate, kynuramine, to the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is proportional to MAO activity. The presence of an inhibitor reduces the rate of product formation, allowing for the calculation of an IC50 value.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 310-320 nm, Emission: 380 nm)
-
2 N NaOH (stop solution)
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 50 µL of the enzyme solution (or buffer for blank wells).
-
Add 25 µL of the test compound/reference inhibitor dilutions (or buffer for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 75 µL of 2 N NaOH.
-
Measure the fluorescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Measurement of Striatal Neurotransmitters via HPLC-ECD
This protocol describes the quantification of dopamine, serotonin, and their metabolites in rat brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Principle: Brain tissue homogenates are separated by reverse-phase HPLC. The electroactive neurotransmitters and their metabolites are then detected and quantified by an electrochemical detector, which measures the current generated by their oxidation.
Materials:
-
Rat brain striatum tissue
-
Perchloric acid (PCA, 0.1 M) with a stabilizing agent (e.g., sodium metabisulfite)
-
HPLC system with a reverse-phase C18 column
-
Electrochemical detector with a glassy carbon working electrode
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent, pH adjusted)
-
Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Dissect the striatum from the rat brain on ice.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of neurotransmitters to determine their retention times and generate a standard curve.
-
Inject the prepared tissue samples.
-
Record the chromatograms and the corresponding peak areas.
-
-
Data Analysis:
-
Identify the neurotransmitter peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of each neurotransmitter in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Monoamine Oxidase (MAO) Metabolic Pathways
Caption: Differential metabolism of monoamines by MAO-A and MAO-B and sites of inhibition.
Neuroprotective Signaling Pathway of this compound
Caption: Anti-apoptotic signaling pathway of this compound.
Experimental Workflow for In Vivo Neurotransmitter Analysis
Caption: Workflow for in vivo neurotransmitter analysis.
Comparative Neuroprotective Mechanisms
Caption: Comparative overview of neuroprotective mechanisms.
References
Cross-Species Analysis of Deprenyl's Longevity Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deprenyl (Selegiline) and its effects on longevity across various species, contrasted with other potential life-extending compounds. All quantitative data is supported by experimental evidence, with detailed methodologies provided for key studies.
I. Quantitative Lifespan Extension Data
The following tables summarize the quantitative data on lifespan extension observed in studies involving this compound and the prominent alternative longevity compounds, Metformin and Rapamycin.
Table 1: Effects of this compound (Selegiline) on Lifespan in Various Species
| Species | Strain | Sex | Age at Start of Treatment | Dose | Route of Administration | Mean Lifespan Extension (%) | Key Findings & Citations |
| Rat | Wistar | Male | 10 weeks | 0.001 mg/kg & 0.1 mg/kg (subcutaneously, 3x/week) | Subcutaneous | Significant increase | BPAP, a related compound, was more potent.[1][2] |
| Rat | Fischer 344 | Male | 18 months | 0.25 mg/kg & 0.5 mg/kg | Not Specified | 8.1% and 5.6% respectively | Higher dose (1 mg/kg) shortened lifespan.[3] |
| Rat | Fischer 344 | Male & Female | Not Specified | 0.25 mg/kg (3x/week) | Subcutaneous | 8.1% (male), 6.7% (female) | This compound increased lifespan in both sexes. |
| Mouse | NMRI | Female | 23 months | 0.25 mg/kg (i.p., 3x/week for 2-3 weeks) | Intraperitoneal | No significant effect | Short-term treatment showed no effect on longevity.[4] |
| Hamster | Syrian | Female | 12 months | 0.05 mg/kg/day (in food) | Oral | Significant increase | No significant effect was observed in males.[4][5] |
| Dog | Beagle | Mixed | 10-15 years | 1 mg/kg/day | Oral | Statistically significant decrease in mortality | 80% of treated dogs survived to the end of the experiment vs. 39% of placebo dogs. |
Table 2: Effects of Metformin on Lifespan in Mice
| Strain | Sex | Age at Start of Treatment | Dose | Route of Administration | Mean Lifespan Extension (%) | Key Findings & Citations |
| C57BL/6 | Male | Middle Age | 0.1% w/w in diet | Oral | 5.83% | A higher dose (1%) was toxic and shortened lifespan.[6][7] |
| B6C3F1 | Male | Not Specified | 0.1% w/w in diet | Oral | 4.15% | Suggests effects are not strain-specific.[6] |
| SHR | Female | 3 months | Not Specified | Not Specified | 14% | The life-extending effect was abolished when treatment started at 9 or 15 months.[8] |
| Female | 20 months | 100 mg/kg/day | Oral Gavage | Shortened lifespan | Late-life intervention was detrimental in females.[8] |
Table 3: Effects of Rapamycin on Lifespan in Mice
| Strain | Sex | Age at Start of Treatment | Dose | Route of Administration | Median Lifespan Extension (%) | Key Findings & Citations |
| Genetically Heterogeneous | Male | 600 days | Not Specified | Oral (in food) | 9% | Treatment started late in life was still effective.[9] |
| Genetically Heterogeneous | Female | 600 days | Not Specified | Oral (in food) | 14% | Treatment started late in life was still effective.[9] |
| Genetically Heterogeneous | Male | Not Specified | Threefold higher than previous studies | Not Specified | 23% | Increased maximal longevity.[10] |
| Genetically Heterogeneous | Female | Not Specified | Threefold higher than previous studies | Not Specified | 26% | Increased maximal longevity.[10] |
| C57BL/6 | Male & Female | 19 months | Not Specified | Oral (in food) | Significant improvement | Improved some health parameters.[11] |
II. Experimental Protocols
A. This compound (Selegiline) Longevity Studies
1. Study in Wistar Rats
-
Dosage and Administration: 0.001 mg/kg or 0.1 mg/kg of this compound administered subcutaneously three times a week.[1][2] A saline solution (0.5 ml/kg) was used for the control group.[1][2]
-
Duration: Treatment continued until the natural death of the animals.[1][2]
-
Outcome Measures: Lifespan was the primary outcome. Age-related changes in learning ability were also assessed as an indicator of aging.[1][2]
2. Study in Syrian Hamsters
-
Animals: Female Syrian hamsters.[4]
-
Treatment Initiation: 12 months of age.[4]
-
Dosage and Administration: 0.05 mg/kg/day of Selegiline mixed in the food.[4][5]
-
Duration: Chronic treatment.[4]
-
Outcome Measures: Longevity and age-related decline in spontaneous alteration behavior (a measure of longer-term memory).[4]
B. Metformin Longevity Studies in Mice
-
Animals: Male C57BL/6 mice.[6]
-
Treatment Initiation: Middle age (54 weeks).[6]
-
Dosage and Administration: 0.1% or 1% Metformin (w/w) supplemented in the diet.[6]
-
Duration: Long-term, until death.[6]
-
Outcome Measures: Lifespan, body weight, food consumption, energy expenditure, physical performance (rotarod and treadmill), and various serum biomarkers.[6]
C. Rapamycin Longevity Studies in Mice
-
Animals: Genetically heterogeneous mice.[9]
-
Treatment Initiation: 600 days of age (late in life).[9]
-
Dosage and Administration: Rapamycin was administered in the food.[9]
-
Duration: Until death.[9]
-
Outcome Measures: Median and maximal lifespan.[9]
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The longevity effects of this compound, Metformin, and Rapamycin are attributed to their influence on distinct cellular signaling pathways.
Caption: this compound's mechanism of action for longevity.
Caption: Comparative signaling pathways of Metformin and Rapamycin.
B. Experimental Workflow
The following diagram illustrates a generalized workflow for a longevity study in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Longevity study with low doses of selegiline/(-)-deprenyl and (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine (BPAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does Metformin Work as a Life-Extension Drug? [nutritionfacts.org]
- 4. Age-related memory decline and longevity under treatment with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic treatment of Syrian hamsters with low-dose selegiline increases life span in females but not males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIH Researchers Find Diabetes Drug Extends Health and Lifespan in Mice | Technology Networks [technologynetworks.com]
- 8. Frontiers | Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice [frontiersin.org]
- 9. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Deprenyl (Selegiline) and Other Dopaminergic Agents in the Management of Early Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Deprenyl (Selegiline), a monoamine oxidase-B (MAO-B) inhibitor, against other dopaminergic agents for the treatment of early-stage Parkinson's disease (PD). The information presented is collated from key clinical trials and meta-analyses to support research and development in this therapeutic area.
Executive Summary
The management of early Parkinson's disease involves a critical choice of initial therapy. While Levodopa remains the most potent symptomatic treatment, its long-term use is associated with motor complications. This has led to the evaluation of alternative strategies, including MAO-B inhibitors like this compound and dopamine agonists. Clinical evidence suggests that while this compound demonstrates a modest symptomatic effect, it may delay the need for Levodopa therapy. Dopamine agonists generally offer a greater symptomatic benefit than MAO-B inhibitors but are associated with a different side-effect profile. This guide delves into the quantitative data and experimental protocols from pivotal studies to elucidate these comparisons.
Mechanism of Action: Dopaminergic Pathways
This compound's primary mechanism of action is the irreversible inhibition of monoamine oxidase-B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby providing symptomatic relief in Parkinson's disease. Other dopaminergic agents, such as dopamine agonists, directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine. Levodopa, a dopamine precursor, is converted to dopamine in the brain.
Figure 1: Simplified signaling pathway of dopaminergic agents in a synapse.
Comparative Efficacy: Quantitative Data
The efficacy of this compound and other dopaminergic agents is often measured by the change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores and the time until Levodopa therapy is required.
Table 1: Change in UPDRS Scores from Baseline
| Study/Analysis | Treatment Group | Number of Patients (n) | Duration | Mean Change in Total UPDRS Score | Citation |
| Selegiline Monotherapy | |||||
| Long-Term Open-Label Study | Selegiline (10 mg/d) | 134 | 56 weeks | -3.39 | [2] |
| Meta-Analysis vs. Placebo | Selegiline | 1029 | 2.5-9 months | SMD: -0.690 | [3] |
| Meta-Analysis vs. Placebo | Selegiline | - | 12 months | MD: -5.07 | [4] |
| Comparative Trials | |||||
| Meta-Analysis | Selegiline vs. Rasagiline | 1029 vs. 820 | 2.5-9 months | No significant difference (SMD: 0.079) | [3] |
| Multiple Treatment Meta-Analysis (Monotherapy) | MAO-B inhibitors vs. Ropinirole | - | - | MAO-B inhibitors appear less effective | [5] |
| Italian Multicenter Study | This compound vs. Levodopa vs. Dopamine Agonists | 475 | 2 months | All showed significant improvement; daily living activities more impaired with this compound | [6] |
SMD: Standardized Mean Difference; MD: Mean Difference.
Table 2: Time to Requiring Levodopa Therapy
| Study | Comparison | Key Finding | Citation |
| DATATOP | This compound vs. Placebo | This compound significantly delayed the need for Levodopa therapy. | [7][8] |
| Cochrane Review | MAO-B Inhibitors vs. Levodopa | Patients on MAO-B inhibitors were more likely to require add-on therapy. | [9][10] |
| Cochrane Review | MAO-B Inhibitors vs. Dopamine Agonists | Patients on MAO-B inhibitors were more likely to require add-on therapy. | [9][10] |
Key Clinical Trial Methodologies
Understanding the design of pivotal clinical trials is crucial for interpreting their findings.
The this compound and Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) Trial
The DATATOP study was a landmark multicenter, placebo-controlled, double-blind, randomized clinical trial designed to investigate the potential neuroprotective effects of this compound and tocopherol (Vitamin E) in early Parkinson's disease.[8]
Figure 2: Experimental workflow of the DATATOP study.
-
Inclusion Criteria: Patients with a diagnosis of Parkinson's disease for less than five years who did not require Levodopa therapy.
-
Intervention: Participants were randomized to one of four treatment arms: this compound alone, tocopherol alone, both this compound and tocopherol, or placebo.[8]
-
Primary Outcome: The primary endpoint was the time from randomization to the onset of disability requiring the initiation of Levodopa therapy.[8]
Comparative Meta-Analysis of MAO-B Inhibitors
A meta-analysis was conducted to compare the efficacy of Selegiline and Rasagiline in early PD by pooling data from randomized, placebo-controlled trials.[3]
Figure 3: Logical workflow for the meta-analysis of MAO-B inhibitors.
-
Study Selection: Included randomized, placebo-controlled trials with an endpoint of the mean change from baseline in the total UPDRS score.[3]
-
Data Analysis: The analysis involved calculating the standardized mean differences (SMDs) with 95% confidence intervals to compare the pooled results of the included studies.[3]
Adverse Events and Tolerability
The choice of initial therapy is also heavily influenced by the side-effect profile of the drugs.
Table 3: Common Adverse Events
| Drug Class | Common Adverse Events | Citation |
| This compound (MAO-B Inhibitor) | Nausea, dizziness, neuropsychiatric disorders (confusion, hallucinations). Withdrawals due to adverse events are less common than with dopamine agonists. | [2][4][9] |
| Dopamine Agonists | Nausea, somnolence, edema, impulse control disorders, hallucinations. Higher rates of withdrawal due to adverse events compared to MAO-B inhibitors. | [9][11][12] |
| Levodopa | Nausea, dyskinesia, motor fluctuations (with long-term use). | [11][12] |
Conclusion
For the initial treatment of early Parkinson's disease, this compound offers a modest symptomatic benefit and has been shown to delay the need for Levodopa therapy.[7] Its efficacy in improving motor symptoms appears to be less pronounced than that of dopamine agonists or Levodopa.[5][9][10] However, it is generally better tolerated than dopamine agonists, with fewer withdrawals due to adverse events.[9] The decision to initiate treatment with this compound versus other dopaminergic agents should be based on a careful consideration of the patient's symptom severity, tolerance for potential side effects, and the overall treatment goals. Further head-to-head clinical trials with long-term follow-up are needed to more definitively establish the optimal initial treatment strategy for early Parkinson's disease.
References
- 1. ccjm.org [ccjm.org]
- 2. Long-Term Selegiline Monotherapy for the Treatment of Early Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson’s disease: a multiple treatment comparison meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter Italian randomised study on early treatment of Parkinson disease: comparison of L-dopa, l-deprenyl and dopaminoagonists. Study design and short term results. The Italian Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. This compound And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An interim report of the effect of selegiline (L-deprenyl) on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase B inhibitors versus other dopaminergic agents in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's | Cochrane [cochrane.org]
- 11. neurology.org [neurology.org]
- 12. cdn.mdedge.com [cdn.mdedge.com]
A Comparative Analysis of L-Deprenyl and MDL 72145: Evaluating Amphetamine-Like Properties
This guide provides a comprehensive comparison of the amphetamine-like properties of two monoamine oxidase-B (MAO-B) inhibitors, L-deprenyl (also known as selegiline) and MDL 72145. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological profiles of these compounds, supported by experimental data.
Executive Summary
L-deprenyl, a widely used therapeutic agent for Parkinson's disease, is known to be metabolized to L-amphetamine and L-methamphetamine. These metabolites contribute to amphetamine-like pharmacological effects, particularly at doses exceeding those required for selective MAO-B inhibition. In contrast, MDL 72145 is a selective MAO-B inhibitor that does not exhibit these amphetamine-like properties, making it a more specific tool for investigating the consequences of MAO-B inhibition alone. This guide will delve into the experimental evidence that substantiates these differences.
Comparative Data on Amphetamine-Like Effects
A direct quantitative comparison of L-deprenyl and MDL 72145 in standardized assays for amphetamine-like effects is limited in the available scientific literature. However, a key comparative study by Fozard et al. (1985) provides a qualitative assessment of their differing pharmacological profiles. The following sections present available quantitative data for L-deprenyl and highlight the reported lack of such effects for MDL 72145.
Locomotor Activity
Amphetamine and other psychostimulants typically induce a dose-dependent increase in locomotor activity in rodents.
Table 1: Effects of L-Deprenyl on Locomotor Activity in Rodents
| Species | Dose of L-Deprenyl | Route of Administration | Change in Locomotor Activity | Reference |
| Rat | 1-2 mg/kg | s.c. | No significant change in amphetamine-induced hyperlocomotion | [1] |
| Dog | < 3 mg/kg | oral | No effect on spontaneous behavior | [2] |
MDL 72145: Pretreatment with MDL 72145 did not, in itself, lead to prominent pharmacological activity, and no effects were observed on motor activity.[3]
Stereotyped Behavior
At higher doses, psychostimulants can induce stereotyped behaviors, which are repetitive, patterned movements.
Table 2: Effects of L-Deprenyl on Stereotyped Behavior in Rodents
| Species | Dose of L-Deprenyl | Co-administered Agent | Effect on Stereotypy | Reference |
| Rat | 1-2 mg/kg s.c. | Amphetamine (2.5 mg/kg s.c.) | Decreased amphetamine-induced stereotypy | [1] |
| Rat | 20 mg/kg s.c. | Apomorphine (0.3 mg/kg s.c.) | Reduced apomorphine-induced stereotypy | [1] |
| Mouse | 0.1, 1, and 10 mg/kg s.c. | 2-Phenylethylamine (PEA; 100 mg/kg i.p.) | Dose-dependently prolonged PEA-induced stereotypy | [4] |
| Dog | > 3 mg/kg | oral | Induced stereotypical responding | [2] |
MDL 72145: No studies reporting the induction of stereotyped behavior by MDL 72145 were identified. The compound is generally characterized by a lack of central stimulating properties.[3]
Dopamine Release
A hallmark of amphetamine-like compounds is their ability to increase extracellular dopamine levels in the brain, particularly in the striatum.
Table 3: Effects of L-Deprenyl on Striatal Dopamine Levels
| Species | Dose of L-Deprenyl | Route of Administration | Effect on Extracellular Dopamine | Reference |
| Rat | 1 mg/kg | i.p. | No significant effect on basal dopamine levels | [5] |
MDL 72145: Studies focusing on the direct effect of MDL 72145 on dopamine release are scarce. Its primary mechanism is the inhibition of dopamine metabolism, which would be expected to indirectly increase dopamine availability, but it is not known to be a dopamine-releasing agent.
Experimental Protocols
Assessment of Locomotor Activity and Stereotyped Behavior
A standard method for evaluating the effects of psychoactive compounds on motor activity is the Open Field Test.
-
Apparatus: A square arena with walls, typically equipped with a grid of infrared beams to automatically record the animal's movements. For stereotypy assessment, a video camera is mounted above the arena.
-
Procedure:
-
Animals (rats or mice) are habituated to the testing room for at least one hour before the experiment.
-
The test compound (L-deprenyl or MDL 72145) or vehicle is administered at the desired dose and route.
-
The animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified period (e.g., 60-120 minutes). Parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
For stereotypy, behavior is often scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes). A rating scale is used to quantify the intensity of stereotyped behaviors. A common scale is the one described by Creese and Iversen, which includes behaviors like sniffing, head weaving, and gnawing.[6]
-
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.
-
Surgical Procedure:
-
Animals (typically rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the striatum).
-
The cannula is fixed to the skull with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After a stable baseline is established, the test compound is administered.
-
Dialysate collection continues to monitor changes in dopamine concentration.
-
Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of L-deprenyl and MDL 72145.
Caption: Workflow for behavioral and neurochemical experiments.
Conclusion
The available evidence strongly indicates that L-deprenyl possesses amphetamine-like properties that are not shared by MDL 72145. These effects of L-deprenyl are widely attributed to its metabolites, L-amphetamine and L-methamphetamine, and are most prominent at doses that are not selective for MAO-B inhibition. In contrast, MDL 72145 acts as a selective MAO-B inhibitor without the confounding central nervous system stimulant effects. This makes MDL 72145 a more suitable research tool for elucidating the specific functional roles of MAO-B, while the amphetamine-like properties of L-deprenyl must be considered when interpreting its pharmacological effects, especially in a clinical context. Further direct comparative studies with quantitative endpoints are warranted to more precisely delineate the dose-response relationships of the amphetamine-like effects of L-deprenyl and to confirm their absence with MDL 72145.
References
- 1. The effect of (-) this compound (selegiline) on different behavioral changes induced by dopamine agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of L-deprenyl on behavior, cognitive function, and biogenic amines in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The functional consequences of inhibition of monoamine oxidase type B: comparison of the pharmacological properties of L-deprenyl and MDL 72145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of COMT inhibitors on striatal dopamine metabolism: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Deprenyl's Lifespan Extension Effects: A Meta-Analysis and Comparative Guide for Researchers
A comprehensive review of studies investigating the effects of Deprenyl (Selegiline) on the lifespan of mammalian species reveals a significant, albeit heterogeneous, positive impact. This guide provides a detailed comparison of the experimental data, protocols, and underlying signaling pathways to inform future research and drug development in the field of geroscience.
A 2025 meta-analysis of 22 rodent lifespan experiments concluded that L-deprenyl significantly increases average lifespan with a moderate effect size.[1][2] The analysis, spanning 27 years of research across multiple countries and species, highlights the robustness of this finding.[1][2] However, the extent of lifespan extension is influenced by factors such as dosage, age at the start of treatment, species, and sex.[1][2][3]
Quantitative Lifespan Data: A Comparative Overview
The following table summarizes the key quantitative findings from various studies on the effect of this compound on the lifespan of different mammalian species.
| Species | Strain | Sex | Age at Treatment Start | Dose & Route | Key Findings | Reference |
| Rat | Wistar-Logan | Male | 24 months | 0.25 mg/kg, s.c., 3x/week | Doubled remaining life expectancy. | [3] |
| Rat | Fischer-344 | Male | 24 months | 0.25 mg/kg, s.c., every other day | 16% increase in remaining life expectancy. | [3] |
| Rat | Fischer-344 | Male | 18 & 24 months | 0.5 mg/kg, s.c., 3x/week | 15% and 34% increase in average lifespan, respectively; no increase in maximum lifespan. | [3][4] |
| Rat | Fischer-344/DuCrj | Male & Female | Not specified | 0.25 mg/kg, s.c., 3x/week | 8.1% (male) and 6.7% (female) increase in average lifespan. | [3] |
| Rat | Fischer-344 | Male | Not specified | 1.0 mg/kg, s.c., 3x/week | Shortened lifespan. | [3] |
| Mouse | B6D2F1 | Male | 18 & 26 months | 0.25 mg/kg, s.c., 3x/week | 56-day (from 18 mo) and 84-day (from 26 mo) increase in mean lifespan. | [3] |
| Mouse | B6D2F1 & B6CBAF1 | Male & Female | 18.5 & 26 months | 0.25 mg/kg, s.c., 3x/week | 6-9% increase in mean lifespan (significant when data combined). | [5] |
| Hamster | Syrian | Female | Middle-aged | 0.05 mg/kg/day, oral | 16% increase in maximum lifespan. | [3] |
| Hamster | Syrian | Male | Middle-aged | 0.05 mg/kg/day, oral | No effect on lifespan. | [3] |
| Dog | Beagle | Mixed | 10-15 years | 1 mg/kg/day, oral | 80% of treated dogs survived to the end of the study vs. 39% of placebo dogs.[3][6][7][[“]] |
Proposed Mechanisms of Action: Beyond MAO-B Inhibition
This compound, a selective irreversible inhibitor of Monoamine Oxidase B (MAO-B), is thought to extend lifespan through multiple mechanisms.[1] While its primary function is to increase dopamine levels in the brain by preventing its breakdown, this may not be the sole reason for its geroprotective effects, especially in species like rats where dopamine is primarily metabolized by MAO-A.[3][9]
An alternative and widely supported hypothesis is that this compound upregulates the activity of key antioxidant enzymes, particularly Superoxide Dismutase (SOD) and Catalase (CAT), in specific brain regions like the substantia nigra and striatum.[3][10][11][12] This action helps to mitigate age-related increases in oxidative stress, a major contributor to the aging process.[13][14] Studies have shown that this compound can significantly increase the activity of these enzymes in rats, mice, and dogs.[10][11]
Furthermore, this compound may possess neuroprotective properties by stabilizing mitochondria, preventing apoptotic signaling, and inducing the expression of pro-survival proteins and neurotrophic factors.[15]
References
- 1. L-Deprenyl Extends Lifespan Across Mammalian Species: A Meta-Analysis of 22 Longevity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-deprenyl extends lifespan across mammalian species: A meta-analysis of 22 longevity experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benbest.com [benbest.com]
- 4. Chronic treatment of (-)this compound prolongs the life span of male Fischer 344 rats. Further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Treatment with L-deprenyl prolongs life in elderly dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Anti-Aging Drug Proven Effective in Dogs - longevity - Rapamycin Longevity News [rapamycin.news]
- 8. consensus.app [consensus.app]
- 9. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 10. Assessing the effects of this compound on longevity and antioxidant defenses in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)this compound increases the life span as well as activities of superoxide dismutase and catalase but not of glutathione peroxidase in selective brain regions in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are The Benefits Of Low-Dose this compound? - Life Extension [lifeextension.com]
- 13. MAO inhibitors and oxidant stress in aging brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Prowess of Deprenyl: A Comparative Guide to its Bcl-2-Mediated Protective Effects
For researchers, scientists, and professionals in drug development, understanding the mechanisms of neuroprotection is paramount. This guide provides a comprehensive comparison of Deprenyl (Selegiline), a well-established monoamine oxidase-B (MAO-B) inhibitor, and its anti-apoptotic effects, with a specific focus on its modulation of the key survival protein, Bcl-2. We delve into supporting experimental data, detailed methodologies, and visual representations of the underlying cellular processes.
This compound has demonstrated neuroprotective properties that extend beyond its enzymatic inhibition, playing a significant role in mitigating programmed cell death, or apoptosis.[1][2][3] A central aspect of this protection lies in its ability to influence the expression of the Bcl-2 family of proteins, which are critical regulators of the apoptotic cascade.[4][5][6][7] This guide will explore the evidence supporting this compound's anti-apoptotic action through Bcl-2 expression and compare its efficacy with other compounds.
Comparative Analysis of Anti-Apoptotic Agents
The following table summarizes quantitative data from various studies, comparing the effects of this compound and other relevant compounds on cell viability and the expression of the anti-apoptotic protein Bcl-2. This allows for a direct comparison of their neuroprotective potential.
| Compound | Cell Type | Insult/Model | Concentration | Change in Bcl-2 Expression | Change in Cell Viability/Apoptosis | Reference |
| This compound (Selegiline) | Nontumorigenic human keratinocytes (HaCaT) | Gamma Radiation | 10⁻⁹ M | Significant Increase | Increased cell survival, reduced apoptosis | [7][8] |
| This compound (Selegiline) | Rat Spinal Cord Injury Model | Contusion Injury | Not specified | Increased Bcl-2 mRNA | Improved motor function, reduced apoptosis | [4] |
| This compound (Selegiline) | Human melanoma cells (A-2058) | Serum Deprivation | 10⁻⁹ - 10⁻¹³ M | Not directly measured, but inferred from reduced Caspase 3 activity | Decreased apoptosis | [9] |
| Clorgyline | Nontumorigenic human keratinocytes (HaCaT) | Gamma Radiation | Not specified | Significant Increase | Smaller protective effect compared to this compound | [7][8] |
| Rasagiline | Human dopaminergic neuroblastoma (SH-SY5Y) | Oxidative Stress (SIN-1) | Not specified | Not directly measured, but prevented mitochondrial membrane potential loss | Protected against apoptosis | [10] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms discussed, the following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of this compound's anti-apoptotic effects.
Cell Culture and Treatment
-
Cell Lines: A suitable neuronal cell line (e.g., SH-SY5Y) or other relevant cell type is cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induction of Apoptosis: To induce apoptosis, cells can be subjected to various stressors, such as serum deprivation, exposure to neurotoxins (e.g., MPTP), or oxidative stress-inducing agents (e.g., H₂O₂).
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the apoptotic insult. A vehicle control (the solvent used to dissolve this compound) is also included.
Western Blotting for Bcl-2 Expression
This technique is used to quantify the levels of Bcl-2 protein in cell lysates.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Bcl-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[11][12][13][14][15]
Cell Viability and Apoptosis Assays
These assays are essential to determine the protective effect of this compound against apoptosis.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[16]
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis): This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[17][18][19]
-
Caspase Activity Assay: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3) in cell lysates.[9][10][16]
Conclusion
The evidence strongly suggests that this compound exerts significant anti-apoptotic effects, at least in part, by upregulating the expression of the pro-survival protein Bcl-2.[4][7] This action appears to be independent of its well-known MAO-B inhibitory function and may be mediated by an active metabolite.[2][3][9] The comparative data indicates that this compound is a potent agent for mitigating programmed cell death, offering a promising avenue for therapeutic interventions in neurodegenerative diseases. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers seeking to further investigate and validate the neuroprotective mechanisms of this compound and other potential anti-apoptotic compounds.
References
- 1. Anti-apoptotic function of L-(-)this compound (Selegiline) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of selegiline / l-deprenyl [selegiline.com]
- 3. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-D-Deprenyl attenuates apoptosis in experimental brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by this compound and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors l-deprenyl and clorgyline protect nonmalignant human cells from ionising radiation and chemotherapy toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic and apoptotic action of (-)-deprenyl and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism underlying anti-apoptotic activity of a (-)this compound-related propargylamine, rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. ahajournals.org [ahajournals.org]
- 14. edspace.american.edu [edspace.american.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Neuroprotective Effects of Selegiline Against Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of selegiline against common neurotoxins, with a focus on experimental data from preclinical models of neurodegenerative diseases. Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated neuroprotective properties that extend beyond its enzymatic inhibition. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for research and drug development purposes. Rasagiline, another potent MAO-B inhibitor, is the primary comparator in this guide, reflecting the available comparative literature.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of selegiline and rasagiline in various neurotoxicity models.
Table 1: Neuroprotection Against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Neurotoxicity
| Parameter | Neurotoxin Control (MPTP) | Selegiline + MPTP | Rasagiline + MPTP | Key Findings |
| Dopaminergic Cell Loss in Substantia Nigra (Non-Human Primate) | ~40% loss of tyrosine hydroxylase (TH)-positive cells | Markedly attenuated | Markedly attenuated | No significant difference was observed between selegiline and rasagiline in protecting against dopaminergic cell loss.[1] |
| Striatal Dopamine Depletion (Non-Human Primate) | 98% depletion | Markedly attenuated | Markedly attenuated | Both selegiline and rasagiline demonstrated comparable efficacy in preventing dopamine depletion.[1] |
| Nigral Dopaminergic Neuron Survival (Mouse) | Significant reduction | 192.68% of MPTP-exposed animals | Not available in this study | Selegiline demonstrated a significant rescue effect on dopaminergic neurons. |
| Striatal Dopaminergic Fiber Density (Mouse) | Significant reduction | 162.76% of MPTP-exposed animals | Not available in this study | Selegiline treatment led to a significant recovery of striatal fibers. |
| Bax/Bcl-2 Gene Expression Ratio (Mouse) | Significantly increased | Reversed to near-control levels | Not available in this study | Selegiline administration reversed the pro-apoptotic shift in the Bax/Bcl-2 ratio induced by MPTP. |
| GDNF mRNA Expression (Mouse) | No significant change | 2.10-fold increase vs. MPTP control | Not available in this study | Selegiline treatment significantly upregulated the expression of the neurotrophic factor GDNF. |
| BDNF mRNA Expression (Mouse) | No significant change | 2.75-fold increase vs. MPTP control | Not available in this study | Selegiline treatment significantly upregulated the expression of the neurotrophic factor BDNF. |
Table 2: Neuroprotection Against 6-Hydroxydopamine (6-OHDA) and Rotenone-Induced Neurotoxicity
Disclaimer: Direct comparative studies with quantitative data for selegiline and rasagiline in these models are limited. The data presented below are from separate studies and should be interpreted with caution.
| Parameter | Neurotoxin Control | Selegiline + Neurotoxin | Rasagiline + Neurotoxin | Key Findings |
| Survival of Dopaminergic Neurons in Substantia Nigra (6-OHDA, Rat) | Significant neuronal loss | Data not available in a direct comparative study | +97% to +119% increase in survival vs. 6-OHDA control[2] | Rasagiline shows significant neuroprotection in the 6-OHDA model. Selegiline is also known to be protective in this model.[3][4] |
| Striatal Dopamine Levels (6-OHDA, Rat) | 90-95% depletion[5] | Data not available in a direct comparative study | Data not available in a direct comparative study | Both selegiline and rasagiline are expected to mitigate dopamine depletion due to their MAO-B inhibitory action.[6] |
| Cell Viability (Rotenone, SH-SY5Y cells) | Significant reduction[7] | Protective effects documented[8] | Protective effects documented[9] | Both drugs have been shown to protect against rotenone-induced cell death in vitro.[8][9] |
| Apoptosis (Caspase-3 activity) (Rotenone, SH-SY5Y cells) | Increased activity[7] | Reduction in apoptosis reported[10] | Reduction in apoptosis reported[11] | Both selegiline and rasagiline have demonstrated anti-apoptotic effects in rotenone-treated cells.[10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
MPTP-Induced Neurotoxicity Model in Non-Human Primates
-
Animal Model: Common marmosets (Callithrix jacchus).[1]
-
Neurotoxin Administration: MPTP hydrochloride (2 mg/kg) was administered subcutaneously daily for four consecutive days.[1]
-
Drug Treatment: Selegiline (10 mg/kg) or rasagiline (10 mg/kg) was administered subcutaneously daily, commencing four days prior to MPTP exposure and continuing for seven days after the final MPTP injection.[1]
-
Behavioral Assessment: Motor activity was evaluated using clinical rating scales and computerized locomotor activity measurements.[1]
-
Neurochemical Analysis: Striatal dopamine and its metabolites were quantified using high-performance liquid chromatography (HPLC).[1]
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra was determined by immunohistochemistry and stereological counting.[1]
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.[3][12][13]
-
Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled in the skull to access the target brain region.[3][12][13]
-
Neurotoxin Administration: A solution of 6-OHDA hydrobromide (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is stereotaxically injected into the substantia nigra or medial forebrain bundle.[3][12][13] The injection is performed slowly over several minutes, and the needle is left in place for a few minutes post-injection to allow for diffusion.[3][12]
-
Drug Treatment: Selegiline or an alternative compound is typically administered daily via oral gavage or intraperitoneal injection, starting either before or after the 6-OHDA lesion, depending on the study design (neuroprotective vs. neurorestorative).
-
Immunohistochemical Analysis: Two to four weeks post-lesion, rats are euthanized, and brain tissue is processed for immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is then quantified using stereological methods.[12][13]
Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Neurotoxin Treatment: Cells are treated with rotenone (e.g., 100 nM - 1 µM) for a specified period (e.g., 24-48 hours) to induce apoptosis and cell death.[7]
-
Drug Treatment: Cells are pre-treated with various concentrations of selegiline or a comparator drug for a defined time (e.g., 1-2 hours) before the addition of rotenone.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT by metabolically active cells to a purple formazan product is measured spectrophotometrically.[9]
-
Apoptosis Assay (Caspase-3 Activity): Apoptosis is quantified by measuring the activity of caspase-3, a key executioner caspase. This is typically done using a fluorometric or colorimetric assay that measures the cleavage of a specific caspase-3 substrate.[7]
Quantitative Western Blot Analysis of Bcl-2 and Bax
-
Protein Extraction: Following treatment, cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[14]
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[14]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.[2][14][15]
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative expression of Bcl-2 and Bax is normalized to the loading control.[2][14][15]
Mandatory Visualizations
References
- 1. conductscience.com [conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Substantia Nigra Hyperechogenicity Reflects the Progression of Dopaminergic Neurodegeneration in 6-OHDA Rat Model of Parkinson’s Disease [frontiersin.org]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of 6-OHDA Injection and Microtrauma in the Rat Substantia Nigra on Local Brain Amyloid Beta Protein Concentrations in the Affected Area - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Verifying Deprenyl's Role in Preventing α-Synuclein Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a central pathological hallmark of synucleinopathies, including Parkinson's disease. Therapeutic strategies aimed at inhibiting this process are of paramount interest. This guide provides a comparative analysis of Deprenyl (Selegiline), a monoamine oxidase-B (MAO-B) inhibitor, and other compounds in their ability to prevent α-synuclein aggregation, supported by experimental data and detailed methodologies.
Comparative Efficacy of α-Synuclein Aggregation Inhibitors
While direct head-to-head quantitative comparisons in single studies are limited, the following table summarizes the efficacy of this compound and alternative compounds based on available in vitro data. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Mechanism of Action on α-Synuclein Aggregation | In Vitro Efficacy (Thioflavin T Assay or similar) | Key Findings |
| This compound (Selegiline) | Delays the nucleation phase of aggregation; promotes the formation of non-toxic, amorphous, and annular aggregates.[1] | Qualitative data indicates a delay in fibril formation by extending the lag phase.[1] Specific percentage inhibition or IC50 values for direct aggregation inhibition are not prominently reported. | Interferes with early nuclei formation.[1] Its neuroprotective effects are multifaceted and not solely dependent on MAO-B inhibition.[2] |
| Rasagiline | Binds to α-synuclein, potentially stabilizing a less aggregation-prone conformation.[3][4] Facilitates the secretion of detergent-insoluble α-synuclein.[5] | Similar to this compound, primarily qualitative descriptions of modulating aggregation. Binding constant to α-synuclein estimated at ~5 x 10(5) M(-1).[3] | Neuroprotective effects are also observed and are associated with reducing oxidative stress and apoptosis.[6] |
| SynuClean-D | Directly inhibits α-synuclein aggregation and disassembles mature fibrils.[7] | Up to 73% reduction in Thioflavin T (ThT) fluorescence for the A30P α-synuclein variant.[7] Reduces ThT-positive aggregates by 45% for the H50Q variant.[7] | Demonstrates a strong fibril disaggregation activity and is effective at substoichiometric ratios.[7] |
| Curcumin | Inhibits oligomerization and promotes the formation of non-toxic, soluble α-synuclein species.[8] Can also accelerate aggregation to produce morphologically different fibrils.[9] | Dose-dependent inhibition of aggregation.[8] A study reported a greater than 32% decrease in mutant α-synuclein aggregation in a cell-based assay.[8] | Interacts with both monomeric and aggregated forms of α-synuclein.[8][9] |
| ZPDm | Inhibits aggregation of wild-type and mutant α-synuclein. Potent in dismantling preformed amyloid fibrils.[10] | Decreased final ThT fluorescence by 60% for wild-type α-synuclein.[10] Reduced ThT fluorescence by 81% for H50Q and 71% for A30P variants.[10] | A minimalistic compound identified through high-throughput screening.[10] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental methodologies, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Recombinant α-synuclein protein (monomeric)
-
Test compounds (e.g., this compound, Rasagiline, SynuClean-D, Curcumin) dissolved in an appropriate solvent (e.g., DMSO)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities and temperature control
Protocol:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, combine the assay buffer, α-synuclein monomer (final concentration typically 50-100 µM), and the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Addition of ThT: Add ThT to each well to a final concentration of approximately 10-25 µM.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C. The plate should be subjected to continuous shaking (e.g., orbital or linear) to promote aggregation.
-
Fluorescence Reading: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours or until the fluorescence signal of the control reaches a plateau. The typical excitation wavelength is around 450 nm, and the emission wavelength is around 485 nm.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase) and the apparent rate of fibril growth. The percentage of inhibition can be calculated by comparing the final fluorescence values of the compound-treated samples to the vehicle control.
Seed Amplification Assays (SAA)
These assays, including Protein Misfolding Cyclic Amplification (PMCA) and Real-Time Quaking-Induced Conversion (RT-QuIC), are ultra-sensitive methods for detecting pathological α-synuclein aggregates. They work by amplifying minute amounts of α-synuclein "seeds" in a sample.
Principle: A small amount of aggregated α-synuclein (the seed) is added to a solution containing an excess of recombinant monomeric α-synuclein (the substrate). Through cycles of incubation and mechanical agitation (sonication in PMCA, shaking in RT-QuIC), the seeds recruit monomers and grow into larger fibrils. The agitation breaks the fibrils into smaller seeds, initiating a new cycle of amplification. The formation of amyloid fibrils is monitored in real-time using ThT.
General Workflow:
-
Sample Preparation: The sample containing the α-synuclein seeds (e.g., from in vitro aggregation reactions, cell lysates, or biological fluids) is prepared.
-
Reaction Setup: In a multi-well plate, the seed sample is added to a reaction mixture containing recombinant α-synuclein substrate, buffer, and ThT.
-
Amplification Cycles: The plate is subjected to repeated cycles of incubation and vigorous shaking (RT-QuIC) or sonication (PMCA).
-
Real-Time Detection: ThT fluorescence is measured at regular intervals during the amplification process.
-
Result Interpretation: A positive sample is identified by a characteristic sigmoidal increase in fluorescence, indicating the amplification of α-synuclein aggregates.
Conclusion
This compound (Selegiline) has been shown to modulate α-synuclein aggregation, primarily by delaying the initial nucleation phase and promoting the formation of non-toxic aggregate species.[1] Its therapeutic benefit in synucleinopathies is likely a combination of this effect, its established role as an MAO-B inhibitor which increases dopamine levels, and other neuroprotective mechanisms that are independent of MAO-B inhibition, such as the induction of anti-apoptotic factors.[2]
In comparison, newer small molecules like SynuClean-D and ZPDm have been specifically designed and screened for their potent, direct anti-aggregation and fibril-disrupting properties, showing high percentage inhibition in in vitro assays.[7][10] Natural compounds like curcumin also demonstrate the ability to interfere with the aggregation process.[8]
The choice of therapeutic strategy may depend on the desired mechanism of action. While this compound offers a multi-faceted approach with established clinical use, the targeted inhibition of α-synuclein aggregation by novel compounds represents a promising avenue for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future candidate molecules.
References
- 1. The anti-Parkinsonian drug selegiline delays the nucleation phase of α-synuclein aggregation leading to the formation of nontoxic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline, a suicide inhibitor of monoamine oxidases, binds reversibly to α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase-B Inhibition Facilitates α-Synuclein Secretion In Vitro and Delays Its Aggregation in rAAV-Based Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of α-Synuclein Aggregation and Mature Fibril Disassembling With a Minimalistic Compound, ZPDm [frontiersin.org]
Unraveling the Neuroprotective Actions of Deprenyl Beyond MAO-B Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deprenyl (Selegiline), a well-established monoamine oxidase-B (MAO-B) inhibitor, has long been a cornerstone in the management of Parkinson's disease. However, a growing body of evidence illuminates its neuroprotective capabilities that are independent of its canonical enzyme-inhibiting function. This guide provides a comprehensive comparison of this compound's MAO-B independent neuroprotective mechanisms, supported by experimental data, and contrasts its performance with other neuroprotective agents.
MAO-B Independent Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multifaceted approach, influencing several key cellular pathways implicated in neuronal survival and death.
Anti-Apoptotic Effects
A primary mechanism of this compound's neuroprotection lies in its ability to thwart apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins and signaling pathways:
-
Regulation of the Bcl-2 Protein Family : this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1][2] This shifts the cellular balance towards survival.
-
Inhibition of Pro-Apoptotic Signaling Cascades : Research indicates that this compound can interfere with apoptosis signaling pathways, leading to a decrease in the synthesis of pro-apoptotic proteins like c-JUN.[3]
-
Mitochondrial Integrity : this compound helps to maintain mitochondrial membrane potential, a critical factor in preventing the release of pro-apoptotic factors.[4]
-
Suppression of Protein Disulfide Isomerase (PDI) Pro-Apoptotic Activity : Recent studies have unveiled a novel mechanism where selegiline covalently binds to and inhibits the pro-apoptotic functions of PDI, preventing mitochondrial outer membrane permeabilization (MOMP).[5]
Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound has been found to bind to the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][6] This interaction is significant as GAPDH has non-glycolytic roles, including involvement in apoptotic signaling. The binding of this compound to GAPDH is associated with a reduction in the synthesis of pro-apoptotic proteins and an increase in the production of anti-apoptotic proteins, such as Bcl-2, Cu-Zn superoxide dismutase, and heat shock protein 70.[3]
Enhancement of Antioxidant Defenses
This compound bolsters the cell's ability to combat oxidative stress, a key contributor to neurodegeneration:
-
Upregulation of Antioxidant Enzymes : It has been demonstrated that this compound increases the expression and activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][4]
-
Activation of the Nrf2/ARE Pathway : this compound can activate the Nrf2/ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[2]
Neurotrophic Factor Induction
This compound has been shown to stimulate the production of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. Studies have reported increased expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) following this compound treatment.[7]
Protection Against Excitotoxicity
This compound offers protection against excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. It has been shown to protect cultured mesencephalic dopamine neurons from glutamate receptor-mediated toxicity.[8]
Comparative Performance: this compound vs. Other Neuroprotective Agents
A key comparator for this compound is Rasagiline, another selective irreversible MAO-B inhibitor. While both share the primary mechanism of MAO-B inhibition, studies have revealed differences in their MAO-B independent neuroprotective profiles.
| Feature | This compound (Selegiline) | Rasagiline | Key Findings |
| Neuroprotection in Toxin-Induced Models | Effective in protecting against neurotoxins like MPTP and 6-hydroxydopamine.[4][9] | Also demonstrates potent neuroprotection in various preclinical models.[10] | In some models of proteasomal dysfunction (lactacystin-induced), Rasagiline has shown superior neuroprotective and even neurorestorative effects compared to Selegiline.[11] |
| Anti-Apoptotic Activity | Upregulates Bcl-2 and downregulates Bax.[1][2] | Also upregulates anti-apoptotic proteins and has been shown to be more potent than Selegiline in preventing apoptosis induced by peroxynitrite in SH-SY5Y cells. | Both drugs exhibit anti-apoptotic properties, with some evidence suggesting Rasagiline may be more potent in specific contexts. |
| Metabolites | Metabolized to L-amphetamine and L-methamphetamine, which may have their own pharmacological effects.[7] | Metabolized to aminoindan, which is itself neuroprotective.[7] | The differing metabolic profiles may contribute to their distinct overall effects. |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against oxidative stress-induced apoptosis in a human neuroblastoma cell line.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻¹³ M) for a specified period (e.g., 24-48 hours).[9]
-
Induction of Apoptosis: Apoptosis is induced by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or the peroxynitrite generator SIN-1.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis Detection: The extent of apoptosis is determined using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring the expression levels of apoptotic markers like Bcl-2 and Bax via Western blotting.
In Vivo Neuroprotection in a Rat Model of Spinal Cord Injury
Objective: To evaluate the neuroprotective and functional recovery effects of this compound in a contusion model of spinal cord injury.
Methodology:
-
Animal Model: A contusion injury is induced in the spinal cord of adult rats.
-
Drug Administration: A treatment group receives intraperitoneal injections of L-deprenyl (e.g., 5 mg/kg) daily for a set period (e.g., 7 days) post-injury.[2] A control group receives a vehicle (e.g., saline).
-
Functional Assessment: Motor function is assessed at regular intervals using a standardized scale, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[2]
-
Histological and Molecular Analysis: At the end of the study period, spinal cord tissue is collected. The extent of tissue damage and apoptosis is evaluated using histological staining and TUNEL assays.[2] Gene expression of neurotrophic factors (e.g., BDNF, GDNF) and apoptotic regulators is quantified using real-time PCR.[2]
Visualizing the Pathways and Workflows
Caption: MAO-B Independent Neuroprotective Pathways of this compound.
Caption: In Vitro Neuroprotection Experimental Workflow.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 2. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of neuroprotective and neurorestorative capabilities of rasagiline and selegiline against lactacystin-induced nigrostriatal dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 8. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 9. Inhibition of Mg2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons | MDPI [mdpi.com]
- 10. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Glyceraldehyde-3-phosphate Dehydrogenase Plays a Direct Role in Reactivating Oxidized Forms of the DNA Repair Enzyme APE1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deprenyl (Selegiline): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Deprenyl (Selegiline) is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
This compound, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor, requires careful management at the end of its lifecycle within a research setting. The primary consideration for its disposal is determining whether it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as regulated by the U.S. Environmental Protection Agency (EPA).
Determining the Waste Classification of this compound
Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. A pharmaceutical like this compound is considered hazardous if it is either specifically "listed" by the EPA (P- or U-list) or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Based on current EPA listings, This compound (Selegiline) is not found on the P- or U-lists of hazardous wastes . Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four hazardous characteristics. Based on available Safety Data Sheet (SDS) information:
-
Ignitability, Corrosivity, and Reactivity: this compound is not considered to be ignitable, corrosive, or reactive under normal conditions.
-
Toxicity: The SDS for Selegiline Hydrochloride indicates that it is "harmful if swallowed" and "toxic to aquatic life with long lasting effects". This suggests that it could potentially be classified as a toxic hazardous waste. The definitive determination of toxicity under RCRA is made through the Toxicity Characteristic Leaching Procedure (TCLP). If the concentration of this compound in the leachate exceeds the regulatory limit, it must be managed as a hazardous waste.
It is the responsibility of the waste generator (the laboratory) to make this determination. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for accurate waste characterization.
Disposal Procedures
The appropriate disposal procedure for this compound depends on its classification as either non-hazardous or hazardous waste.
Non-Hazardous this compound Waste Disposal
If it is determined that the this compound waste does not meet the criteria for hazardous waste, the following general steps for non-hazardous pharmaceutical waste disposal should be followed:
-
Do Not Flush: Never dispose of this compound down the drain or toilet. This can lead to contamination of water supplies.
-
Render Unusable: To prevent diversion or accidental ingestion, mix the this compound waste (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a secure lid.
-
Dispose in Municipal Solid Waste: The sealed container can then be disposed of in the regular municipal solid waste (trash).
-
Remove Personal Information: If disposing of original containers, ensure all personally identifiable information on the prescription label is removed or obscured to protect patient privacy.
Hazardous this compound Waste Disposal
If the this compound waste is determined to be a hazardous waste (e.g., based on the toxicity characteristic), it must be managed according to strict RCRA regulations:
-
Segregation: Hazardous pharmaceutical waste must be segregated from non-hazardous waste at the point of generation.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.
-
Accumulation: The waste must be accumulated in a designated, secure area and in containers that are in good condition and compatible with the waste.
-
Licensed Disposal Vendor: A licensed hazardous waste vendor must be contracted for the transportation, treatment, and disposal of the waste. The most common method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.
-
Record Keeping: Maintain accurate records of the generation, accumulation, and disposal of all hazardous waste, including manifests from the disposal vendor.
Spill Management
In the event of a this compound spill, the following procedures should be followed:
-
Small Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Use appropriate tools to carefully collect the spilled solid material and place it in a convenient waste disposal container.
-
Clean the contaminated surface by spreading water on it and dispose of the cleaning materials and residue according to local and regional authority requirements.[1]
-
-
Large Spills:
-
Wear appropriate PPE.
-
Use a shovel to place the material into a suitable waste disposal container.
-
Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Deprenyl in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Deprenyl (Selegiline) is paramount. This guide provides essential, step-by-step safety and logistical information to minimize risk and ensure proper laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. The outer glove should be removed and disposed of in a sealed bag after each task or in case of a spill. Change gloves regularly, at least hourly.[1] |
| Body Protection | Protective gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[2] |
| Respiratory Protection | NIOSH-approved respirator | A dust mask or respirator should be used, especially when handling the solid form to avoid inhalation of dust particles.[3] Work should be conducted in a well-ventilated area, preferably under a fume hood. |
Health Hazard Information
This compound is classified as a hazardous substance.[4] Understanding its potential health effects is crucial for safe handling.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[5] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[5][6] |
| Organ Toxicity | May cause respiratory irritation.[5] Causes damage to organs through prolonged or repeated exposure.[5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is essential. The following workflow diagram illustrates the key steps for safe laboratory operations.
Experimental Protocols: Step-by-Step Guidance
Weighing this compound Powder:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Area Preparation: Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a weighing boat. Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Cleanup: After weighing, carefully clean the spatula and the balance. Dispose of the weighing paper/boat in the designated hazardous waste container.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: For small spills, cover with an absorbent material.
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (PPE, liners, etc.) | Place in a sealed, labeled hazardous waste container. |
| Empty Containers | Empty containers may retain product residue and should be disposed of as hazardous waste.[4] |
If a drug take-back program is not available, this compound may be disposed of in the trash by following these steps:
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[7][8]
-
Place the mixture in a sealed plastic bag.[7]
-
Throw the sealed bag in the household trash.[7]
-
Scratch out all personal information from the prescription label on the empty container before recycling or discarding.[7]
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. epa.gov [epa.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
